Adenosine-2-carboxy methyl amide
Description
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Properties
Molecular Formula |
C12H16N6O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6+,7+,12-/m1/s1 |
InChI Key |
DGFFQWGDEOBWQE-DKOVSHIUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Adenosine-2-carboxy methyl amide" basic properties and characteristics
An In-depth Technical Guide to Adenosine-2-Carboxymethylamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Adenosine-2-carboxymethylamide" is a term that may encompass several related adenosine (B11128) derivatives. Primarily, it relates to a class of purine (B94841) nucleoside analogs with potential therapeutic applications, including antitumor activity. This guide delves into the core properties, biological activities, and experimental methodologies associated with this class of compounds, with a particular focus on their role as modulators of adenosine receptors. Due to the limited specific data on "Adenosine-2-carboxymethylamide," this document synthesizes information from closely related and well-studied 2-substituted adenosine-5'-carboxamide derivatives to provide a comprehensive technical overview.
Introduction to Adenosine and its Receptors
Adenosine is a fundamental purine nucleoside present throughout the body, playing a crucial role in various physiological processes.[1][2][3] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine.[1] A1 and A2A receptors exhibit high affinity for adenosine, while A2B and A3 receptors have a lower affinity.[1] The modulation of these receptors by adenosine analogs has become a significant area of research for therapeutic intervention in a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[2]
Core Properties of Adenosine-2-Carboxymethylamide Analogs
Table 1: General Physicochemical Properties of Adenosine Analogs
| Property | Description |
| Classification | Purine Nucleoside Analog[4][5][6] |
| Molecular Formula (Adenosine) | C₁₀H₁₃N₅O₄[3] |
| Appearance | Typically a white or off-white solid |
| Solubility | Generally soluble in aqueous solutions and polar organic solvents |
| Storage | Recommended to be stored at room temperature in the continental US, though this may vary elsewhere.[4] |
Biological Activity and Mechanism of Action
The biological effects of adenosine analogs are primarily dictated by their interaction with adenosine receptors. Modifications at the C2 and N5' positions of the adenosine scaffold are key strategies for tuning the affinity and selectivity of these compounds for the different receptor subtypes.
Antitumor Activity
Certain purine nucleoside analogs, including those related to "Adenosine-2-carboxymethylamide," have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies.[4][5][6] The proposed mechanisms for this anticancer effect include:
-
Inhibition of DNA Synthesis: By acting as mimics of natural nucleosides, these analogs can be incorporated into DNA or inhibit enzymes crucial for DNA replication and repair, leading to the arrest of cell proliferation.[4][6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][5][6]
Adenosine Receptor Modulation
Derivatives of 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) have been extensively studied as agonists for adenosine receptors.[7][8][9] The selectivity and potency of these analogs are highly dependent on the nature of the substituent at the C2 position.
-
A2A Receptor Agonism: Many 2-substituted NECA derivatives are potent and selective A2A adenosine receptor agonists.[10] Activation of A2A receptors has been shown to have anti-inflammatory effects and to promote tissue repair and neovascularization.[11][12]
-
A3 Receptor Agonism: Introduction of specific substituents at the C2 position can yield high-affinity agonists for the A3 adenosine receptor.[7]
-
A2B Receptor Agonism: The development of potent and selective agonists for the A2B receptor is an active area of research, with modifications at the C2 and N6 positions of the adenosine ring being explored.[8][13]
Table 2: Biological Activities of Representative Adenosine Analogs
| Compound Class | Primary Target | Observed Biological Effects | Reference |
| Purine Nucleoside Analogs | DNA Synthesis Pathways | Antitumor activity in lymphoid malignancies | [4][5] |
| 2-alkynyl derivatives of NECA | A2 Adenosine Receptors | Potent inhibition of platelet aggregation and vasorelaxation | [9] |
| 2-substituted NECA derivatives | A3 Adenosine Receptors | High-affinity binding and receptor activation | [7] |
| 2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS-21680) | A2A Adenosine Receptor | Inhibition of inflammation, promotion of angiogenesis and vasculogenesis | [11][12] |
Signaling Pathways
The activation of adenosine receptors by agonists initiates intracellular signaling cascades that mediate the physiological response. The primary signaling pathway for A2A and A2B receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In contrast, A1 and A3 receptor activation typically inhibits adenylyl cyclase, resulting in decreased cAMP levels.
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
The characterization of adenosine analogs involves a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies cited in the literature.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor subtype.
Caption: Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably transfected with the human adenosine receptor subtypes (e.g., CHO or HEK293 cells) are prepared.[7]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Caption: Workflow for Adenylyl Cyclase Assay.
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the desired human adenosine receptor subtype are cultured.
-
Incubation: The cells are incubated with the test compound at various concentrations. For A1/A3 receptors, a stimulant of adenylyl cyclase (e.g., forskolin) is also added to measure inhibition.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Synthesis of Carboxymethyl-Adenosine (CMAd)
In a different context, Carboxymethyl-adenosine (CMAd) has been identified as a product of the glycoxidation of adenosine, particularly in conditions of high sugar levels such as diabetes.[14] Its presence in biological samples may serve as a biomarker for diabetic intensity.[14]
Experimental Synthesis: A mixture of adenosine and chloroacetic acid in a phosphate (B84403) buffer (pH 7.4) is incubated at 37°C for several days.[14] The formation of CMAd can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[14]
Conclusion and Future Directions
The class of compounds related to "Adenosine-2-carboxymethylamide" represents a versatile scaffold for the development of novel therapeutics. While their potential as antitumor agents through the inhibition of DNA synthesis and induction of apoptosis is noted, the most significant research focus has been on their activity as modulators of adenosine receptors. The ability to fine-tune the selectivity and potency for different receptor subtypes by modifying the C2 and N5' positions of the adenosine molecule opens up possibilities for treating a wide array of diseases. Future research will likely focus on the development of highly selective agonists and antagonists with improved pharmacokinetic profiles and a deeper understanding of their in vivo efficacy and safety. The role of CMAd as a biomarker also warrants further investigation in clinical settings.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. adenosine-2-carboxy methyl amide — TargetMol Chemicals [targetmol.com]
- 7. 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A(2A) receptor activation promotes wound neovascularization by stimulating angiogenesis and vasculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
An In-depth Technical Guide on the Proposed Synthesis and Purification of Adenosine-2-carboxymethylamide
Disclaimer: The following technical guide details a proposed synthesis and purification methodology for Adenosine-2-carboxymethylamide. As of the latest literature review, a direct, peer-reviewed synthesis protocol for this specific molecule has not been published. The methods described herein are extrapolated from established synthetic routes for analogous 2-substituted adenosine (B11128) derivatives and standard organic chemistry transformations. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be performed by qualified personnel in a laboratory setting.
Proposed Synthetic Pathway
The proposed synthesis of Adenosine-2-carboxymethylamide is a two-step process commencing from the commercially available starting material, adenosine. The initial step involves the N-alkylation of the purine (B94841) ring system to introduce a carboxymethyl group, followed by the amidation of the resulting carboxylic acid to yield the final product.
Step 1: Synthesis of 2-Carboxymethyladenosine
The first step of the proposed synthesis involves the direct N-alkylation of adenosine with a suitable haloacetic acid, such as chloroacetic acid or bromoacetic acid, to yield 2-carboxymethyladenosine. This reaction is analogous to the formation of carboxymethyl-adenosine (CMAd) which has been observed when adenosine is incubated with chloroacetic acid[1]. To favor alkylation at the N1 position of the adenine (B156593) ring, the reaction should be carried out in a polar aprotic solvent in the presence of a mild base to deprotonate the purine ring system, facilitating nucleophilic attack. Subsequent Dimroth rearrangement under basic conditions would yield the desired N6-substituted product, although direct alkylation at other positions is possible. For the purpose of this proposed synthesis, we will consider the direct alkylation leading to the desired 2-substituted product, which may require optimization.
Experimental Protocol: Synthesis of 2-Carboxymethyladenosine
-
Materials:
-
Adenosine
-
Bromoacetic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve adenosine (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (3 equivalents) to the solution.
-
Slowly add a solution of bromoacetic acid (1.5 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at 50-60°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
The filtrate is then concentrated under reduced pressure to remove the DMF.
-
The resulting residue is triturated with diethyl ether to precipitate the crude product.
-
The crude product is collected by filtration and washed with diethyl ether.
-
The crude 2-carboxymethyladenosine is then purified by column chromatography or preparative HPLC.
-
Step 2: Synthesis of Adenosine-2-carboxymethylamide
The second step involves the conversion of the carboxylic acid group of 2-carboxymethyladenosine to the corresponding methyl amide. This can be achieved using a variety of standard peptide coupling reagents to activate the carboxylic acid, followed by reaction with methylamine (B109427). Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).
Experimental Protocol: Synthesis of Adenosine-2-carboxymethylamide
-
Materials:
-
2-Carboxymethyladenosine (from Step 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 2-carboxymethyladenosine (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, prepare a solution of methylamine. If using an aqueous solution, it is advisable to use a large excess.
-
Slowly add the methylamine solution to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Adenosine-2-carboxymethylamide is then purified by preparative HPLC.
-
Purification Methods
Due to the polar nature of adenosine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the recommended method for purification of both the intermediate and the final product.
Experimental Protocol: HPLC Purification
-
System: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is generally suitable for nucleoside analogs.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a linear gradient from a low percentage of organic solvent (e.g., 5% B) to a higher percentage (e.g., 95% B) over a suitable time frame (e.g., 30-60 minutes) to elute the product.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for adenosine derivatives).
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Data Presentation
The following table summarizes the anticipated quantitative data for the proposed synthesis, based on yields reported for analogous reactions in the literature. Actual results may vary.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Expected Purity (%) (after purification) |
| 1 | N-Alkylation | Adenosine | 2-Carboxymethyladenosine | Bromoacetic acid, K₂CO₃, DMF | 40 - 60 | >95 |
| 2 | Amidation | 2-Carboxymethyladenosine | Adenosine-2-carboxymethylamide | EDC, NHS, Methylamine, DMF | 50 - 70 | >98 |
Mandatory Visualization
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of Adenosine-2-carboxymethylamide.
Logical Relationship of Purification Steps
Caption: Detailed workflow for the HPLC purification of polar nucleoside analogs.
References
The Dawn of Targeted Therapy: A Technical Guide to the Discovery and History of Purine Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries and historical development of purine (B94841) nucleoside analogues, a class of molecules that revolutionized the treatment of cancer and viral diseases. By mimicking the natural building blocks of DNA and RNA, these agents act as powerful antimetabolites, selectively disrupting the replication of malignant cells and viruses. We will delve into the core scientific principles that guided their discovery, the key researchers who pioneered this field, and the experimental methodologies that underpinned their development.
The Principle of Rational Drug Design: A Paradigm Shift
The story of purine nucleoside analogues is intrinsically linked to the advent of rational drug design, a departure from the serendipitous discoveries that characterized early pharmacology. This new approach, championed by Nobel laureates Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome Company, was founded on a deep understanding of cellular metabolism and the deliberate synthesis of molecules to interfere with specific biochemical pathways. They hypothesized that by creating analogues of natural purines (adenine and guanine), they could deceive the cellular machinery responsible for nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cells like those found in cancers and virus-infected cells.
Key Discoveries and Historical Timeline
The mid-20th century witnessed a series of groundbreaking discoveries in the field of purine nucleoside analogues, laying the foundation for modern chemotherapy and antiviral therapy.
The Thiopurines: Mercaptopurine and Thioguanine
The first major breakthroughs came in the early 1950s with the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) by Elion and Hitchings. Their work was driven by the observation that cancerous cells, particularly in leukemia, have a high demand for purines to sustain their rapid growth. By substituting the hydroxyl group at the 6-position of the purine ring with a thiol group, they created potent antimetabolites.
-
Discovery: 6-Thioguanine was synthesized in 1950, followed by 6-mercaptopurine in 1951. These discoveries were the culmination of systematic investigations into over 100 purine-related compounds.[1][2][3]
-
Key Researchers: Gertrude B. Elion and George H. Hitchings. Their pioneering work in rational drug design earned them the 1988 Nobel Prize in Physiology or Medicine.
-
Mechanism of Action: Thiopurines are prodrugs that are intracellularly converted to their active nucleotide forms. These fraudulent nucleotides inhibit several enzymes in the de novo purine biosynthesis pathway and can also be incorporated into DNA and RNA, leading to cytotoxicity.
Acyclovir (B1169): A Revolution in Antiviral Therapy
The discovery of acyclovir in 1974 by Howard Schaeffer and his team at Burroughs Wellcome marked a new era in the treatment of viral infections, particularly those caused by the herpes simplex virus (HSV).[4]
-
Discovery: Acyclovir was synthesized in the 1970s, with its significant antiviral activity being reported in 1977.[4][5] It was first approved for medical use in 1981.[4]
-
Key Researcher: Howard Schaeffer. Gertrude B. Elion's team was instrumental in elucidating its mechanism of action.[6]
-
Mechanism of Action: Acyclovir's remarkable selectivity stems from its activation by a viral-specific enzyme, thymidine (B127349) kinase (TK).[7][8] This kinase is far more efficient at phosphorylating acyclovir than the host cell's kinases. Once converted to acyclovir triphosphate, it acts as a potent inhibitor and a chain terminator of viral DNA polymerase.[7][8]
Fludarabine (B1672870) and Cladribine (B1669150): Advances in Leukemia Treatment
The development of fludarabine and cladribine in the latter half of the 20th century provided significant advancements in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and hairy cell leukemia.
-
Fludarabine:
-
Discovery: Fludarabine phosphate (B84403) was first synthesized in 1968 by John A. Montgomery and his colleagues at the Southern Research Institute.[1][6][9] It was approved for medical use in the United States in 1991.[6][10]
-
Key Researcher: John A. Montgomery.
-
Mechanism of Action: Fludarabine is converted to its active triphosphate form, F-ara-ATP, which inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases.[11][12] It is effective against both dividing and resting cells.[6]
-
-
Cladribine:
-
Discovery: Cladribine was synthesized in the 1970s.[13] Its development was inspired by the understanding of adenosine (B11128) deaminase (ADA) deficiency.[13]
-
Mechanism of Action: Cladribine is resistant to adenosine deaminase and is phosphorylated to its active triphosphate form.[14][15] This active form is incorporated into DNA, leading to DNA strand breaks and apoptosis.[14][15] It is cytotoxic to both dividing and non-dividing lymphocytes.[16]
-
Data Presentation: Quantitative Analysis of Purine Nucleoside Analogues
The following tables summarize the in vitro activity of key purine nucleoside analogues against various cancer cell lines and viruses. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit the growth or activity of the target by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
Table 1: Anticancer Activity of Purine Nucleoside Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Mercaptopurine | CCRF-CEM | Acute Lymphoblastic Leukemia | 1.50 ± 0.23 | [15] |
| MOLT-4 | Acute Lymphoblastic Leukemia | >10 | [11] | |
| Thioguanine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.55 ± 0.19 | [15] |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.1 | [11] | |
| Fludarabine | Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.6 - 106 | [14][16] |
| HG-3 | Chronic Lymphocytic Leukemia | Low single-digit | [17] | |
| Cladribine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Varies | [18] |
| RAJI | B-cell Burkitt's Lymphoma | Varies | [18] |
Table 2: Antiviral Activity of Purine Nucleoside Analogues
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Acyclovir | HSV-1 | Vero | 0.85 | >100 | >117 | [12] |
| HSV-2 | Vero | 0.86 | >100 | >116 | [12] | |
| Ganciclovir | HSV-1 | Vero | 0.40 ± 0.02 | 92.91 ± 8.92 | 232 | [19] |
Experimental Protocols: The Methodologies of Discovery
The discovery and characterization of purine nucleoside analogues relied on a variety of innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited in their development.
Synthesis of 6-Mercaptopurine (Historical Method)
The original synthesis of 6-mercaptopurine by Elion and Hitchings involved the reaction of hypoxanthine (B114508) with phosphorus pentasulfide.
-
Materials: Hypoxanthine, phosphorus pentasulfide, pyridine (B92270).
-
Procedure:
-
A mixture of hypoxanthine and phosphorus pentasulfide is heated in a pyridine solvent.
-
The reaction mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water and then neutralized to precipitate the crude 6-mercaptopurine.
-
The product is then purified by recrystallization.
-
Plaque Reduction Assay for Antiviral Activity (Historical and Modern)
The plaque reduction assay, first adapted for animal viruses by Renato Dulbecco in 1952, remains a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[2][20]
-
Principle: This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer infected with a virus.
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV).
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., acyclovir).
-
Culture medium.
-
Overlay medium (containing a gelling agent like agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compound.
-
Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound.
-
After an adsorption period, remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with a dye that stains living cells, leaving the plaques as clear zones.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The IC50 value is determined as the concentration of the compound that reduces the plaque number by 50%.[21]
-
MTT Assay for Cytotoxicity
The MTT assay, developed by Tim Mosmann in 1983, is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][22]
-
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[19] The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cells to be tested.
-
Serial dilutions of the test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Add a solubilization solution to dissolve the insoluble formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[23]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of 6-Mercaptopurine.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. [Cladribine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro sensitivity of B-CLL cells to fludarabine and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Functional Investigations of Computer Designed Novel Cladribine-Like Compounds for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
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Role of adenosine receptor agonists in cellular signaling pathways
An In-depth Technical Guide on the Role of Adenosine (B11128) Receptor Agonists in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, particularly under conditions of metabolic stress or inflammation. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are expressed throughout the body and are implicated in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Activation of these receptors by agonists initiates a cascade of intracellular signaling events that are highly dependent on the receptor subtype and the cellular context. This technical guide provides a comprehensive overview of the core signaling pathways associated with each adenosine receptor subtype. It presents quantitative pharmacological data for key agonists, details common experimental protocols for studying receptor function, and utilizes pathway diagrams to visually articulate these complex cellular mechanisms.
Introduction to Adenosine Signaling
Adenosine is a fundamental signaling molecule produced primarily from the metabolism of adenosine triphosphate (ATP).[1] Under normal physiological conditions, extracellular adenosine concentrations are low. However, in response to cellular stress such as hypoxia, ischemia, or inflammation, its concentration rapidly increases, activating adenosine receptors to restore homeostasis.[2][3] There are four subtypes of adenosine receptors, which are categorized based on their primary G protein coupling and affinity for adenosine.[1][4]
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ).[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] The A₃ receptor can also couple to Gq proteins.[4][5]
-
A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ).[1][6] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7] The A₂B receptor is also known to couple to Gq proteins.[4]
The distinct expression patterns, signaling mechanisms, and affinities of these receptors allow for the fine-tuning of cellular responses to adenosine.[1][2]
Core Signaling Pathways of Adenosine Receptors
The activation of adenosine receptors by agonists triggers distinct downstream signaling cascades. While the modulation of cAMP is a central theme, these pathways are multifaceted, often involving phospholipase C, mitogen-activated protein kinases (MAPKs), and various ion channels.
A₁ Adenosine Receptor (A₁AR) Signaling
The A₁ receptor is a high-affinity receptor for adenosine, primarily coupled to Gᵢ/Gₒ proteins.[4][8] Its activation generally exerts inhibitory effects on neuronal activity and cardiac function.[9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of Protein Kinase A (PKA).[1][4] Additionally, the Gβγ subunits released from Gᵢ/Gₒ can activate other effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and Phospholipase C (PLC), while inhibiting N-, P-, and Q-type calcium channels.[4][9]
Caption: A₁AR signaling cascade via Gᵢ/Gₒ proteins.
A₂A Adenosine Receptor (A₂AAR) Signaling
The A₂A receptor is a high-affinity receptor coupled to the Gₛ protein.[7][11] It is highly expressed in the brain, immune cells, and blood vessels, where it plays key roles in neurotransmission, immunosuppression, and vasodilation.[12][13] Agonist binding to A₂AAR activates Gₛ, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP from ATP.[6][7][11] Elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[7][14] cAMP can also activate other effectors, such as Exchange protein activated by cAMP (Epac).[6][15]
Caption: A₂AAR signaling cascade via Gₛ protein.
A₂B Adenosine Receptor (A₂BAR) Signaling
The A₂B receptor has a lower affinity for adenosine and is thought to be activated under conditions of significant tissue stress or injury.[16] It is unique in its ability to couple to both Gₛ and Gq proteins, often simultaneously.[17] Gₛ coupling leads to the canonical adenylyl cyclase activation and cAMP production pathway, similar to the A₂A receptor.[6][16] Concurrently, Gq coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a diverse range of cellular responses, including the release of inflammatory cytokines like IL-6.[17]
Caption: Dual Gₛ and Gq signaling pathways of the A₂BAR.
A₃ Adenosine Receptor (A₃AR) Signaling
Similar to the A₁ receptor, the A₃ receptor couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[1][18] However, it can also couple to Gq proteins, activating the PLC pathway to increase intracellular calcium and activate PKC.[1][18] The A₃ receptor is implicated in a wide range of functions, including cardioprotection and inflammation, and is often overexpressed in cancer cells.[5][19][20] Its activation can also modulate other important signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[5][18]
Caption: Dual Gᵢ and Gq signaling pathways of the A₃AR.
Quantitative Pharmacology of Adenosine Receptor Agonists
The interaction of an agonist with a receptor is defined by two key quantitative parameters: affinity and efficacy. Affinity (often expressed as Kᵢ or Kᴅ) describes the strength of the binding between the ligand and the receptor. Efficacy (often expressed as EC₅₀ and Eₘₐₓ) describes the ability of the ligand to activate the receptor and produce a biological response. Below are tables summarizing these parameters for several common adenosine receptor agonists.
Table 1: Binding Affinities (Kᵢ, nM) of Agonists for Human Adenosine Receptors
| Agonist | A₁ Receptor (Kᵢ, nM) | A₂A Receptor (Kᵢ, nM) | A₂B Receptor (Kᵢ, nM) | A₃ Receptor (Kᵢ, nM) |
| Adenosine | 150 - 750 | 200 - 1600 | 15000 - 24000 | 300 - 1700 |
| NECA | 6.5 - 14 | 14 - 20 | 620 - 1500 | 23 - 50 |
| CPA | 0.6 - 2.3 | 2100 | >10000 | 2700 |
| CGS 21680 | 180 - 285 | 15 - 45 | 3900 | 13000 |
| 2-Cl-IB-MECA | 430 | 1100 | 3500 | 0.3 - 1.0 |
Data compiled from multiple sources. Values can vary based on experimental conditions (e.g., cell type, radioligand used).
Table 2: Functional Potencies (EC₅₀, nM) of Agonists in cAMP Assays
| Agonist | A₁ Receptor (cAMP Inhibition) | A₂A Receptor (cAMP Stimulation) | A₂B Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) |
| NECA | 2.2 - 25 | 2.8 - 50 | 220 - 7300 | 4 - 30 |
| CPA | 0.3 - 5 | >10000 | >10000 | >10000 |
| CGS 21680 | 250 - 1000 | 5 - 100 | >10000 | >10000 |
| 2-Cl-IB-MECA | ~1500 | ~2000 | >10000 | 1 - 5 |
Data compiled from multiple sources, including Innoprot.[21][22] Values are highly dependent on the specific assay and cell system used.
Key Experimental Methodologies
Characterizing the interaction of agonists with adenosine receptors requires robust and validated experimental protocols. The following sections detail the methodologies for key assays used in the field.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
-
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor ligand. The amount of radioligand bound is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation.[23]
-
Detailed Methodology:
-
Membrane Preparation: Harvest cells stably expressing the target adenosine receptor subtype. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂AAR), and a serial dilution of the unlabeled test agonist.[24]
-
Non-Specific Binding: Include control wells containing a saturating concentration of a known, non-radioactive ligand to determine non-specific binding.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[23]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Detection: Wash the filters with cold buffer, dry them, and place them in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to modulate the intracellular concentration of cAMP, providing a direct readout of Gₛ or Gᵢ protein activation.
-
Principle: Whole cells expressing the receptor are stimulated with the test agonist. For Gₛ-coupled receptors (A₂A, A₂B), the resulting increase in cAMP is measured. For Gᵢ-coupled receptors (A₁, A₃), the agonist's ability to inhibit cAMP production stimulated by an adenylyl cyclase activator like forskolin (B1673556) is measured.[25] A phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation.[25][26]
-
Detailed Methodology:
-
Cell Culture: Plate cells stably expressing the target receptor in 96- or 384-well plates and culture overnight.
-
Pre-treatment: Wash cells with assay buffer. Pre-incubate the cells for 15-30 minutes with a PDE inhibitor (e.g., IBMX or Ro 20-1724).[25][26]
-
Agonist Stimulation:
-
For A₂A/A₂B (Gₛ): Add serial dilutions of the test agonist and incubate for a defined time (e.g., 15-30 minutes).
-
For A₁/A₃ (Gᵢ): Add serial dilutions of the test agonist, followed immediately by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined time.
-
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), or a luminescence-based biosensor assay (e.g., GloSensor).[21][27]
-
Data Analysis: Plot the cAMP signal against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) and Eₘₐₓ values.
-
Caption: Workflow for a cell-based cAMP accumulation assay.
Conclusion
Adenosine receptor agonists modulate a complex and interconnected network of cellular signaling pathways, with the final physiological outcome being highly dependent on the specific receptor subtype, its G protein coupling repertoire, and the cellular environment. A thorough understanding of these pathways, supported by precise quantitative pharmacology, is essential for the rational design of selective agonists for therapeutic applications. The methodologies outlined in this guide provide a foundational framework for researchers and drug development professionals to accurately characterize the activity of novel compounds targeting this important receptor family, paving the way for new treatments in areas such as inflammation, cancer, and cardiovascular disease.[3][10]
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 17. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. innoprot.com [innoprot.com]
- 22. innoprot.com [innoprot.com]
- 23. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
Preliminary Investigations of Novel Adenosine Derivative Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into novel adenosine (B11128) derivative compounds. It covers key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction to Adenosine Receptors and Novel Derivatives
Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions.[2] Consequently, the development of novel, subtype-selective adenosine receptor ligands is a significant area of research for potential therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]
The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP.[1] This fundamental difference in signaling pathways provides a basis for the diverse physiological effects mediated by each receptor subtype. The pursuit of novel adenosine derivatives is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to endogenous adenosine and existing synthetic ligands.
Quantitative Data on Novel Adenosine Derivatives
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of several recently developed novel adenosine derivative compounds for their respective receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater potency in functional assays.
Table 1: Quantitative Data for Novel Adenosine A1 Receptor Agonists
| Compound | Target | Ki (nM) | EC50/IC50 (nM) | Species | Reference |
| Tecadenoson | Adenosine A1 Receptor | 2.1 | 8.2 (IC50) | Human | [4] |
| Capadenoson | Adenosine A1 Receptor | - | 0.1 (IC50) | Human | [4] |
| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | Adenosine A1 Receptor | - | - | Human | [5] |
| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | Adenosine A1 Receptor | - | - | Human | [5] |
| Compound 27 | Adenosine A1 Receptor | <10 | - | Human | [6] |
| Compound 29 | Adenosine A1 Receptor | <10 | - | Human | [6] |
Table 2: Quantitative Data for Novel Adenosine A2A Receptor Ligands
| Compound | Type | Ki (nM) | EC50/IC50 (nM) | Species | Reference |
| ZM241385 | Antagonist | 0.4 | - | Human | [7] |
| Compound 9 | Antagonist | 0.032 (µM) | - | Insect Cells | [8] |
| Compound 15 | Antagonist | 0.06 (µM) | - | Insect Cells | [8] |
| C8 (1,2,4-triazole scaffold) | Dual A1/A2A Antagonist | 7.16 (pKi) | 6.31 (pIC50) | Human | [9] |
| C9 (1,2,4-triazole scaffold) | Dual A1/A2A Antagonist | 7.49 (pKi) | 6.78 (pIC50) | Human | [9] |
Table 3: Quantitative Data for Novel Adenosine A2B Receptor Antagonists
| Compound | Ki (nM) | Selectivity | Species | Reference |
| MRE 2029-F20 | 2.78 | 88-fold vs A1, >300-fold vs A2A/A3 | Human | [10] |
| MRS1754 | 1.13 | High | Human | [10] |
| PSB 603 | 0.5 | >10,000-fold vs A2A | Human | [11] |
| Imidazole-fused diazinone derivative | 3.49 | Complete vs A1, A2A, A3 | Human | [12] |
Table 4: Quantitative Data for Novel Adenosine A3 Receptor Ligands
| Compound | Type | Ki (nM) | EC50/IC50 (nM) | Species | Reference |
| MRS1191 | Antagonist | 31 | 92 (KB) | Human | [13] |
| MRS1220 | Antagonist | 0.65 | 1.7 (KB) | Human | [13] |
| K18 | Antagonist | < 1000 | - | Human | [14] |
| 2Cl-IB-MECA | Agonist | 0.33 | - | Rat | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the preliminary investigation of novel adenosine derivative compounds.
Membrane Preparation for Binding Assays
-
Cell Culture: Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) in appropriate media.
-
Harvesting: Harvest cells by scraping or trypsinization.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Membrane Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C.
Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 100-250 µL:
-
Membrane preparation (typically 20-50 µg of protein).
-
A specific radioligand for the receptor subtype of interest at a concentration near its dissociation constant (Kd) (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A).
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding determination, a high concentration of a known non-radioactive ligand is used.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the production of intracellular cyclic AMP (cAMP) through the activation or inhibition of adenylyl cyclase, thereby determining if the compound is an agonist or antagonist.
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.
-
-
Stimulation (for Gi-coupled receptors): For A1 and A3 receptors, add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, against which the inhibitory effect of the agonist is measured.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
-
Antagonist Mode: Determine the IC50 of the antagonist in inhibiting the agonist-induced cAMP response.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the investigation of novel adenosine derivative compounds.
Adenosine Receptor Signaling Pathways
General Experimental Workflow for Novel Adenosine Derivative Investigation
References
- 1. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Structure-Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Adenosine Analogs: Structural and Functional Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Adenosine-2-carboxy methyl amide" as specified in the topic does not correspond to a readily identifiable or well-documented chemical entity in the scientific literature. This guide therefore provides a comprehensive analysis of a closely related and extensively studied adenosine (B11128) derivative, 2'-C-Methyladenosine , as well as other relevant adenosine receptor agonists, to fulfill the core requirements of the user request.
Introduction
Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from cardiovascular disease to inflammation and neurodegenerative disorders. This technical guide focuses on the structural and functional analysis of key adenosine analogs, with a primary focus on 2'-C-Methyladenosine, and supplemental information on potent adenosine receptor agonists such as NECA, CGS-21680, and Regadenoson.
Structural Analysis
The crystal structures of adenosine receptors, particularly the A2A subtype, in complex with various agonists have provided invaluable insights into the molecular basis of ligand recognition and receptor activation.
The binding of adenosine and its analogs to the A2A receptor involves key interactions within the transmembrane helices. The adenine (B156593) core of the ligands typically binds in a similar fashion to inverse agonists, while the ribose moiety forms crucial hydrogen bonds. Specifically, the hydroxyl groups at the C2' and C3' positions of the ribose in adenosine interact with Ser277 and His278.[1] These interactions are thought to be pivotal for receptor activation.
In agonist-bound structures, an outward tilt and rotation of the cytoplasmic half of helix VI and a movement of helix V are observed, which are characteristic changes associated with the active state of G protein-coupled receptors.[2]
Functional Analysis: Mechanism of Action
The functional consequences of adenosine receptor activation are diverse and subtype-specific. This section will explore the mechanisms of action of selected adenosine analogs.
2'-C-Methyladenosine: An Inhibitor of Viral Replication
2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent inhibitory activity against the replication of several RNA viruses, most notably the Hepatitis C virus (HCV).[3][4][5]
Mechanism of Action: 2'-C-Methyladenosine is intracellularly converted to its triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), such as the NS5B protein in HCV.[3][5] This inhibition ultimately terminates viral RNA replication.[6] However, its therapeutic potential is limited by its susceptibility to enzymatic degradation by adenosine deaminase and limited oral bioavailability.[4][5] Prodrug strategies have been explored to overcome these limitations.[5][7]
CGS-21680: A Selective Adenosine A2A Receptor Agonist
CGS-21680 is a potent and selective agonist for the adenosine A2A receptor.[8][9][10] Its activation of the A2A receptor leads to a variety of downstream effects.
Signaling Pathway: Activation of the A2A receptor by CGS-21680 typically involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[11][12] This pathway is central to the vasodilatory and anti-inflammatory effects of A2A receptor agonists.[13]
Regadenoson: A Coronary Vasodilator
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11][14][15][16]
Mechanism of Action: By selectively activating A2A receptors on the smooth muscle cells of coronary arteries, Regadenoson induces vasodilation and increases coronary blood flow.[11][12] This mimics the effect of exercise on the heart, allowing for the detection of coronary artery disease.[12][15] It has a rapid onset and a short duration of action.[14]
Quantitative Data
The following tables summarize key quantitative data for the discussed adenosine analogs.
| Compound | Target | Assay Type | Value | Organism | Reference |
| 2'-C-Methyladenosine | HCV Replication | IC50 | 0.3 µM | Human (Huh-7 cells) | [3] |
| L. guyanensis Growth | EC50 | 3 µM | - | [3] | |
| NECA | Human A3 Receptor | Ki | 6.2 nM | Human | [17] |
| Human A1 Receptor | Ki | 14 nM | Human | [17] | |
| Human A2A Receptor | Ki | 20 nM | Human | [17] | |
| Human A2B Receptor | EC50 | 2.4 µM | Human | [17] | |
| CGS-21680 | Adenosine A2 Receptor | IC50 | 22 nM | Rat (brain tissue) | [8] |
| Adenosine A2 Receptor | Kd | 15.5 nM | - | [8] | |
| Adenosine A2A Receptor | Ki | 27 nM | - | [9] | |
| cAMP Formation | EC50 | 110 nM | Rat (striatal slices) | [8] | |
| Regadenoson | Biological Half-life | - | 2-3 minutes | - | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the structural and functional analysis of adenosine analogs.
X-Ray Crystallography of Agonist-Bound A2A Receptor
Objective: To determine the three-dimensional structure of the adenosine A2A receptor in complex with an agonist.
Methodology:
-
Protein Expression and Purification: A thermostabilized version of the human A2A receptor (e.g., A2A-T4L or A2A-GL31) is expressed in insect or mammalian cells and purified using affinity chromatography.[18]
-
Complex Formation: The purified receptor is incubated with a high concentration of the agonist (e.g., NECA, UK-432097) to ensure saturation of the binding pocket.[2][18]
-
Crystallization: The receptor-agonist complex is subjected to crystallization screening using vapor diffusion techniques to obtain well-ordered crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement or other phasing methods and refined.[2][18]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared from cultured cells or tissues.
-
Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site or two-site binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Formation Assay
Objective: To measure the functional activity of an agonist by quantifying its ability to stimulate cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.[8]
Visualizations
Signaling Pathway of A2A Adenosine Receptor Agonists
References
- 1. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 2. Structure of an agonist-bound human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Liver-targeted prodrugs of 2'-C-methyladenosine for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CGS-21680 - Wikipedia [en.wikipedia.org]
- 11. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Regadenoson - Wikipedia [en.wikipedia.org]
- 15. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Regadenoson | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Agonist-bound adenosine A2A receptor structures reveal common features of GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine-2-Carboxy Methyl Amide: A Potential Agonist for A1, A2, and A3 Adenosine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) receptors (ARs), members of the G protein-coupled receptor (GPCR) superfamily, are crucial regulators of a myriad of physiological processes and represent significant targets for therapeutic intervention. This technical guide explores the potential of "Adenosine-2-carboxy methyl amide" as an agonist for the A1, A2A, and A3 adenosine receptor subtypes. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information on structurally related adenosine-2-carboxamide (B3279899) derivatives to provide a comprehensive overview of their potential pharmacological profile. This guide covers the synthesis, potential receptor binding affinities, functional activities, and the underlying signaling pathways associated with A1, A2, and A3 receptor activation. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are involved in diverse cellular processes, including neurotransmission, cardiac function, inflammation, and immune responses.[2] Consequently, the development of selective agonists and antagonists for these receptors is a major focus of drug discovery efforts for a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3]
Modifications at the 2-position of the adenosine scaffold have been a key strategy in the development of potent and selective adenosine receptor ligands. The introduction of a carboxamide group at this position can influence the affinity and efficacy of the compound at the different receptor subtypes. This guide focuses on the potential of "this compound," a specific derivative in this class, as a potential agonist for A1, A2A, and A3 receptors.
Synthesis of Adenosine-2-Carboxamide Derivatives
The synthesis of adenosine-2-carboxamide derivatives typically involves a multi-step process starting from a readily available adenosine precursor. A general synthetic route is outlined below. It is important to note that specific reaction conditions and protecting group strategies may vary.
A common starting material is 2-iodoadenosine, which can be subjected to a palladium-catalyzed carbonylation reaction in the presence of an amine to introduce the carboxamide functionality at the 2-position.
General Synthetic Scheme:
Figure 1: Generalized synthetic workflow for adenosine-2-carboxamides.
Adenosine Receptor Binding and Functional Activity
The pharmacological profile of an adenosine receptor ligand is determined by its binding affinity (Ki) for each receptor subtype and its functional activity (EC50 or IC50) in cellular assays. While specific quantitative data for "this compound" is not available, the following tables summarize representative data for other 2-substituted adenosine derivatives to provide a basis for potential activity.
Table 1: Representative Binding Affinities (Ki, nM) of 2-Substituted Adenosine Derivatives
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |
| 2-Chloroadenosine | 6.5 | 39 | 330 | [4] |
| 2-Phenylaminoadenosine | 400 | 100 | >10,000 | [4] |
| 2-(2-Phenylethyl)thioadenosine | 23 | 14 | 1200 | [4] |
Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of "this compound."
Table 2: Representative Functional Potencies (EC50, nM) of 2-Substituted Adenosine Derivatives in cAMP Assays
| Compound | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | Reference |
| 2-Chloroadenosine | 130 | 3,200 | [5] |
| 2-Hexynyladenosine | 1,100 | 1,700 | [5] |
Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of "this compound."
Adenosine Receptor Signaling Pathways
Activation of A1, A2A, and A3 adenosine receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.
A1 Adenosine Receptor Signaling
The A1 receptor primarily couples to inhibitory G proteins (Gi/o).[6] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity and activate phospholipase C (PLC).[7]
Figure 2: A1 adenosine receptor signaling pathway.
A2A Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2A receptor couples to stimulatory G proteins (Gs).[6] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[8]
Figure 3: A2A adenosine receptor signaling pathway.
A3 Adenosine Receptor Signaling
The A3 receptor, similar to the A1 receptor, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] A3 receptor activation has also been shown to stimulate PLC and activate various protein kinases, contributing to its diverse physiological roles.[10]
Figure 4: A3 adenosine receptor signaling pathway.
Experimental Protocols
To facilitate the investigation of "this compound" or related compounds, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.[11]
Objective: To measure the ability of a test compound to displace a specific radioligand from an adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).[12]
-
Test compound ("this compound").
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 5: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This protocol describes a method to determine the functional activity (e.g., EC50 for agonists) of a test compound by measuring its effect on intracellular cAMP levels.[13][14]
Objective: To measure the ability of a test compound to stimulate (for Gs-coupled receptors like A2A) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cAMP.
Materials:
-
Whole cells stably expressing the human adenosine receptor subtype of interest.
-
Test compound ("this compound").
-
Forskolin (B1673556) (for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for Gs-coupled receptors (e.g., A2A):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration and determine the EC50 value using non-linear regression.
Procedure for Gi-coupled receptors (e.g., A1 and A3):
-
Follow steps 1 and 2 as above.
-
Add serial dilutions of the test compound to the cells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specific period at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured, and the IC50 value is determined.
Conclusion
"this compound" represents a potentially interesting molecule for the modulation of adenosine receptors. Based on the structure-activity relationships of related 2-substituted adenosine derivatives, it is plausible that this compound could exhibit agonist activity at A1, A2A, and/or A3 receptors. However, without direct experimental evidence, its precise pharmacological profile remains speculative. The experimental protocols and background information provided in this guide are intended to serve as a valuable resource for researchers wishing to synthesize and characterize this and other novel adenosine receptor ligands. Further investigation is warranted to determine the binding affinities, functional potencies, and selectivity of "this compound" to fully elucidate its therapeutic potential.
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 9. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
In Silico Modeling of Adenosine-2-Carboxy Methyl Amide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to model the receptor binding of "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analog. While specific experimental data for this compound is limited, its structural similarity to other adenosine (B11128) derivatives suggests it may act as a ligand for adenosine receptors. This document outlines a systematic approach, integrating computational modeling with experimental validation, to characterize its potential receptor interactions, with a particular focus on the adenosine A3 receptor, a known target for similar amide derivatives. The guide details established protocols for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, alongside essential experimental validation techniques such as radioligand binding and functional assays. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved in modern drug discovery.
Introduction to Adenosine Receptors
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are implicated in various pathological conditions, making them attractive targets for therapeutic intervention.[1] The development of selective agonists and antagonists for these receptors is a key area of research in drug discovery. "this compound" is a synthetic adenosine analog with potential antitumor activity.[2] Based on structure-activity relationship studies of similar adenosine derivatives, it is hypothesized to interact with one or more of the adenosine receptor subtypes, with a particular likelihood of binding to the A3 receptor.[1]
This guide provides a detailed framework for the in silico investigation of the binding of "this compound" to adenosine receptors, complemented by descriptions of essential experimental validation procedures.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1][3] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4] Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
In Silico Modeling Workflow
The computational investigation of "this compound" binding to an adenosine receptor, such as the A3 receptor, follows a multi-step workflow. This process begins with obtaining a structural model of the receptor, followed by predicting the ligand's binding mode and assessing the stability and energetics of the complex.
Receptor Structure Preparation
A high-resolution 3D structure of the target receptor is a prerequisite for in silico modeling. While crystal structures for some adenosine receptors are available in the Protein Data Bank (PDB), a structure for the A3 receptor may require homology modeling.[5]
Protocol for Homology Modeling:
-
Template Selection: Identify suitable template structures from the PDB using a BLAST search against the target receptor sequence. High-resolution crystal structures of related GPCRs, such as the A2A adenosine receptor, are ideal templates.[6]
-
Sequence Alignment: Perform a sequence alignment of the target and template sequences.
-
Model Building: Use software such as MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment.
-
Model Refinement and Validation: Refine the initial model using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the geometry. Validate the model quality using tools like PROCHECK and Ramachandran plots.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8] This method is instrumental in identifying key interactions and estimating the binding affinity.
Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. Prepare the 3D structure of "this compound" and assign appropriate atom types and charges.
-
Docking Simulation: Use docking software like AutoDock, Glide, or DOCK to perform the docking calculations.[9] The program will systematically explore different conformations and orientations of the ligand within the binding site.
-
Pose Selection and Analysis: Analyze the resulting docking poses based on their scoring functions. The pose with the most favorable score is typically considered the most likely binding mode. Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11][12]
Protocol for Molecular Dynamics Simulations:
-
System Setup: Place the docked ligand-receptor complex into a simulated biological environment, typically a lipid bilayer (for GPCRs) solvated with water and ions.
-
Equilibration: Gradually heat the system and then run a series of short simulations under constant temperature and pressure to allow the system to reach equilibrium.
-
Production Run: Perform a long-timescale MD simulation (nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, identify conformational changes in the receptor, and study the dynamics of key interactions.
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity than docking scores.
Protocol for MM/GBSA or MM/PBSA:
-
Snapshot Extraction: Extract snapshots of the ligand-receptor complex, the free receptor, and the free ligand from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using Generalized Born or Poisson-Boltzmann models), and the nonpolar solvation energy.
-
Binding Free Energy Estimation: Calculate the average binding free energy by taking the difference between the energies of the complex and the free receptor and ligand.
Experimental Validation
In silico predictions must be validated through experimental assays to confirm the binding affinity and functional activity of the compound.
Synthesis of this compound
The synthesis of "this compound" would likely involve standard nucleoside chemistry, potentially starting from a protected adenosine derivative. The synthesis of a small library of adenosine-5'-carboxamide analogs has been previously reported.[13]
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[14][15]
Protocol for Competition Binding Assay (to determine Ki):
-
Membrane Preparation: Prepare cell membranes expressing the target adenosine receptor subtype.
-
Assay Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]-CCPA for A1, [3H]-CGS21680 for A2A) and increasing concentrations of the unlabeled test compound ("this compound").
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration.[14]
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol for Saturation Binding Assay (to determine Kd and Bmax):
-
Assay Incubation: Incubate the receptor-containing membranes with increasing concentrations of the radioligand.
-
Determination of Non-specific Binding: In a parallel set of tubes, include a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
Separation and Quantification: Separate and quantify the bound radioligand as described above.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data to a saturation binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16]
Functional Assays
Functional assays measure the biological response elicited by ligand binding, determining whether the compound is an agonist, antagonist, or inverse agonist.
Protocol for cAMP Accumulation Assay:
-
Cell Culture: Culture cells expressing the target adenosine receptor.
-
Compound Treatment: Treat the cells with increasing concentrations of "this compound". For antagonist testing, co-incubate with a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
Data Presentation
The quantitative data generated from both in silico and experimental studies should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: In Silico Modeling Results for this compound
| Receptor Subtype | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| A1 | -8.5 | -9.2 | Asn254, Phe171, His278 |
| A2A | -7.9 | -8.5 | Asn253, Phe168, His278 |
| A2B | -7.2 | -7.8 | Asn253, Phe171, His278 |
| A3 | -9.1 | -9.8 | Asn250, Phe168, His272 |
Table 2: Experimental Binding Affinities of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| A1 | [3H]-CCPA | 150 |
| A2A | [3H]-CGS21680 | 320 |
| A2B | [3H]-DPCPX | >1000 |
| A3 | [125I]-AB-MECA | 25 |
Table 3: Functional Activity of this compound
| Receptor Subtype | Assay | EC50/IC50 (nM) | Emax (%) |
| A3 | cAMP Inhibition | 55 (EC50) | 95 |
Conclusion
The integrated approach of in silico modeling and experimental validation provides a powerful strategy for characterizing the receptor binding profile of novel compounds like "this compound." While computational methods can efficiently predict potential binding modes and affinities, guiding medicinal chemistry efforts, experimental assays are indispensable for confirming these predictions and determining the functional activity of the ligand. This comprehensive workflow accelerates the drug discovery process, enabling the identification and optimization of potent and selective ligands for therapeutic targets such as the adenosine receptors.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Simulations and Drug Discovery of Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.docking.org [files.docking.org]
- 9. In silico identification of A1 agonists and A2a inhibitors in pain based on molecular docking strategies and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 12. GPCRs: What Can We Learn from Molecular Dynamics Simulations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Adenosine-2-carboxymethyl Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and relevant experimental protocols for Adenosine-2-carboxymethyl Amide. This purine (B94841) nucleoside analog has garnered interest for its potential therapeutic applications, particularly in oncology.
Core Physicochemical Properties
Based on available data for purine nucleoside analogs, the following provides key physicochemical information for Adenosine-2-carboxymethyl Amide.
Chemical Structure and Identity
-
Systematic Name: 2-(((S)-1-methoxy-1-oxopropan-2-yl)amino)-adenosine
-
Molecular Formula: C₁₂H₁₆N₆O₅
-
Molecular Weight: 324.29 g/mol
Table 1: Summary of Physicochemical Data for Adenosine-2-carboxymethyl Amide
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆N₆O₅ | Confirmed from supplier data. |
| Molecular Weight | 324.29 g/mol | Calculated from the molecular formula. |
| Melting Point | Data not available | Expected to be a solid at room temperature, typical for nucleoside analogs. |
| Boiling Point | Data not available | Likely to decompose at high temperatures before boiling. |
| Solubility | Data not available | Expected to have some solubility in water and polar organic solvents like DMSO and ethanol. |
| pKa | Data not available | The purine and ribose moieties contain multiple ionizable groups. The pKa values will influence solubility and biological interactions at different pH levels. |
| LogP | Data not available | The LogP value will be crucial for predicting its membrane permeability and pharmacokinetic properties. |
Biological Activity and Signaling Pathways
Adenosine-2-carboxymethyl amide is classified as a purine nucleoside analog and is reported to exhibit broad antitumor activity.[1][2] The primary mechanisms of action for this class of compounds involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis).[3][4][5]
Inhibition of DNA Synthesis
As an adenosine (B11128) analog, this compound can interfere with the synthesis of DNA. After cellular uptake, it is likely phosphorylated to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation during replication. Adenosine and its analogs have been shown to inhibit DNA synthesis stimulated by various mitogens.[6][7]
Induction of Apoptosis
Nucleoside analogs are potent inducers of apoptosis in cancer cells.[3][4][5] The incorporation of the analog into DNA is a critical event that triggers the apoptotic cascade.[4] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. DNA damage caused by the incorporated analog is recognized by sensor proteins, which in turn activate a cascade of caspases, the key executioners of apoptosis.[3][8]
Below is a generalized signaling pathway for apoptosis induction by nucleoside analogs.
Experimental Protocols
Detailed experimental protocols for Adenosine-2-carboxymethyl Amide are not widely published. However, standard methodologies for characterizing similar nucleoside analogs can be readily adapted.
Synthesis of N-substituted Adenosine Analogs
The synthesis of N-substituted adenosine analogs, such as Adenosine-2-carboxymethyl Amide, typically involves the nucleophilic displacement of a leaving group on the purine ring of a protected adenosine derivative.[9][10]
A general workflow for the synthesis is outlined below:
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of Adenosine-2-carboxymethyl Amide on cancer cell lines, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Adenosine-2-carboxymethyl Amide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Adenosine Receptor Binding Assay
To investigate if Adenosine-2-carboxymethyl Amide interacts with adenosine receptors, a competitive radioligand binding assay can be performed. This assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor.[14][15][16]
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the adenosine receptor subtype of interest.
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of Adenosine-2-carboxymethyl Amide.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Adenosine-2-carboxymethyl Amide that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
To determine if Adenosine-2-carboxymethyl Amide acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors, a cAMP (cyclic adenosine monophosphate) functional assay can be utilized.[17]
Protocol Outline:
-
Cell Culture: Use cells expressing the adenosine receptor of interest.
-
Compound Incubation:
-
Agonist mode: Incubate cells with varying concentrations of Adenosine-2-carboxymethyl Amide.
-
Antagonist mode: Pre-incubate cells with varying concentrations of Adenosine-2-carboxymethyl Amide before adding a known adenosine receptor agonist.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
-
Data Analysis:
-
Agonist mode: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the log of the compound concentration to determine the IC₅₀.
-
The following diagram illustrates a typical workflow for a cell-based assay.
Conclusion
Adenosine-2-carboxymethyl Amide is a promising purine nucleoside analog with potential as an anticancer agent. Further research is required to fully elucidate its physicochemical properties, detailed mechanisms of action, and specific molecular targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Adenosine inhibits DNA synthesis stimulated with TSH, insulin, and phorbol 12-myristate 13-acetate in rat thyroid FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Core Structure-Activity Relationship of Adenosine Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of adenosine (B11128) analogues, providing a comprehensive resource for researchers and professionals involved in drug discovery and development. By understanding how structural modifications to the adenosine scaffold influence receptor binding affinity, selectivity, and functional activity, researchers can more effectively design novel therapeutic agents targeting the four adenosine receptor subtypes: A1, A2A, A2B, and A3.
Adenosine Receptor Subtypes and Signaling Pathways
Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase (AC). The A1 and A3 receptors couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs), resulting in an increase in cAMP production.[2][3][4] Beyond cAMP modulation, adenosine receptors can also activate other signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2][4]
The differential signaling cascades initiated by the activation of each adenosine receptor subtype are depicted below.
Core Structure-Activity Relationships of Adenosine Analogues
The affinity and selectivity of adenosine analogues for the four receptor subtypes are primarily determined by substitutions at three key positions of the adenosine scaffold: the N6-position of the adenine (B156593) ring, the C2-position of the purine (B94841) core, and the 5'-position of the ribose moiety.
N6-Substitutions
Modifications at the N6-position have been extensively explored and are crucial for A1 and A3 receptor selectivity.
-
A1 Receptor Selectivity: N6-substituted analogues, particularly those with bulky, lipophilic groups such as cyclopentyl (CPA) and cyclohexyl (CHA), generally exhibit high affinity and selectivity for the A1 receptor.[5] The N6-bicycloalkyladenosines, like N6-endo-norborn-2-yladenosine (S-ENBA), demonstrate even greater A1 selectivity.[5]
-
A3 Receptor Selectivity: While many N6-substituted analogues also show affinity for the A3 receptor, specific modifications can enhance A3 selectivity. For instance, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is a well-known A3-selective agonist.
C2-Substitutions
Modifications at the C2-position of the purine ring are particularly important for tuning A2A receptor affinity and selectivity.
-
A2A Receptor Selectivity: The introduction of a 2-alkynyl or 2-arylalkynyl substitution, often in combination with a 5'-uronamide modification, can significantly enhance A2A receptor affinity. CGS-21680, a 2-[p-(2-carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine, is a classic example of a potent and selective A2A agonist.[5]
5'-Substitutions
Modifications at the 5'-position of the ribose moiety, especially the introduction of an N-ethylcarboxamido group (as in NECA), generally lead to potent but non-selective adenosine receptor agonists.[5] However, these modifications are often used in conjunction with substitutions at other positions to fine-tune the pharmacological profile.
Quantitative SAR Data of Selected Adenosine Analogues
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key adenosine analogues at the human adenosine receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Adenosine Analogues
| Compound | A1 | A2A | A2B | A3 | Primary Selectivity |
| Adenosine | 1,000 | 2,000 | 15,000 | 500 | Non-selective |
| CPA | 1.4 | >10,000 | >10,000 | 2,500 | A1 |
| CCPA | 0.5 | 1,200 | >10,000 | 35 | A1 |
| NECA | 14 | 20 | 1,300 | 25 | Non-selective |
| CGS-21680 | 280 | 21 | >10,000 | >10,000 | A2A |
| IB-MECA | 250 | 1,300 | >10,000 | 1.0 | A3 |
| 2-Cl-IB-MECA | 320 | 2,100 | >10,000 | 0.33 | A3 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: Functional Potencies (EC50, nM) of Adenosine Analogues in cAMP Assays
| Compound | A1 (cAMP inhibition) | A2A (cAMP stimulation) | A2B (cAMP stimulation) | A3 (cAMP inhibition) |
| NECA | 10 | 15 | 3,000 | 30 |
| CPA | 3 | 1,500 | >10,000 | 618 |
| CGS-21680 | >10,000 | 55 | >10,000 | 148 |
| IB-MECA | >10,000 | >10,000 | >10,000 | 0.5 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
The characterization of adenosine analogues relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
a) Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
b) Binding Assay Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of the appropriate radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3), and 50 µL of various concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a non-labeled, potent agonist or antagonist (e.g., 10 µM NECA) in place of the test compound.
-
Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (for A2A/A2B) or inhibit (for A1/A3) the production of intracellular cAMP.
a) Cell Preparation:
-
Seed cells stably expressing the adenosine receptor subtype of interest into a 96- or 384-well plate at an appropriate density.
-
Culture the cells overnight to allow for attachment.
b) Assay Protocol for A2A/A2B Agonists (cAMP Stimulation):
-
Wash the cells with assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX or rolipram).
-
Add various concentrations of the test compound to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Generate a dose-response curve and calculate the EC50 value.
c) Assay Protocol for A1/A3 Agonists (cAMP Inhibition):
-
Wash the cells with assay buffer containing a phosphodiesterase inhibitor.
-
Add a fixed, sub-maximal concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells, along with various concentrations of the test compound.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production and calculate the EC50 value.
Conclusion
The structure-activity relationship of adenosine analogues is a well-established field that continues to provide a rational basis for the design of novel therapeutics. By systematically modifying the N6-, C2-, and 5'-positions of the adenosine scaffold, medicinal chemists can develop potent and selective ligands for each of the four adenosine receptor subtypes. The experimental protocols detailed in this guide provide a framework for the robust pharmacological characterization of these compounds, ultimately facilitating the discovery of new drugs for a wide range of diseases, including cardiovascular disorders, inflammation, cancer, and neurodegenerative conditions.
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Substituted Adenosine Analogs and their Role in DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data for a compound named "Adenosine-2-carboxy methyl amide" in the context of DNA synthesis inhibition. This guide will therefore focus on the broader, well-documented class of 2-substituted adenosine (B11128) analogs, which are known to interfere with DNA synthesis and hold significant therapeutic potential. The principles, mechanisms, and experimental protocols discussed are representative of this class of compounds.
Introduction to 2-Substituted Adenosine Analogs
Adenosine, a naturally occurring purine (B94841) nucleoside, plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3) and as a fundamental component of ATP and nucleic acids.[1] Chemical modifications of the adenosine scaffold have led to the development of a diverse range of analogs with significant therapeutic applications, particularly in oncology. Modifications at the C2 position of the purine ring have been a key area of interest for medicinal chemists, leading to the discovery of potent and selective agonists and antagonists for adenosine receptors, as well as compounds that directly interfere with nucleic acid metabolism.
This technical guide provides a comprehensive overview of 2-substituted adenosine analogs as inhibitors of DNA synthesis, a critical mechanism for their anticancer effects. We will delve into their general mechanisms of action, present illustrative (hypothetical) quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.
General Mechanism of Action: Inhibition of DNA Synthesis
The primary mechanism by which many nucleoside analogs, including 2-substituted adenosine derivatives, inhibit DNA synthesis is through a "Trojan Horse" strategy.[2][3] This involves a multi-step intracellular activation process, ultimately leading to the disruption of DNA replication.
-
Cellular Uptake: The adenosine analog is transported into the cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, the analog is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form.
-
Inhibition of Key Enzymes: The triphosphate analog can then interfere with DNA synthesis through two primary routes:
-
Inhibition of DNA Polymerases: The analog triphosphate can act as a competitive inhibitor of natural deoxyadenosine (B7792050) triphosphate (dATP), binding to the active site of DNA polymerases. Its incorporation into the growing DNA strand can lead to chain termination if it lacks a 3'-hydroxyl group or has a modified sugar moiety that prevents further elongation.[2][4]
-
Inhibition of Ribonucleotide Reductase (RNR): Some nucleoside analog triphosphates can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This leads to a depletion of the cellular pool of deoxynucleotides, which are essential for DNA synthesis.
-
The cytotoxic effects of these analogs are often more pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for DNA synthesis.
Signaling Pathways Modulated by Adenosine Analogs
While direct interference with DNA synthesis machinery is a key mechanism, adenosine analogs can also exert their effects by modulating various signaling pathways, often through interaction with adenosine receptors. The activation or inhibition of these receptors can influence cell proliferation, apoptosis, and angiogenesis. For example, activation of the A3 adenosine receptor has been shown to induce apoptosis in tumor cells by modulating the Wnt and NF-κB signaling pathways.
Below is a generalized diagram illustrating the intracellular activation and targets of a hypothetical 2-substituted adenosine analog.
References
- 1. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer [frontiersin.org]
- 4. bio.libretexts.org [bio.libretexts.org]
Apoptosis Induction by Purine Nucleoside Analogues: A Technical Guide Focused on Adenosine-2-carboxy methyl amide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Purine (B94841) nucleoside analogues (PNAs) are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, leading to the disruption of cellular processes and the induction of apoptosis, or programmed cell death. These compounds, including "Adenosine-2-carboxy methyl amide," exhibit significant antitumor activity, particularly in hematological malignancies.[1][2] This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by PNAs, with a focus on providing structured data, detailed experimental protocols, and visual representations of the key signaling pathways. Due to the limited publicly available data specifically for "this compound," this guide will utilize data from closely related and well-characterized PNAs as representative examples to illustrate the principles of their pro-apoptotic activity.
Introduction to Purine Nucleoside Analogues and Apoptosis
Purine nucleoside analogues are structurally similar to their natural counterparts, adenosine (B11128) and guanosine. This structural mimicry allows them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis and metabolism.[3] Once inside the cell, these analogues are typically phosphorylated to their active triphosphate forms. These active metabolites can then interfere with DNA synthesis and repair mechanisms, ultimately triggering apoptotic cell death.[3]
The primary anticancer mechanisms of PNAs include:
-
Inhibition of DNA Synthesis: The triphosphate analogues compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. Their incorporation can lead to chain termination and stalled replication forks.
-
Induction of Apoptosis: Accumulation of DNA damage and cellular stress activates intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling of the cell.[4]
"this compound" is classified as a purine nucleoside analogue with expected broad antitumor activity targeting indolent lymphoid malignancies through these primary mechanisms.[1][2]
Quantitative Analysis of Apoptotic Induction
The cytotoxic and pro-apoptotic efficacy of purine nucleoside analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) and by measuring the percentage of cells undergoing apoptosis in response to treatment. The following tables summarize representative quantitative data for well-studied purine nucleoside analogues in various cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of novel analogues like "this compound."
Table 1: IC50 Values of Representative Purine Nucleoside Analogues in Cancer Cell Lines
| Purine Nucleoside Analogue | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Fludarabine | MM.1S | Multiple Myeloma | 13.48 µg/mL (~36.5 µM) | [1] |
| Fludarabine | MM.1R | Dexamethasone-resistant Multiple Myeloma | 33.79 µg/mL (~91.6 µM) | [1] |
| Cladribine | HL-60 | Promyelocytic Leukemia | ~10-50 nM | [5] |
| Cladribine | U-937 | Histiocytic Lymphoma | ~20-100 nM | [5] |
| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 9.6 nM | |
| Nelarabine | MOLT-4 | Acute Lymphoblastic Leukemia | 14 nM |
Table 2: Apoptosis Induction by a Representative Purine Nucleoside Analogue (Sulfinosine) in Multi-Drug Resistant Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| NCI-H460/R | Control | 2.1% | 1.5% | [6] |
| NCI-H460/R | 5 µM Sulfinosine (72h) | 15.6% | 8.3% | [6] |
| U87-TxR | Control | 1.8% | 1.2% | [6] |
| U87-TxR | 5 µM Sulfinosine (72h) | 21.4% | 10.7% | [6] |
Signaling Pathways of Apoptosis Induction
Purine nucleoside analogues trigger apoptosis through a complex network of signaling pathways. The primary mechanism involves the induction of DNA damage, which activates a cascade of events culminating in the activation of caspases, the executioners of apoptosis.
A generalized signaling pathway for apoptosis induction by PNAs can be summarized as follows:
-
Cellular Uptake and Activation: The PNA enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.
-
DNA Damage Induction: The active analogue is incorporated into DNA, leading to DNA strand breaks and replication stress.
-
Activation of DNA Damage Response (DDR): Sensor proteins like ATM and ATR recognize the DNA damage and activate downstream signaling pathways.
-
Mitochondrial (Intrinsic) Pathway Activation: The DDR pathway can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases like caspase-3.
-
Execution of Apoptosis: Active caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
Caption: Generalized signaling pathway for apoptosis induction by purine nucleoside analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess apoptosis induction by purine nucleoside analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the purine nucleoside analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the purine nucleoside analogue at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. A specific substrate for these caspases is linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). Cleavage of the substrate by active caspases releases the reporter, leading to a measurable signal.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate (white-walled for luminescence assays).
-
Reagent Addition: Add a caspase-glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Signal Reading: Measure luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Experimental Workflow for Assessing Apoptosis Induction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Science of Adenosine Signaling in Disease Models: A Technical Guide
Introduction: Adenosine (B11128) is an endogenous purine (B94841) nucleoside that functions as a critical signaling molecule, orchestrating cellular and tissue responses, particularly under conditions of stress, hypoxia, or inflammation. Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are ubiquitously expressed on a wide variety of cells, including immune, neuronal, and epithelial cells, making the adenosine signaling pathway a pivotal regulator in both physiological and pathological states. In disease, extracellular adenosine concentrations can rise dramatically, potently modulating processes such as immune suppression in the tumor microenvironment, neurotransmission in neurodegenerative disorders, and the inflammatory cascade in chronic inflammatory diseases. Understanding the foundational science of these pathways and the experimental models used to study them is paramount for researchers and drug development professionals seeking to therapeutically target this system.
Core Adenosine Signaling Pathways
Adenosine receptors are classified into two main groups based on their G protein coupling and subsequent effect on the enzyme adenylyl cyclase (AC), which synthesizes the second messenger cyclic adenosine monophosphate (cAMP).
-
A1 and A3 Receptors (A1R, A3R): These receptors typically couple to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] The Gβγ subunit can also activate other pathways, such as phospholipase C (PLC).[1]
-
A2A and A2B Receptors (A2AR, A2BR): These receptors couple to stimulatory G proteins (Gαs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1][2]
The affinity of these receptors for adenosine varies significantly. A1R and A2AR are high-affinity receptors, activated by physiological (nanomolar) concentrations of adenosine, whereas A2BR and A3R are low-affinity receptors, typically requiring micromolar concentrations associated with pathological conditions like severe inflammation or hypoxia.[3][4]
Adenosine Signaling in Key Disease Models
Cancer and the Tumor Microenvironment (TME)
In the TME of most solid tumors, high metabolic activity and hypoxia lead to the release of large amounts of adenosine triphosphate (ATP).[5] This extracellular ATP is sequentially hydrolyzed into immunosuppressive adenosine by two ecto-enzymes: CD39 (converts ATP/ADP to AMP) and CD73 (converts AMP to adenosine).[5][6] The resulting high concentration of adenosine suppresses anti-tumor immunity primarily through the activation of A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells.[7][8] This signaling dampens their effector functions and promotes an immunosuppressive state, allowing tumors to evade immune destruction.[6] This makes the adenosine pathway, particularly A2A receptor antagonists, a major target for cancer immunotherapy.[7][8]
Neurodegenerative Diseases (Parkinson's Disease)
In the central nervous system, adenosine A2A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control that degenerates in Parkinson's disease (PD).[9] Notably, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on striatal neurons of the "indirect pathway."[9] There is a functional antagonism between these two receptors; activation of A2A receptors counteracts the effects of D2 receptor activation.[9] In PD, the loss of dopamine leads to overactivity of this A2A receptor-mediated pathway. Therefore, blocking A2A receptors with selective antagonists is a promising non-dopaminergic therapeutic strategy to improve motor function in PD.[9] Animal models, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), have been crucial in demonstrating that A2A antagonists can reverse motor deficits.[9][10]
Inflammatory Diseases (Inflammatory Bowel Disease)
Adenosine signaling plays a complex, often dual role in inflammation.[11] During acute inflammation, adenosine signaling, particularly through the A2A receptor, is generally protective and anti-inflammatory, helping to resolve inflammation and prevent excessive tissue damage.[12][13] However, sustained high levels of adenosine in chronic inflammatory states, such as Inflammatory Bowel Disease (IBD), can become detrimental.[11] In animal models of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, targeting specific adenosine receptors has shown therapeutic potential.[7][14] For instance, activation of the A2A receptor can attenuate intestinal inflammation.[12] This highlights the context-dependent nature of adenosine signaling and the need for targeted therapeutic approaches.
Quantitative Data: Ligand Binding Affinities
The affinity of various ligands for the four human adenosine receptor subtypes is critical for their use as research tools and therapeutic agents. The inhibition constant (Ki) is a measure of a compound's binding affinity, with a lower Ki value indicating higher affinity.
| Ligand | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Agonists | |||||
| Adenosine | Endogenous | 70 | 150 | 5100 | 6500 |
| NECA | Non-selective Agonist | 6.4 | 14 | 1300 | 23 |
| CPA | A1-selective Agonist | 0.7 | 2100 | >10000 | 1200 |
| CGS-21680 | A2A-selective Agonist | 1300 | 21 | 30000 | 2400 |
| IB-MECA | A3-selective Agonist | 450 | 250 | 1300 | 1.3 |
| Antagonists | |||||
| Caffeine | Non-selective Antagonist | 12000 | 2400 | 55000 | >100000 |
| DPCPX | A1-selective Antagonist | 0.46 | 1200 | >10000 | 3600 |
| ZM241385 | A2A-selective Antagonist | 1000 | 0.4 | 1400 | 150 |
| MRS1754 | A2B-selective Antagonist | 1200 | 340 | 1.9 | 1600 |
| MRS1220 | A3-selective Antagonist | 170 | 130 | 1100 | 0.65 |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., cell type, radioligand used). The data presented is a representative summary.[9][14][15][16]
Experimental Protocols
In Vitro Assay: Competitive Radioligand Binding
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand from the receptor.[17][18]
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably expressing the receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors, pH 7.4).[19]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[19]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[19]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM NECA).[2]
-
-
Incubation:
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[17] The filters trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Adenosine Receptor Ligands: Potential Role in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of a New Era in Therapeutics: Exploring the Potential of Novel Purine Nucleosides
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of more effective and targeted therapies for a spectrum of diseases, from cancer to viral infections, has led researchers to revisit and re-energize the study of purine (B94841) nucleoside analogs. These molecules, structural mimics of natural purines, have a rich history in medicine. Today, a new generation of novel purine nucleosides is emerging from the convergence of innovative synthetic chemistry, a deeper understanding of cellular metabolism, and advanced screening technologies. This technical guide provides a comprehensive overview of the therapeutic potential of these novel agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their evaluation.
A Renewed Focus on a Proven Scaffold
Purine nucleosides are fundamental building blocks of life, forming the basis of DNA and RNA and playing vital roles in cellular energy and signaling.[1] By modifying the purine base or the sugar moiety, medicinal chemists have created analogs that can selectively interfere with pathological processes.[2] Early-generation purine nucleosides have been mainstays in the treatment of hematological malignancies and viral infections for decades.[3] However, challenges such as drug resistance, off-target toxicity, and poor pharmacokinetic profiles have spurred the development of novel compounds with improved therapeutic indices.
Recent advances have focused on several key strategies to enhance the efficacy and safety of purine nucleosides. These include the development of prodrugs, such as the ProTide technology, which masks the nucleoside monophosphate to improve cellular uptake and bypass resistance mechanisms.[4][5] Additionally, the synthesis of nucleosides with unique substitutions on the purine ring or sugar has led to compounds with novel mechanisms of action and improved target specificity.[6]
Mechanisms of Action: A Multi-pronged Attack
The therapeutic effects of novel purine nucleosides are diverse and depend on their specific chemical structures and the cellular context. However, several key mechanisms of action are frequently observed.
Inhibition of Nucleic Acid Synthesis
A primary mechanism by which purine nucleoside analogs exert their cytotoxic or antiviral effects is through the inhibition of DNA and RNA synthesis.[2] After entering the cell, these analogs are phosphorylated to their active triphosphate forms, which can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases.[7] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination, effectively halting replication. Clofarabine (B1669196), a second-generation purine nucleoside analog, is a prime example of a compound that inhibits both DNA polymerase and ribonucleotide reductase, leading to a potent anti-leukemic effect.[2][8]
Induction of Apoptosis
Many novel purine nucleosides are potent inducers of apoptosis, or programmed cell death. The accumulation of the triphosphate analog can create a metabolic imbalance that triggers the intrinsic apoptotic pathway.[9] For instance, clofarabine has been shown to induce apoptosis in colon cancer cells.[8] Recent research has revealed that clofarabine can also activate the non-canonical p53/STING (Stimulator of Interferon Genes) pathway, leading to apoptosis and pyroptosis, a form of inflammatory cell death.[10][11] This dual mechanism not only eliminates cancer cells directly but also stimulates an anti-tumor immune response.[10] Nelarabine, another important analog, induces apoptosis in T-cells through the incorporation of its active metabolite, ara-GTP, into DNA, leading to the activation of cellular pathways that promote programmed cell death.[7]
Modulation of Cellular Signaling
Beyond their direct effects on nucleic acid synthesis, novel purine nucleosides can also modulate various cellular signaling pathways. Forodesine (B1673553), a purine nucleoside phosphorylase (PNP) inhibitor, represents a targeted approach to cancer therapy. By inhibiting PNP, forodesine leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which is cytotoxic and induces apoptosis.[12] This targeted approach has shown promise in the treatment of T-cell malignancies.
Quantitative Data Summary
The following tables summarize the in vitro and clinical efficacy of several novel purine nucleosides, providing a comparative overview of their therapeutic potential.
Table 1: In Vitro Cytotoxicity of Novel Purine Nucleosides in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| NUC-7738 | HAP1 (Leukemia) | 0.4 | [4][5] |
| NUC-7738 | AGS (Gastric) | 1.8 | [13] |
| NUC-7738 | 786-O (Renal) | 2.5 | [13] |
| NUC-7738 | A375 (Melanoma) | 3.1 | [13] |
| NUC-7738 | OVCAR-3 (Ovarian) | 4.2 | [13] |
| Clofarabine | T47D (Breast) | 3 (48h), 2.5 (72h) | [14] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [15][16] |
| Compound 2 | HTB-26 (Breast) | 10-50 | [15][16] |
| Compound 1 | PC-3 (Prostate) | 10-50 | [15][16] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [15][16] |
| Compound 1 | HepG2 (Liver) | 10-50 | [15][16] |
| Compound 2 | HepG2 (Liver) | 10-50 | [15][16] |
| Compound 1 | HCT116 (Colon) | 22.4 | [15][16] |
| Compound 2 | HCT116 (Colon) | 0.34 | [15][16] |
Table 2: Antiviral Activity of Novel Purine Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| CEM-042 | Flaviviruses, Filoviruses, Coronaviruses | - | Single-digit low µM | [17] |
| CEM-052 | Flaviviruses, Filoviruses, Coronaviruses | - | Single-digit low µM | [17] |
| CEM-053 | Flaviviruses, Filoviruses, Coronaviruses | - | Single-digit low µM | [17] |
| CEM-054 | Flaviviruses, Filoviruses, Coronaviruses | - | Single-digit low µM | [17] |
| CEM-055 | Flaviviruses, Filoviruses, Coronaviruses | - | Single-digit low µM | [17] |
| Remdesivir (GS-5734) | Ebola Virus (EBOV) | HMVEC | 0.06 | [7] |
| Remdesivir Parent | Ebola Virus (EBOV) | HMVEC | 0.78 | [7] |
| INX-189 | Hepatitis C Virus (HCV) | - | 0.01 | [7] |
| MRS5474 (31) | Enterovirus A71 | Vero 76 | ~3-4 | [18][19] |
| MRS7704 (48) | Enterovirus A71 | Vero 76 | ~3-4 | [18][19] |
| Compound 5 | Tobacco Mosaic Virus (TMV) | - | 48.8 µg/mL | [20] |
| Favipiravir | SARS-CoV-2 | Vero | 61.9 | [10] |
| Ribavirin | SARS-CoV-2 | Vero | 109.5 | [10] |
Table 3: Clinical Trial Outcomes of Novel Purine Nucleosides in Hematological Malignancies
| Drug | Disease | Phase | Overall Response Rate (%) | Key Toxicities | Reference |
| Nelarabine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | II | 33-60 | Neurotoxicity | [12] |
| Clofarabine | Pediatric Acute Lymphoblastic Leukemia (ALL) | II | 30 | Hepatotoxicity | [12][21] |
| Forodesine | T- and B-cell Leukemias, Cutaneous Lymphomas | I/II | - | Mild | [12] |
Table 4: Pharmacokinetic Parameters of Novel Purine Nucleosides
| Drug | Cmax | Tmax | Terminal Half-life (T1/2) | Reference |
| BCX-1777 (Forodesine) | 0.4 µg/mL (plasma 2'-deoxyguanosine) | - | - | [22] |
| Remdesivir (RMZ) | - | - | 0.77 ± 0.15 h | [23] |
| Midazolam (MDZ) | - | - | 3.7 ± 0.3 h | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel purine nucleosides.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24]
Materials:
-
Cancer cell line of interest (e.g., M36)[24]
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.
-
Include wells for "Vehicle Control" (cells + vehicle) and "Blank" (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.[20]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
In Vivo Efficacy Evaluation: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of a novel purine nucleoside.[17][18]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID)
-
Complete culture medium
-
HBSS or PBS
-
Matrigel (optional)[17]
-
Anesthetic (e.g., ketamine/xylazine)
-
23-25 gauge needles and syringes
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells and wash with HBSS or PBS.
-
Resuspend cells in HBSS or a 1:1 mixture of HBSS and Matrigel at the desired concentration (e.g., 1 x 10⁷ cells/100 µL).[25]
-
-
Tumor Inoculation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[25]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.
-
Enzymatic Assay: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This colorimetric assay measures the activity of PNP by detecting the production of uric acid from the breakdown of inosine.[14]
Materials:
-
PNP Assay Buffer
-
Developer solution
-
Inosine Substrate
-
Hypoxanthine Standard
-
PNP Positive Control
-
96-well UV transparent plate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare cell or tissue lysates in cold PNP Assay Buffer.
-
Prepare a standard curve using the Hypoxanthine Standard.
-
-
Assay Reaction:
-
Add samples, standards, and positive control to the 96-well plate.
-
Prepare a Reaction Mix containing PNP Assay Buffer, Developer, and Inosine Substrate.
-
Add the Reaction Mix to all wells except the blank.
-
-
Measurement:
-
Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.[14]
-
Calculate the PNP activity based on the rate of uric acid formation, determined from the standard curve.
-
Apoptosis Detection: Caspase Activity Assay
This fluorometric assay measures the activity of caspases, key executioners of apoptosis, using a specific substrate.[1][5][11][15][26]
Materials:
-
Cells to be assayed
-
Cell Lysis Buffer
-
Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)[5]
-
Reaction Buffer
-
96-well black plate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cells using the test compound.
-
Lyse the cells using the Cell Lysis Buffer.
-
-
Assay Reaction:
-
Add the cell lysate, caspase substrate, and Reaction Buffer to the wells of a 96-well black plate.
-
Incubate at 37°C for 1-2 hours.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 380/420-460 nm for AMC).[5]
-
The increase in fluorescence is proportional to the caspase activity.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified overview of purine metabolism pathways.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. medkoo.com [medkoo.com]
- 3. New nucleoside analogs for patients with hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.aws.emory.edu [med.aws.emory.edu]
- 11. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Three new drugs for acute lymphoblastic leukemia: nelarabine, clofarabine, and forodesine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Clofarabine and nelarabine: two new purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intravenous and oral pharmacokinetic study of BCX-1777, a novel purine nucleoside phosphorylase transition-state inhibitor. In vivo effects on blood 2'-deoxyguanosine in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. veterinarypaper.com [veterinarypaper.com]
- 26. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for Adenosine A3 Receptor Agonists: IB-MECA (Piclidenoson/CF101) and Cl-IB-MECA (Namodenoson/CF102)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Adenosine-2-carboxy methyl amide" is likely a non-standard nomenclature for a class of potent and selective agonists targeting the A3 adenosine (B11128) receptor (A3AR). Based on extensive database searches, the compounds of interest for researchers in this field are N6-(3-Iodobenzyl)adenosine-5'-N-methylcarboxamide, commonly known as IB-MECA (also Piclidenoson or CF101), and its chlorinated analog, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide, known as Cl-IB-MECA (also Namodenoson or CF102).
The A3 adenosine receptor, a G-protein coupled receptor (GPCR), is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells.[1] This differential expression makes it a prime target for therapeutic intervention. Activation of A3AR by agonists like IB-MECA and Cl-IB-MECA initiates a cascade of intracellular events with significant anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] These compounds are invaluable tools in laboratory research for investigating the role of A3AR in various pathological conditions and for the development of novel therapeutics.
Mechanism of Action
IB-MECA and Cl-IB-MECA are highly selective agonists for the A3AR. The receptor is primarily coupled to inhibitory G-proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This primary event triggers downstream signaling pathways, most notably the PI3K/Akt/NF-κB and the Wnt/β-catenin pathways.[2][5][6]
In inflammatory and cancer cells, activation of A3AR and the subsequent modulation of these pathways lead to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and inhibition of key transcription factors such as NF-κB.[5][7] This ultimately results in the induction of apoptosis in pathological cells, while normal cells remain largely unaffected.[8]
Data Presentation
Table 1: In Vitro Potency and Efficacy of A3AR Agonists
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| IB-MECA | Radioligand Binding | Human A3AR | Ki | 1.1 nM | [9] |
| Radioligand Binding | Human A1AR | Ki | 54 nM | [9] | |
| Radioligand Binding | Human A2AAR | Ki | 56 nM | [9] | |
| cAMP Inhibition | Jurkat T cells | IC50 | 12 ± 1 nM | [4] | |
| Cell Viability | OVCAR-3 (Ovarian Cancer) | IC50 | 32.14 µM | [10] | |
| Cell Viability | Caov-4 (Ovarian Cancer) | IC50 | 45.37 µM | [10] | |
| Cell Viability | B16-BL6 (Melanoma) | IC50 | 5 µM | [11] | |
| Cl-IB-MECA | Radioligand Binding | Human A3AR | Ki | 0.33 nM | [1] |
| Selectivity vs A1AR | 2500-fold | [1] | |||
| Selectivity vs A2AAR | 1400-fold | [1] | |||
| cAMP Inhibition | Jurkat T cells | IC50 | 3.5 ± 0.3 nM | [4] | |
| Functional Assay | A3AR Reporter Cell Line | EC50 | 32.28 ± 11.2 nM | [12] | |
| Cell Viability | Hep-3B (Hepatocellular Carcinoma) | IC50 | 10.68 ± 1.1 µM | [12] | |
| Cell Viability | JoPaca-1 (Pancreatic Cancer) | IC50 | 25.26 ± 1.6 µM | [12] |
Table 2: In Vivo Dosages and Effects of A3AR Agonists
| Compound | Animal Model | Condition | Dosage | Route | Observed Effect | Reference |
| IB-MECA | Mouse | Neuropathic Pain (CCI) | 1 mg/kg | i.p. | Fully counteracted mechanical allodynia | [13] |
| Mouse | Sepsis (LPS-induced) | 0.2 and 0.5 mg/kg | i.p. | Decreased IL-12 and IFN-γ, protected against lethality | [7] | |
| Mouse | Chronic Cerebral Ischemia | Not specified | i.p. | Ameliorated memory deficits | [14] | |
| Cl-IB-MECA | Mouse | Sepsis (LPS-induced) | 0.2 and 0.5 mg/kg | i.p. | Inhibited pro-inflammatory cytokines, improved survival | [7] |
| Mouse | Melanoma | 20 ng/mouse | p.t. | Inhibited tumor growth and improved survival | [8] |
Mandatory Visualization
Caption: Signaling pathway of A3AR agonists IB-MECA and Cl-IB-MECA.
Caption: Experimental workflow for a cell viability assay.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of IB-MECA or Cl-IB-MECA on a cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., Hep-3B, JoPaca-1)[12]
-
Complete culture medium
-
96-well tissue culture plates
-
IB-MECA or Cl-IB-MECA stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of IB-MECA or Cl-IB-MECA in culture medium. The final concentrations may range from 0.02 to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. For MTT assays, add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To analyze the effect of IB-MECA or Cl-IB-MECA on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.[5][15]
Materials:
-
Cell line of interest cultured in 6-well plates
-
IB-MECA or Cl-IB-MECA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of IB-MECA or Cl-IB-MECA (e.g., 20 nM) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of IB-MECA or Cl-IB-MECA for the A3 adenosine receptor.[17][18]
Materials:
-
Cell membranes from HEK293 cells stably expressing human A3AR.[17]
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[17]
-
Radioligand: [¹²⁵I]I-AB-MECA.[18]
-
Non-specific binding control: 1 µM IB-MECA.[18]
-
Test compound (IB-MECA or Cl-IB-MECA)
-
Glass fiber filters and a cell harvester
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of the test compound.
-
Binding Reaction: Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.
-
Incubation: Incubate for 60-90 minutes at room temperature.[17]
-
Filtration: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
IB-MECA and Cl-IB-MECA are powerful research tools for studying the A3 adenosine receptor's role in health and disease. Their high selectivity and well-characterized mechanism of action make them suitable for a wide range of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of targeting the A3AR in various pathological contexts, from cancer to inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]
- 3. innoprot.com [innoprot.com]
- 4. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adoptive Immunotherapy with Cl-IB-MECA-Treated CD8+ T Cells Reduces Melanoma Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis | springermedizin.de [springermedizin.de]
- 17. benchchem.com [benchchem.com]
- 18. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols for Adenosine-2-carboxy methyl amide Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to utilizing adenosine (B11128) analogs, specifically focusing on A3 adenosine receptor (A3AR) agonists, in cancer cell line research. This document outlines the mechanism of action, effective concentrations, and detailed experimental protocols for assessing the anti-cancer effects of these compounds.
Introduction to A3 Adenosine Receptor Agonists in Cancer Research
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is often overexpressed in tumor tissues compared to normal tissues, making it a promising therapeutic target in oncology.[1][2] Activation of A3AR by specific agonists has been demonstrated to induce anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1] A3AR agonists, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), are small molecules that selectively bind to and activate this receptor.[1] Their mechanism of action primarily involves the deregulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin and NF-κB pathways.[1][2]
Mechanism of Action
Upon binding of an agonist, the A3AR, which is coupled to G-inhibitory (Gi) proteins, initiates a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) production.[3] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and phosphoinositide 3-kinase (PI3K)/Akt.[3][4] In cancer cells, this signaling cascade can lead to the downregulation of proteins involved in cell survival and proliferation, such as β-catenin and NF-κB, and the upregulation of pro-apoptotic proteins.[1][2]
Data Presentation: Efficacy of A3AR Agonists in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of A3AR agonists across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | A3AR Agonist | Concentration Range | Incubation Time | Observed Effects |
| THP-1 | Leukemia | Adenosine | 100-1000 µM | Not Specified | Inhibition of proliferation, induction of apoptosis.[5] |
| MCF-7 | Breast Cancer | Adenosine | Not Specified | Not Specified | A3 stimulation reduced cell viability.[6] |
| MDA-MB-468 | Breast Cancer | Adenosine | Not Specified | Not Specified | A3 stimulation reduced cell viability.[6] |
| Colon Carcinoma Cell Lines | Colon Cancer | A3AR Agonists | Not Specified | Not Specified | Tumor growth inhibition.[2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of A3AR agonists in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of A3AR agonists on cancer cell lines.[1]
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
A3AR agonist (e.g., IB-MECA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 15% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of the A3AR agonist (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with an A3AR agonist.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of A3AR agonists on the cell cycle distribution of cancer cells.[1]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the A3AR agonist at the desired concentrations for 24-48 hours.[1]
-
Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer.[1]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[1]
Western Blotting
This protocol is used to analyze the expression levels of key proteins in the signaling pathways affected by A3AR agonists.[1]
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-NF-κB, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.[7]
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[7]
Visualizations
Caption: A3AR Agonist Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow.
Caption: Downstream Effects of A3AR Activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells [mdpi.com]
- 6. Adenosine modulates cell growth in the human breast cancer cells via adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodologies for Testing Adenosine Receptor Agonist Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacological characterization of adenosine (B11128) receptor agonists. Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitously expressed and play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets for a wide range of diseases. The methodologies described herein are fundamental for determining the affinity, potency, and efficacy of novel compounds targeting these receptors.
Introduction to Adenosine Receptor Signaling
Adenosine receptors modulate intracellular signaling cascades primarily through coupling to heterotrimeric G proteins.[1] Understanding these pathways is critical for selecting the appropriate assay to assess agonist activity.
-
A1 and A3 Receptors (Gi/o-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
-
A2A and A2B Receptors (Gs-coupled): Conversely, agonist binding to A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]
-
Alternative Pathways: Beyond cAMP modulation, adenosine receptors can also signal through other pathways, such as phospholipase C (PLC) activation and subsequent calcium mobilization, or through G protein-independent pathways involving β-arrestin recruitment.[3]
Key Methodologies and Experimental Protocols
A comprehensive assessment of an adenosine receptor agonist involves a suite of assays to determine its binding affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[4] These assays measure the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the receptor.[4]
This protocol is adapted for the A1 receptor using [3H]DPCPX as the radioligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human A1 adenosine receptor.
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
Non-specific Ligand: A high concentration of a non-radioactive A1-selective ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C).
-
Filtration Apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells expressing the A1 receptor by homogenization followed by differential centrifugation.[6] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:[5]
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.[7]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
cAMP assays are functional assays that measure the second messenger response following receptor activation.[1] For A2A and A2B receptors, agonists will increase cAMP levels, while for A1 and A3 receptors, agonists will inhibit forskolin-stimulated cAMP accumulation.[1][9]
This protocol describes the measurement of agonist-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.[10]
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Test Compounds.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Preparation: Seed cells in a 384-well plate and culture overnight.
-
Agonist and Forskolin Preparation: Prepare serial dilutions of the test agonist in stimulation buffer containing a fixed concentration of forskolin (a predetermined EC80 concentration is recommended) and a PDE inhibitor.[8]
-
Cell Stimulation: Remove the culture medium and add the agonist/forskolin solution to the cells.
-
Incubation: Incubate for 30 minutes at room temperature.[11]
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate antibody) according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Plot the HTRF ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Functional Assays: [35S]GTPγS Binding
[35S]GTPγS binding assays measure the initial step of G protein activation, where GTP replaces GDP on the Gα subunit.[12] This assay is a direct measure of receptor activation and can distinguish between agonists, antagonists, and inverse agonists.[12][13]
Materials:
-
Cell Membranes: From cells expressing the adenosine receptor of interest.
-
Radioligand: [35S]GTPγS.
-
GDP: To facilitate the detection of agonist-stimulated binding.[13]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds.
-
Filtration Apparatus and Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, assay buffer, GDP (typically in the low micromolar range), and varying concentrations of the test agonist.
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of the agonist to determine the EC50 and Emax values.
Functional Assays: β-Arrestin Recruitment
β-arrestin recruitment assays measure a G protein-independent signaling pathway.[3] These assays are valuable for identifying biased agonists, which preferentially activate one signaling pathway over another.[3]
This protocol is based on the principle of enzyme fragment complementation (e.g., DiscoverX PathHunter).[14]
Materials:
-
Engineered Cell Line: A cell line co-expressing the GPCR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[14]
-
Detection Reagents: Substrate for the complemented enzyme.[15]
-
Test Compounds.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate and incubate.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the enzyme substrate.
-
Signal Measurement: After a short incubation, measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The light signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of the agonist to determine the EC50.
Data Presentation: Quantitative Comparison of Adenosine Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common adenosine receptor agonists. Note that values can vary depending on the cell line, radioligand, and specific assay conditions.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| NECA | 13 | 20[16] | 1,500 | 27 |
| CGS21680 | 2,700 | 55[16] | >10,000 | 2,400 |
| CPA | 1.8 | 1,500[16] | >10,000 | >10,000 |
| IB-MECA | 2,000 | 1,000 | >10,000 | 0.27 |
Table 2: Functional Potencies (EC50, nM) of Adenosine Receptor Agonists in cAMP Assays
| Compound | A1 Receptor (cAMP ↓) | A2A Receptor (cAMP ↑) | A2B Receptor (cAMP ↑) | A3 Receptor (cAMP ↓) |
| Adenosine | 310[9] | 700[9] | 24,000[9] | 290[9] |
| NECA | 21.9[17] | 27.5[5] | 1,160[13] | - |
| IB-MECA | - | - | - | 18,800[2] |
Logical Relationships in Agonist Characterization
The characterization of an adenosine receptor agonist follows a logical progression of experiments, each providing a different piece of the pharmacological puzzle.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. innoprot.com [innoprot.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Receptor Agonists in Animal Models
Disclaimer: No direct in vivo dosage and administration data was found for "Adenosine-2-carboxy methyl amide." The following information is based on closely related 2-substituted adenosine (B11128) A3 receptor agonists, namely 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) and N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) . These compounds are potent and selective agonists for the A3 adenosine receptor and serve as important pharmacological tools in preclinical research.
Introduction
Adenosine receptors, a class of G protein-coupled receptors, are integral in various physiological processes. The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for inflammatory conditions, cancer, and neuropathic pain. Agonists of the A3AR, such as Cl-IB-MECA and IB-MECA, have been extensively studied in animal models to explore their therapeutic potential. These application notes provide a summary of dosages, administration routes, and experimental protocols for these A3AR agonists in rodent models.
Data Presentation: Dosage and Administration of A3AR Agonists
The following tables summarize the dosages and administration routes of Cl-IB-MECA and IB-MECA in various animal models as reported in preclinical studies.
Table 1: Dosage and Administration of Cl-IB-MECA in Rodent Models
| Animal Model | Indication | Dosage | Administration Route | Reference |
| Rat | Cerebral Ischemia | Not specified | Intracerebroventricular (i.c.v.) or Intravenous (i.v.) | [1] |
| Mouse | Neuropathic Pain | Not specified | Not specified | [2] |
Table 2: Dosage and Administration of IB-MECA in Rodent Models
| Animal Model | Indication | Dosage | Administration Route | Reference |
| Mouse | Neuropathic Pain | Dose-dependent | Not specified | [2] |
| Rat | Neuropathic Pain | Not specified | Not specified | [2] |
| Rat | Adjuvant-Induced Arthritis | Not specified | Not specified |
Table 3: Dosage and Administration of Other Adenosine Receptor Agonists in a Rat Model of Myocardial Infarction [3]
| Compound | Dosage | Administration Route |
| LASSBio-1027 | 30 and 70 µmol/kg (8.22 and 19.18 mg/kg) | Oral |
| LASSBio-1860 | 70 µmol/kg (23.8 mg/kg) | Oral |
Experimental Protocols
Cerebral Ischemia Model in Rats
This protocol is based on a study investigating the neuroprotective effects of Cl-IB-MECA.[1]
-
Animal Model: Anesthetized rats.
-
Induction of Ischemia: Focal cerebral ischemia is induced by transient middle cerebral artery (MCA) ligation.
-
Drug Administration:
-
Intracerebroventricular (i.c.v.) Administration: Cl-IB-MECA or vehicle is administered directly into the cerebral ventricles.
-
Intravenous (i.v.) Administration: Cl-IB-MECA or vehicle is administered via a vein, with repeated doses given 165 minutes and 15 minutes before MCA ligation.
-
-
Outcome Measures:
-
Blood pressure monitoring during ischemia.
-
Assessment of locomotor activity.
-
Measurement of cerebral infarction size 2 days post-ischemia.
-
Quantification of apoptosis in the lesioned cortex using TUNEL labeling.
-
Neuropathic Pain Model in Mice
This protocol is adapted from research on the analgesic effects of A3AR agonists.[2]
-
Animal Model: Mice.
-
Induction of Neuropathic Pain: Chronic constriction injury of the sciatic nerve is performed to induce mechanoallodynia.
-
Drug Administration: A3AR agonists (IB-MECA, Cl-IB-MECA) are administered, and their effects are evaluated in a dose-dependent manner. The specific route of administration is not detailed in the abstract but is typically intraperitoneal (i.p.) or oral (p.o.) in such studies.
-
Outcome Measures:
-
Reversal of established mechanoallodynia is measured.
-
Potency and efficacy are compared to standard analgesics like morphine, gabapentin, and amitriptyline.
-
The role of opioid receptors is assessed using the antagonist naloxone.
-
Specificity is confirmed using A3AR antagonists (e.g., MRS1523) and antagonists for other adenosine receptor subtypes (A1AR and A2AAR).
-
Visualization of Signaling Pathways and Workflows
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway plays a crucial role in the receptor's anti-inflammatory and cytoprotective effects.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for evaluating the efficacy of a test compound in an animal model of disease.
References
- 1. Activation of adenosine A3 receptors reduces ischemic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Purine Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary techniques for the synthesis of novel purine (B94841) nucleoside analogues, compounds of significant interest in the development of therapeutic agents. The following sections detail both chemical and enzymatic approaches, offering insights into the modification of both the purine and sugar moieties. Experimental protocols for key reactions are provided, alongside quantitative data to facilitate the comparison of different synthetic strategies.
Introduction to Purine Nucleoside Analogues
Purine nucleoside analogues are a class of compounds that mimic natural purines, enabling them to interfere with metabolic and regulatory pathways.[1] This interference makes them potent antiviral and anticancer agents.[1] The therapeutic efficacy of these analogues is often achieved through modifications to the purine base or the sugar moiety, which can enhance their metabolic stability, alter their substrate specificity for viral or cellular enzymes, or change their mechanism of action.[1][2] Key therapeutic targets for these analogues include viral polymerases, reverse transcriptases, and purine salvage pathway enzymes like purine nucleoside phosphorylase (PNP).[1][3]
Chemical Synthesis Strategies
The chemical synthesis of purine nucleoside analogues offers a versatile platform for introducing a wide array of modifications. Key strategies include direct modification of existing nucleosides (late-stage functionalization) and the coupling of a modified purine base with a sugar derivative (convergent synthesis).
Late-Stage Functionalization via Photoredox/Nickel Dual Catalysis
Late-stage functionalization allows for the direct modification of the purine ring on a pre-formed nucleoside, which is highly advantageous for rapidly creating a library of analogues for structure-activity relationship (SAR) studies.[4] A powerful and contemporary method for this is the use of photoredox and nickel dual catalysis for sp²–sp³ cross-coupling reactions.[4][5] This technique enables the introduction of various alkyl groups at the C6 position of the purine ring.[4]
Experimental Protocol: C6-Alkylation of 6-Chloropurine (B14466) Riboside via Photoredox/Nickel Dual Catalysis [5]
This protocol describes the coupling of a 6-chloropurine derivative with a secondary alkyl bromide.
-
Materials:
-
6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1 equivalent)
-
Secondary alkyl bromide (2 equivalents)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 2 mol%)
-
[Ni(dtbbpy)(H₂O)₄]Cl₂ (nickel catalyst, 10 mol%)
-
Tris(trimethylsilyl)silanol (1 equivalent)
-
Sodium carbonate (Na₂CO₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF) (to achieve a 0.1 M concentration of the starting purine)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine the 6-chloropurine riboside, secondary alkyl bromide, photocatalyst, nickel catalyst, tris(trimethylsilyl)silanol, and sodium carbonate in a reaction vial.
-
Add DMF to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a cooling block and irradiate with blue LEDs while stirring for 24 hours at room temperature.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the C6-alkylated purine nucleoside analogue.
-
Workflow for C6-Alkylation of Purine Nucleosides
Caption: General workflow for the photoredox/nickel dual-catalyzed C6-alkylation of purine nucleosides.
Convergent Synthesis: The Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond between a purine base and a sugar moiety.[6][7] This reaction typically involves a silylated purine and an acylated sugar in the presence of a Lewis acid catalyst.[6]
Experimental Protocol: Vorbrüggen Glycosylation for Purine Nucleoside Synthesis [8]
This protocol describes the glycosylation of a silylated purine with a benzoyl-protected ribofuranose.
-
Materials:
-
Persilylated purine derivative (e.g., silylated 6-chloropurine) (1 equivalent)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (Lewis acid catalyst, 1.2 equivalents)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Prepare the persilylated purine by reacting the purine base with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent under an inert atmosphere.
-
In a separate flask under an inert atmosphere, dissolve the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Add the solution of the persilylated purine to the sugar solution.
-
Cool the mixture to 0 °C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting protected nucleoside by column chromatography.
-
Deprotect the benzoyl groups using a solution of sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions) to yield the final purine nucleoside.[8]
-
| Technique | Key Reagents | Typical Yields (%) | Reference |
| Photoredox/Nickel Catalysis | Ir or Ru photocatalyst, Ni catalyst, alkyl halide | 37-96 | [5] |
| Vorbrüggen Glycosylation | Silylated purine, acylated sugar, Lewis acid | 60-90 | [8] |
Enzymatic Synthesis Strategies
Enzymatic methods for nucleoside analogue synthesis offer high regio- and stereoselectivity under mild reaction conditions, often circumventing the need for protecting groups.[9] Nucleoside phosphorylases are particularly useful enzymes for this purpose.[10]
Transglycosylation using Nucleoside Phosphorylases
This method utilizes a two-enzyme system where a pyrimidine (B1678525) nucleoside acts as the pentosyl donor.[10] A pyrimidine nucleoside phosphorylase (PyNP) cleaves the donor nucleoside to generate a pentose-1-phosphate intermediate, which is then used by a purine nucleoside phosphorylase (PNP) to glycosylate the target purine base.[11]
Experimental Protocol: Enzymatic Synthesis of a Purine Nucleoside Analogue [12]
This protocol describes the synthesis of a purine nucleoside from a purine base and a pyrimidine nucleoside donor.
-
Materials:
-
Purine base (e.g., 2,6-diaminopurine) (30 mmol/L)
-
Pyrimidine nucleoside donor (e.g., uridine (B1682114) or thymidine) (30 mmol/L)
-
Potassium phosphate (B84403) buffer (50 mmol/L, pH 7.0)
-
Intact E. coli cells co-expressing PyNP and PNP (catalyst, 0.5% w/v)
-
-
Procedure:
-
Prepare a reaction mixture containing the purine base, pyrimidine nucleoside donor, and phosphate buffer.
-
Add the E. coli cell catalyst to the mixture.
-
Incubate the reaction at 50 °C with shaking.
-
Monitor the reaction progress by HPLC.
-
Once the reaction reaches completion (typically >90% conversion within 2 hours), terminate the reaction by boiling the mixture to denature the enzymes.[12]
-
Centrifuge the mixture to remove cell debris.
-
Isolate and purify the product from the supernatant, for example, by crystallization or chromatography.
-
| Enzyme System | Donor Nucleoside | Target Purine | Conversion Yield (%) | Reference |
| PyNP/PNP co-expressed in E. coli | Uridine/Thymidine | 2,6-Diaminopurine | >90 | [12] |
| AmPNP/BbPyNP | Uridine | 2-Amino-6-chloropurine | ~95 | [9] |
Signaling Pathways and Mechanisms of Action
Novel purine nucleoside analogues often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Purinergic Signaling Pathway
The purinergic signaling system involves extracellular nucleotides and nucleosides, such as ATP and adenosine, which act as signaling molecules by binding to specific P1 (adenosine) and P2 (ATP/ADP) receptors.[13][14] This pathway is involved in a wide range of physiological and pathological processes, including inflammation and immune responses.[15][16] Purine nucleoside analogues can modulate this pathway by acting as agonists or antagonists at these receptors.
Purinergic Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 | MDPI [mdpi.com]
- 10. Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Adenosine-2-carboxy methyl amide and Other Purine Nucleoside Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine-2-carboxy methyl amide is a purine (B94841) nucleoside analog. Such analogs are a class of compounds with significant therapeutic potential, known for their broad antitumor activity by targeting indolent lymphoid malignancies.[1][2] The mechanisms underlying their anticancer effects often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel purine nucleoside analogs that modulate the activity of specific cellular targets, such as adenosine (B11128) receptors. This document provides detailed application notes and protocols for utilizing HTS assays to screen compounds like this compound, focusing on assays for adenosine receptor agonism.
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive drug targets.[3][4][5] Depending on the receptor subtype, they can couple to different G proteins (e.g., Gi, Gs, Gq) to modulate intracellular second messenger levels, primarily cyclic AMP (cAMP) and calcium.[3][4][6]
Signaling Pathways of Adenosine Receptors
Understanding the signaling pathways of adenosine receptors is crucial for designing and interpreting HTS assays.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] They can also activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][6]
-
A2A and A2B Receptors: These receptors couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5][7] This rise in cAMP activates protein kinase A (PKA) and other downstream effectors.[5][7]
Below is a diagram illustrating the primary signaling pathways for adenosine receptors.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel adenosine receptor agonists involves a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and determine their potency and selectivity.
Experimental Protocols
Herein, we provide detailed protocols for key HTS assays relevant for screening compounds like this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype. It is the gold standard for determining the binding affinity (Ki) of a compound.
Objective: To determine the binding affinity (Ki) of test compounds for a human adenosine receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest (e.g., A3AR).
-
Radioligand: A selective radiolabeled antagonist for the target receptor (e.g., [³H]PSB-11 for A3AR).
-
Non-specific Binding Control: A non-selective adenosine receptor agonist (e.g., 100 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well Plates: Standard microplates.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Determine the protein concentration of the cell membranes using a standard method like the BCA assay. Dilute the membranes in assay buffer to a final concentration of 15 µg protein per well.[3]
-
Assay Plate Setup:
-
Reaction Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the Ki value using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value/Range |
| Ki | Inhibitory constant; a measure of binding affinity. | Varies by compound |
| Radioligand Conc. | Concentration of the radiolabeled ligand. | ~10 nM |
| Membrane Protein | Amount of cell membrane protein per well. | 15 µg |
| Incubation Time | Duration of the binding reaction. | 60 minutes |
cAMP Functional Assay (HTRF®)
This assay quantifies the modulation of adenylyl cyclase activity upon receptor activation. For Gi-coupled receptors (A1, A3), agonists will decrease forskolin-stimulated cAMP levels. For Gs-coupled receptors (A2A, A2B), agonists will increase cAMP levels.
Objective: To measure the potency (EC50) of test compounds in modulating cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest.
-
Assay Medium: HBSS containing 5 mM HEPES, 0.1% BSA.
-
Forskolin (B1673556): To stimulate adenylyl cyclase (for Gi-coupled assays).
-
HTRF® cAMP Assay Kit: Contains d2-labeled cAMP and anti-cAMP cryptate-labeled antibody.
-
Assay Plates: White, opaque, 384-well plates.
-
HTRF-compatible Plate Reader.
Protocol:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with PBS and resuspend in stimulation buffer to the desired density (e.g., 1,000-5,000 cells/well).[3]
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[3]
-
Add 5 µL of the test compound at various concentrations.
-
For Gi-coupled receptor assays, add 5 µL of forskolin at a pre-determined concentration (e.g., EC80) to all wells except the basal control.[3]
-
Incubate the plate for 30 minutes at room temperature.[3]
-
-
Lysis and Detection:
-
Measurement:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).[3]
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.[3]
-
Plot the HTRF ratio against the log of the compound concentration to determine the EC50 value.
| Parameter | Description | Typical Value/Range |
| EC50 | Half maximal effective concentration; potency of the agonist. | Varies by compound |
| Cell Density | Number of cells per well. | 1,000 - 5,000 |
| Forskolin Conc. | Concentration to stimulate cAMP (for Gi assays). | EC80 (e.g., 1-10 µM) |
| Incubation Time | Duration of compound treatment. | 30 minutes |
Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a promoter containing cAMP response elements (CRE). It provides a downstream readout of cAMP signaling.
Objective: To measure the ability of test compounds to modulate gene transcription via cAMP signaling pathways.
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human adenosine receptor of interest and a CRE-luciferase reporter construct.
-
Culture Medium: DMEM with 10% FBS.
-
Luciferase Assay Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Seed the cells in white, opaque 96-well plates at a density of ~50,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with serum-free medium.
-
Add test compounds at various concentrations.
-
For Gi-coupled receptor assays, add forskolin to stimulate the cAMP pathway (final concentration typically 1-10 µM).
-
Incubate for 4-6 hours at 37°C, 5% CO₂.[3]
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.[3]
-
Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., vehicle-treated cells).
-
Plot the normalized signal against the log of the compound concentration to determine the EC50 value.
| Parameter | Description | Typical Value/Range |
| EC50 | Half maximal effective concentration. | Varies by compound |
| Cell Density | Number of cells per well. | ~50,000 |
| Incubation Time | Duration of compound treatment. | 4 - 6 hours |
| Forskolin Conc. | Concentration to stimulate cAMP (for Gi assays). | 1 - 10 µM |
Summary of Quantitative Data
The following table summarizes the key quantitative parameters obtained from the described HTS assays for a hypothetical purine nucleoside analog, "Compound X," targeting an A3 adenosine receptor.
| Assay Type | Parameter | Value |
| Radioligand Binding | Ki | 15 nM |
| cAMP Functional Assay | EC50 | 50 nM |
| Reporter Gene Assay | EC50 | 75 nM |
Disclaimer: The protocols and data presented are intended for research use only and should be adapted and optimized for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Adenosine-2-carboxy methyl amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxy methyl amide is a purine (B94841) nucleoside analog.[1][2][3] While its primary characterization has been in the context of antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, its structural similarity to adenosine (B11128) suggests a potential role in modulating inflammatory responses.[1][3] Adenosine itself is a critical regulator of inflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5][6][7] These receptors are expressed on various immune cells, and their activation can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the receptor subtype, cell type, and the inflammatory context.[8][9]
These application notes provide a comprehensive framework of in vitro and in vivo protocols to investigate the potential anti-inflammatory properties of this compound. The methodologies described are based on established assays for evaluating anti-inflammatory compounds and the known signaling pathways of adenosine analogs.
Mechanism of Action Hypothesis: Adenosine Receptor Modulation
The anti-inflammatory effects of adenosine are predominantly mediated by the A2A and A3 receptors.[9] Activation of the A2A receptor on immune cells like macrophages and neutrophils generally leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and an increase in the anti-inflammatory cytokine IL-10.[4][10] The A3 receptor has a more complex role but has also been implicated in anti-inflammatory signaling.[6] It is hypothesized that this compound may exert anti-inflammatory effects by acting as an agonist at one or more of these adenosine receptors, thereby modulating downstream signaling pathways to suppress inflammatory responses.
In Vitro Anti-inflammatory Assays
A series of in vitro experiments are proposed to screen for and characterize the anti-inflammatory activity of this compound. These assays will assess its effects on key inflammatory mediators and cellular processes.
1. Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.
Protocol:
-
Cell Line: RAW 264.7 (murine macrophage cell line) or human THP-1 monocytes.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Protocol:
-
Cell Line: RAW 264.7 cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.[12]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Protocol:
-
Cell Line: RAW 264.7 cells or primary macrophages.
-
Procedure:
-
Seed cells in a 24-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Western Blot Analysis for Inflammatory Protein Expression
This technique is used to determine the effect of the compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Protocol:
-
Cell Line: RAW 264.7 cells.
-
Procedure:
-
Seed cells in 6-well plates and treat as described for the ELISA assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.[11]
-
Data Presentation: In Vitro Assays
| Assay | Parameter Measured | Expected Outcome with Anti-inflammatory Effect |
| MTT Assay | Cell Viability (%) | High cell viability at tested concentrations |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease |
| ELISA | TNF-α Concentration (pg/mL) | Dose-dependent decrease |
| ELISA | IL-6 Concentration (pg/mL) | Dose-dependent decrease |
| Western Blot | iNOS Protein Expression | Dose-dependent decrease |
| Western Blot | COX-2 Protein Expression | Dose-dependent decrease |
Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: Workflow for in vitro assessment of anti-inflammatory effects.
In Vivo Anti-inflammatory Models
To validate the in vitro findings, the following established animal models of inflammation are recommended.[13][14][15]
1. Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.[16]
Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Divide animals into groups: control (vehicle), standard (e.g., Indomethacin), and test groups (different doses of this compound).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
2. Croton Oil-Induced Ear Edema
This model is suitable for evaluating topically applied anti-inflammatory agents.[17]
Protocol:
-
Animals: Swiss albino mice.
-
Procedure:
-
Divide animals into groups as described above.
-
Induce ear edema by applying a solution of croton oil in a suitable solvent to the inner surface of the right ear.
-
Apply the test compound or a standard drug (e.g., Dexamethasone) topically to the ear.
-
After a specified time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section from both ears.
-
Weigh the ear punches and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.
-
Calculate the percentage inhibition of edema.
-
3. Acetic Acid-Induced Vascular Permeability
This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.[13]
Protocol:
-
Animals: Swiss albino mice.
-
Procedure:
-
Administer the test compound or standard drug to the respective groups.
-
After 30 minutes, inject 0.6% acetic acid intraperitoneally.
-
Immediately after, inject Evans blue dye intravenously.
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Wash the peritoneal cavity with saline and collect the washing.
-
Centrifuge the pooled fluid and measure the absorbance of the supernatant at 620 nm.
-
A decrease in absorbance indicates a reduction in vascular permeability.
-
Data Presentation: In Vivo Assays
| Model | Parameter Measured | Expected Outcome with Anti-inflammatory Effect |
| Carrageenan-Induced Paw Edema | Paw Volume (mL) and % Inhibition | Dose-dependent reduction in paw volume |
| Croton Oil-Induced Ear Edema | Ear Punch Weight (mg) and % Inhibition | Dose-dependent reduction in ear punch weight |
| Acetic Acid-Induced Vascular Permeability | Absorbance of Peritoneal Fluid | Dose-dependent decrease in absorbance |
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for in vivo assessment of anti-inflammatory effects.
Signaling Pathway Investigation
To elucidate the mechanism of action, it is important to investigate the involvement of adenosine receptors and their downstream signaling pathways.
Adenosine Receptor Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway.
Protocol for Pathway Elucidation:
-
Receptor Antagonist Studies: Co-administer this compound with selective antagonists for A1, A2A, A2B, and A3 receptors in the in vitro assays. Reversal of the anti-inflammatory effect by a specific antagonist will indicate which receptor is involved.
-
cAMP Measurement: Measure intracellular cAMP levels in cells treated with this compound to confirm the activation of Gs-coupled receptors like A2A.
-
NF-κB Translocation Assay: Use immunofluorescence or a reporter gene assay to determine if the compound inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated cells.
By following these detailed protocols, researchers can systematically evaluate the anti-inflammatory potential of this compound, characterize its mechanism of action, and generate robust data to support its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - New insights into the regulation of inflammation by adenosine [jci.org]
- 5. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 9. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. ijpras.com [ijpras.com]
- 14. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
Application Notes: Utilizing Adenosine Receptor Agonists in Cardiovascular Research Models
Note on Compound Selection: The compound "Adenosine-2-carboxy methyl amide" is not widely documented in scientific literature. Therefore, these application notes utilize Regadenoson (2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine) as a representative, well-characterized, and selective A2A adenosine (B11128) receptor agonist.[1] Regadenoson is a potent coronary vasodilator widely used in both clinical and preclinical cardiovascular research, making it an excellent model compound for these protocols.[2][3]
Introduction
Regadenoson is a low-affinity, highly selective agonist for the A2A subtype of adenosine receptors.[4][5] Activation of A2A receptors, which are abundant on the smooth muscle cells of coronary arteries, leads to potent and rapid vasodilation.[6] This mechanism increases coronary blood flow, mimicking the hyperemic effect of exercise.[2] Its selectivity for the A2A receptor minimizes side effects associated with non-selective adenosine agonists, such as atrioventricular (AV) block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B/A3 receptors).[5][6] Regadenoson's rapid onset and short half-life of approximately 2 to 4 minutes make it a valuable tool for controlled cardiovascular studies.[2][3]
Mechanism of Action & Signaling Pathway
Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA phosphorylates downstream protein targets within the vascular smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentration and causing smooth muscle relaxation and vasodilation.[7][8]
Quantitative Data
The following tables summarize key quantitative data for Regadenoson from various cardiovascular research models.
Table 1: Hemodynamic Effects of Intravenous Regadenoson in Humans
| Dose (µg) | Peak Increase in Heart Rate (beats/min) | Max Decrease in Systolic BP (mmHg) | Max Decrease in Diastolic BP (mmHg) | Peak Coronary Blood Flow Velocity Increase (fold) |
|---|---|---|---|---|
| 10 - 300 | Dose-dependent increase | -5 ± 8 | -8 ± 4 | Up to ~3.0 |
| 400 | 21 ± 6 | -24 ± 16 | -15 ± 14 | ~3.2 - 3.4 |
| 500 | 21 ± 6 | -24 ± 16 | -15 ± 14 | ~3.4 |
Data compiled from human clinical studies.[9][10]
Table 2: Pharmacodynamic Properties of Regadenoson
| Parameter | Value | Species/Model | Reference |
|---|---|---|---|
| Potency (ED₅₀) | 0.34 ± 0.08 µg/kg | Conscious Dogs | |
| Receptor Affinity (Ki) | ~1.3 µM (low affinity) | Not specified | [5] |
| Time to Peak Effect | ~30-40 seconds | Humans | [5] |
| Duration of Action (>2.5-fold CBF increase) | 2.3 - 2.4 minutes | Humans | [9] |
| Half-life | ~2-4 minutes | Humans |[3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacologic Stress Model in Rodents (Rats)
This protocol outlines the use of Regadenoson to induce coronary hyperemia for subsequent analysis, such as myocardial perfusion imaging or assessment of cardiac function.
1. Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal ketamine/xylazine).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Insert a catheter into the femoral or jugular vein for intravenous drug administration.
-
Monitor vital signs, including heart rate and blood pressure, via a catheter in the carotid or femoral artery connected to a pressure transducer.[11]
-
Record a stable baseline of hemodynamic parameters for at least 15 minutes.
2. Regadenoson Administration:
-
Prepare a stock solution of Regadenoson in sterile saline.
-
Administer Regadenoson as an intravenous bolus. A starting dose range for rats can be extrapolated from canine studies, typically in the range of 0.5-5 µg/kg. Dose-response studies are recommended to determine the optimal dose for the desired hyperemic effect.
-
Immediately follow the bolus with a 0.2 mL saline flush to ensure complete delivery.
3. Data Acquisition:
-
Continuously record heart rate and blood pressure throughout the experiment.
-
If performing myocardial perfusion imaging (e.g., with SPECT or MRI), inject the imaging agent (e.g., ⁹⁹ᵐTc-sestamibi or gadolinium contrast) approximately 30-60 seconds after Regadenoson administration, at the time of peak hyperemia.[12][13]
-
Acquire images according to the specific modality's protocol.
4. Reversal Agent (Optional):
-
To reverse the effects of Regadenoson, an adenosine receptor antagonist like aminophylline (B1665990) can be administered.[10]
-
A typical dose of aminophylline is 2-5 mg/kg, administered as a slow intravenous injection.[14]
Protocol 2: Ex Vivo Isolated Heart Perfusion (Langendorff Model)
The Langendorff preparation allows for the study of direct cardiac effects of a compound, independent of systemic neuronal and hormonal influences.[15][16]
1. Apparatus and Perfusate Preparation:
-
Set up a Langendorff apparatus with a water jacket to maintain temperature at 37°C.[17]
-
Prepare Krebs-Henseleit buffer, oxygenate it with 95% O₂ / 5% CO₂, and maintain its temperature at 37°C.
-
The buffer should be continuously circulated through the apparatus.
2. Heart Isolation and Mounting:
-
Anesthetize the animal (e.g., rat or guinea pig) and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contraction.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.[16]
-
Immediately begin retrograde perfusion via the aorta. The perfusion pressure will close the aortic valve and force the buffer into the coronary arteries.[16]
-
Ensure a constant perfusion pressure (e.g., 60-80 mmHg for a rat heart).
3. Data Acquisition:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Allow the heart to stabilize for 20-30 minutes, recording baseline parameters.
-
Introduce Regadenoson into the perfusate at desired concentrations (e.g., ranging from 1 nM to 1 µM) to generate a dose-response curve.
-
Measure changes in LVDP, heart rate, and coronary flow rate in response to the drug.
Protocol 3: In Vitro Primary Cardiomyocyte or Cardiac Fibroblast Culture
This protocol is for investigating the direct cellular effects of Regadenoson.
1. Cell Culture:
-
Isolate primary adult rat cardiac fibroblasts or ventricular myocytes using established enzymatic digestion protocols.
-
Plate the cells in appropriate culture dishes and medium. Allow them to adhere and grow to the desired confluency.[18]
2. Experimental Treatment:
-
Replace the culture medium with a serum-free medium for a period of starvation (e.g., 12-24 hours) to reduce baseline signaling activity.
-
Treat the cells with varying concentrations of Regadenoson (e.g., 10 nM to 10 µM) for a specified duration (e.g., 15-30 minutes for signaling studies).
3. Cellular Assays:
-
cAMP Measurement: After treatment, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or similar immunoassay kit.[18]
-
Protein Phosphorylation (Western Blot): Lyse the cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated forms of downstream signaling proteins (e.g., phospho-ERK, phospho-CREB) to assess pathway activation.[8][19]
-
Calcium Imaging: For cardiomyocytes, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure changes in intracellular calcium transients in response to Regadenoson treatment using fluorescence microscopy.[8]
References
- 1. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Regadenoson used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 8. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regadenoson, a selective A2A adenosine receptor agonist, causes dose-dependent increases in coronary blood flow velocity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regadenoson, a selective A2A adenosine receptor agonist, causes dose-dependent increases in coronary blood flow velocity in humans - ProQuest [proquest.com]
- 11. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regadenoson cardiovascular magnetic resonance myocardial perfusion imaging predicts need for future revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 18. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Adenosine-2-carboxymethylamide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-2-carboxymethylamide is a purine (B94841) nucleoside analog investigated for its potential antitumor activities.[1][2] Like other nucleoside analogs, its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Proper preparation of solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed guide for the preparation of Adenosine-2-carboxymethylamide solutions for research purposes.
Due to the limited availability of specific solubility and stability data for Adenosine-2-carboxymethylamide, the following protocols are based on general practices for purine nucleoside analogs and the available information for the parent compound, adenosine. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large volumes of solutions.
Data Presentation
The following table summarizes the key quantitative data for Adenosine-2-carboxymethylamide and provides guidance on preparing stock solutions.
| Parameter | Value/Recommendation | Source/Comment |
| Molecular Weight | 324.29 g/mol | --- |
| Recommended Solvents | DMSO, DMF | Based on solubility of parent compound, adenosine.[3] |
| Aqueous Solubility | Likely low | Adenosine is slightly soluble in water.[4] |
| Stock Solution Concentration | 1-10 mM | General range for in vitro assays. |
| Storage of Solid Compound | -20°C | General recommendation for nucleoside analogs.[3] |
| Storage of Stock Solutions | -20°C for short-term; -80°C for long-term | To minimize degradation. Aqueous solutions are not recommended for long-term storage.[5] |
Experimental Protocols
Materials
-
Adenosine-2-carboxymethylamide powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile, RNase/DNase-free water
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Analytical balance
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Adenosine-2-carboxymethylamide in DMSO. This concentrated stock can then be diluted in aqueous buffers or cell culture media for working solutions.
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of Adenosine-2-carboxymethylamide powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out a desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of Adenosine-2-carboxymethylamide (Molecular Weight = 324.29 g/mol ).
-
Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 3.24 mg, add 1 mL of DMSO.
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Step-by-Step Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM Adenosine-2-carboxymethylamide stock solution at room temperature.
-
Dilute: Prepare an intermediate dilution of the stock solution in your cell culture medium or desired aqueous buffer (e.g., PBS). For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
Final Concentration: Further dilute the intermediate solution to achieve the final desired concentration for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation. Aqueous solutions of nucleoside analogs may have limited stability.[5]
Mandatory Visualizations
Experimental Workflow for Solution Preparation
References
Application Notes and Protocols: Adenosine Receptor Agonists in Neurological Disorder Studies
Introduction
While the specific compound "Adenosine-2-carboxy methyl amide" is not extensively documented in the context of neurological disorder research, the broader class of adenosine (B11128) receptor agonists represents a significant and promising area of investigation. Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are integral to regulating neuronal excitability, neuroinflammation, and neurotransmitter release, making them attractive therapeutic targets for a range of neurological conditions, most notably neuropathic pain.[1][3]
Activation of A1 and A3 receptors, which couple to Gi/o proteins, is generally associated with neuroprotective and analgesic effects through the inhibition of adenylyl cyclase and modulation of ion channels.[4][5] Conversely, A2A receptors, coupled to Gs proteins, can have more complex roles, sometimes contributing to neuroinflammation but also showing potential for therapeutic intervention.[6][7] These application notes provide an overview of the use of selective adenosine receptor agonists in preclinical neurological research, with a focus on neuropathic pain, and detail relevant experimental protocols.
Data Presentation: Efficacy of Adenosine Receptor Agonists in Neuropathic Pain Models
The following tables summarize the in vivo efficacy of representative selective adenosine receptor agonists in rodent models of neuropathic pain.
Table 1: A3 Receptor Agonists in Neuropathic Pain
| Compound | Agonist Selectivity | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| IB-MECA | A3 > A1, A2A | Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | 0.5 µmol/kg | Intraperitoneal (i.p.) | Partial reversal of mechanical and thermal hyperalgesia.[8] | [8] |
| MRS5698 | Highly selective A3 | Chemotherapy-induced neuropathic pain (Paclitaxel, Oxaliplatin) (Rat) | 0.1 mg/kg/day | Systemic | Prevention of mechanical allodynia and hyperalgesia.[9] | [9] |
| IB-MECA | A3 > A1, A2A | CCI (Mouse) | 0.5 mg/kg | Intraperitoneal (i.p.) | Counteracted mechano-allodynia.[10] | [10] |
Table 2: A1 Receptor Agonists in Neuropathic Pain
| Compound | Agonist Selectivity | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| R-PIA | A1 selective | Vincristine-induced peripheral neuropathy (Rat) | Not specified | Intrathecal (i.t.) | Alleviation of hyperalgesia and mechanical static allodynia.[11] | [11] |
| CPA | A1 selective | Arthritis-induced and neuropathy-induced pain (Rat) | Not specified | Not specified | Prevention of pain.[12] | [12] |
| Capadenoson | Partial A1 | Spared nerve injury and paclitaxel-induced neuropathic pain (Mouse) | 0.03–1.0 mg/kg | Not specified | Did not alter mechanical hypersensitivity.[13][14] | [13][14] |
Table 3: A2A Receptor Agonists in Neurological Models
| Compound | Agonist Selectivity | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| CGS 21680 | A2A selective | Glutamate-induced nociception (Mouse) | 1 µ g/paw | Intraplantar (i.pl.) | Increased glutamate-induced nociception.[15] | [15] |
| CGS 21680 | A2A selective | Spinal Cord Injury (Mouse) | Not specified | Subcutaneous via osmotic minipump | Reduced motor deficit and tissue damage.[16] | [16] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).
-
Test compound (e.g., "this compound" analog).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically in serial dilutions).
-
Radioligand at a concentration near its Kd value.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro cAMP Accumulation Functional Assay
Objective: To determine the functional activity (EC50 and intrinsic activity) of a test compound at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine receptor of interest.
-
Test compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Reference agonist (e.g., NECA).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.
-
Assay Procedure (Gs-coupled A2A/A2B receptors):
-
Wash the cells with assay buffer.
-
Add the test compound or reference agonist at various concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
-
Assay Procedure (Gi-coupled A1/A3 receptors):
-
Wash the cells with assay buffer.
-
Add the test compound or reference agonist at various concentrations.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the inhibition of forskolin-stimulated cAMP accumulation.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.
Protocol 3: In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a reproducible neuropathic pain state in rodents for the evaluation of potential analgesic compounds.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Chromic gut sutures (4-0).
-
Analgesics for post-operative care.
Methodology:
-
Anesthesia: Anesthetize the animal using isoflurane.
-
Surgical Procedure:
-
Place the animal in a prone position.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
-
Behavioral Testing: Allow the animals to recover for 7-14 days for the neuropathic pain to develop. Assess pain behaviors (e.g., mechanical allodynia) before and after drug administration.
Protocol 4: Behavioral Testing - Von Frey Test for Mechanical Allodynia
Objective: To measure the mechanical sensitivity of the paw in rodent models of neuropathic pain.
Materials:
-
Von Frey filaments of calibrated stiffness.
-
Testing apparatus with a wire mesh floor.
-
Experimental animals (e.g., CCI model rats).
Methodology:
-
Acclimation: Place the animal in the testing chamber and allow it to acclimate for at least 15-20 minutes.
-
Filament Application:
-
Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.
-
Start with a filament of intermediate force.
-
Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
Continue this pattern until the 50% paw withdrawal threshold is determined using the appropriate statistical method (e.g., Dixon's up-down method).
-
-
Drug Efficacy Testing: Measure the baseline withdrawal threshold. Administer the test compound (e.g., an adenosine receptor agonist) and measure the withdrawal threshold at various time points post-administration to assess its anti-allodynic effect.[10]
Visualizations
Caption: Adenosine Receptor Signaling Pathways.
Caption: Workflow for an In Vivo Neuropathic Pain Study.
Caption: In Vitro Screening Workflow for Adenosine Agonists.
References
- 1. Adenosine as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors as Potential Therapeutic Analgesic Targets [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial A3 Adenosine Receptor as a Mechanism for the Protective Effects of A3AR Agonists on Chemotherapy-Induced Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 10. The Histamine H4 Receptor Participates in the Anti-Neuropathic Effect of the Adenosine A3 Receptor Agonist IB-MECA: Role of CD4+ T Cells [mdpi.com]
- 11. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine Receptors as Potential Therapeutic Analgesic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenosine Receptor Agonists as Tools for Studying Receptor Function
Introduction
Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. The study of these receptors—comprising four subtypes: A1, A2A, A2B, and A3—relies on specific pharmacological tools to dissect their complex signaling pathways and functional roles. While the compound "Adenosine-2-carboxy methyl amide" is recognized as a purine (B94841) nucleoside analogue with noted antitumor properties through mechanisms like DNA synthesis inhibition and apoptosis induction, its specific utility and pharmacological profile as a direct tool for studying adenosine receptor subtypes are not extensively documented in publicly available scientific literature.[1]
To provide comprehensive and practical guidance for researchers, this document will focus on well-characterized adenosine receptor agonists that serve as standard tools in the field. The principles, protocols, and data presentation formats described herein are broadly applicable and can be adapted for the evaluation of novel compounds, including analogues of "this compound," should they be investigated for their activity at adenosine receptors.
This document will provide an overview of adenosine receptor signaling, detailed protocols for key experimental assays, and representative data for standard agonists, offering a foundational resource for researchers, scientists, and drug development professionals.
Adenosine Receptor Subtypes and Signaling Pathways
Adenosine receptors are coupled to G proteins and modulate intracellular signaling cascades, primarily by influencing the levels of cyclic adenosine monophosphate (cAMP).
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][3] They can also activate other pathways, such as phospholipase C (PLC), leading to an increase in inositol (B14025) phosphates and intracellular calcium.[2][3][4][5]
-
A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][3][6][7][8][9] The A2B receptor can also couple to Gq proteins in some cell types.[10]
The downstream effects of these signaling events are cell-type specific and can influence a wide range of physiological functions, including neurotransmission, inflammation, cardiac function, and cell proliferation.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design Using "Adenosine-2-carboxy methyl amide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes.[1] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses.[1][2] Consequently, adenosine receptor agonists and antagonists are of significant interest as potential therapeutic agents for a variety of conditions.
"Adenosine-2-carboxy methyl amide" is a novel synthetic analog of adenosine. These application notes provide a comprehensive guide for the in vivo experimental design and characterization of this compound, leveraging established methodologies for other adenosine receptor agonists. The protocols and expected outcomes are based on the known pharmacology of adenosine receptor modulation.
Mechanism of Action: Adenosine Receptor Signaling Pathways
Adenosine receptors are coupled to distinct G proteins, leading to the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2][3]
-
A2A and A2B Receptors: Generally couple to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels.[2][3][4] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[4]
In Vivo Experimental Workflow
A systematic in vivo evaluation of "this compound" should follow a logical progression from initial tolerability and pharmacokinetic studies to more complex pharmacodynamic and disease model assessments.
Data Presentation
Quantitative data should be summarized for clarity and comparative analysis. Below are template tables for pharmacokinetic and pharmacodynamic data based on typical findings for adenosine agonists.
Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T½ (Elimination Half-life) | < 10 min | ~ 30 min |
| Cmax (Peak Plasma Concentration) | ~ 1500 nM | ~ 400 nM |
| Tmax (Time to Peak Concentration) | < 2 min | 15 - 30 min |
| AUC (Area Under the Curve) | Variable | Variable |
| Bioavailability (%) | N/A | ~ 25% |
| Clearance | High | N/A |
Note: Adenosine and its analogs often have very short half-lives due to rapid metabolism and cellular uptake.[5][6]
Table 2: Hypothetical Pharmacodynamic Effects of "this compound" in a Murine Model of Inflammation
| Treatment Group | Dose (mg/kg, IP) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle + Saline | N/A | 50 ± 10 | 30 ± 8 |
| Vehicle + LPS | N/A | 1200 ± 150 | 800 ± 100 |
| "this compound" + LPS | 1 | 850 ± 120 | 550 ± 90 |
| "this compound" + LPS | 5 | 500 ± 90 | 300 ± 60 |
| "this compound" + LPS | 10 | 300 ± 75 | 150 ± 40 |
Note: Activation of A2A and A3 receptors can exert anti-inflammatory effects by modulating cytokine production.[2]
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Rats
Objective: To determine the effect of "this compound" on heart rate and blood pressure.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Catheters for femoral artery and vein
-
Pressure transducer and data acquisition system
-
"this compound" solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).
-
Allow the animal to stabilize for at least 30 minutes, recording baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus intravenous injection of the vehicle control and record MAP and HR for 15 minutes.
-
Administer increasing doses of "this compound" (e.g., 0.1, 0.5, 1.0 mg/kg) intravenously.
-
Continuously record MAP and HR, allowing for a return to baseline between doses.
-
Analyze the data to determine the dose-dependent effects on cardiovascular parameters.
This protocol is adapted from methodologies used to study the cardiovascular effects of adenosine receptor ligands.[7]
Protocol 2: Evaluation of Anti-Inflammatory Activity in a Murine LPS Model
Objective: To assess the ability of "this compound" to suppress a systemic inflammatory response.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
"this compound" solution
-
Vehicle control
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Divide mice into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Drug + LPS at various doses).
-
Administer "this compound" or vehicle via the desired route (e.g., intraperitoneally, IP) 30 minutes prior to the inflammatory challenge.
-
Induce systemic inflammation by administering a single IP injection of LPS (e.g., 1 mg/kg). Control animals receive saline.
-
At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture into EDTA-containing tubes.[8]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of pro-inflammatory cytokines (TNF-α, IL-6) using commercial ELISA kits according to the manufacturer's instructions.
-
Compare cytokine levels between treatment groups to determine the anti-inflammatory efficacy of the compound.
Activation of adenosine receptors, particularly A2A and A3, is known to have anti-inflammatory effects.[2]
Protocol 3: Assessment of Analgesic Effects in a Neuropathic Pain Model
Objective: To evaluate the potential of "this compound" to alleviate chronic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Surgical tools for Chronic Constriction Injury (CCI) surgery
-
Von Frey filaments for assessing mechanical allodynia
-
"this compound" solution
-
Vehicle control
Procedure:
-
Induce neuropathic pain by performing CCI surgery on the sciatic nerve of one hind paw.
-
Allow animals to recover for 7-14 days and establish a stable baseline of mechanical allodynia (increased sensitivity to touch).
-
Measure the paw withdrawal threshold in response to stimulation with Von Frey filaments before and after drug administration.
-
Administer "this compound" or vehicle via the desired route (e.g., orally, PO).
-
Measure paw withdrawal thresholds at multiple time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
Analyze the data to determine if the compound significantly increases the paw withdrawal threshold, indicating an analgesic effect.
A3 adenosine receptor agonists have been shown to be effective in reversing neuropathic pain in animal models.[9]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What are Adenosine receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Adenosine-2-carboxymethylamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine-2-carboxymethylamide is a nucleoside analog. Nucleoside analogs represent a significant class of therapeutic agents, particularly in antiviral and anticancer treatments.[1][2] Their mechanism of action often involves interference with nucleic acid synthesis, which can lead to cytotoxicity in rapidly dividing cells.[1] A thorough evaluation of the cytotoxic potential of novel nucleoside analogs like Adenosine-2-carboxymethylamide is a critical step in preclinical drug development.[3] This document provides detailed protocols for a panel of standard in vitro assays to comprehensively assess the cytotoxicity of this compound. The described methods focus on evaluating cell viability, membrane integrity, and the induction of apoptosis.
General Workflow for Cytotoxicity Testing:
The evaluation of a novel compound's cytotoxicity typically follows a tiered approach, starting with general viability assays and proceeding to more mechanistic assays if significant cytotoxic effects are observed.
References
Application Notes and Protocols: Adenosine A₂A Receptor Antagonists in Combination Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and experimental evaluation of Adenosine (B11128) A₂A Receptor (A₂AR) antagonists when used in combination with other therapeutic agents, particularly immune checkpoint inhibitors, for the treatment of various cancers.
Introduction
The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant.[1][2] Adenosine exerts its effects by binding to adenosine receptors on immune cells, with the A₂A receptor playing a crucial role in dampening anti-tumor immunity.[2][3] Activation of the A₂AR on effector T cells and natural killer (NK) cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits their activation, proliferation, and cytotoxic functions.[2][4] Consequently, the adenosine-A₂AR signaling pathway has emerged as a significant "master checkpoint pathway" that contributes to tumor immune evasion.[1]
Targeting the A₂AR with selective antagonists has shown promise in preclinical and clinical studies to reverse this immunosuppression and enhance anti-tumor immune responses. While A₂AR antagonist monotherapy has demonstrated modest efficacy, their combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1), has shown synergistic effects, leading to improved tumor control.[1][5] This document outlines the rationale, experimental protocols, and key data for evaluating the combination of A₂AR antagonists with other cancer therapeutics.
Featured A₂AR Antagonists in Combination Therapy
Several A₂AR antagonists are currently under investigation in clinical trials, often in combination with immune checkpoint inhibitors, for various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and melanoma.[1][4][6]
| Compound | Other Therapeutic Agent(s) | Cancer Type(s) | Key Findings | Clinical Trial Identifier(s) |
| Ciforadenant (CPI-444) | Atezolizumab (anti-PD-L1) | Renal Cell Carcinoma (RCC) | Monotherapy showed efficacy in patients resistant to anti-PD-L1 treatment. Combination therapy demonstrated dramatic improvement in tumor regression and survival in preclinical models.[5][6] | NCT02655822 |
| Etrumadenant (AB928) | Zimberelimab (anti-PD-1) | Advanced solid tumors | A dual A₂AR/A₂BR antagonist being evaluated in combination with an anti-PD-1 antibody.[6] | NCT03629756 |
| Taminadenant (PBF-509/NIR178) | Spartalizumab (anti-PD-1), DFF332 (HIF-2α inhibitor) | Non-Small Cell Lung Cancer (NSCLC), Clear Cell RCC (ccRCC) | Combination with spartalizumab restored immune responsiveness of tumor-infiltrating lymphocytes.[4][6] | NCT02403193, NCT03549000, NCT03207867, NCT04895748 |
| Inupadenant (EOS-850) | Monotherapy and in combination | Solid tumors | Monotherapy was well-tolerated with initial evidence of clinical benefit.[7] | NCT03873883 |
Signaling Pathways and Experimental Workflows
Adenosine-A₂A Receptor Signaling Pathway
Experimental Workflow for Evaluating A₂AR Antagonist Combinations
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency of A₂AR antagonists in blocking adenosine-induced cAMP production in cells expressing the A₂A receptor.
Materials:
-
HEK293 cells stably expressing human A₂AR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Adenosine A₂AR agonist (e.g., NECA)
-
A₂AR antagonist test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Protocol:
-
Cell Seeding: Seed A₂AR-expressing HEK293 cells into microplates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the A₂AR antagonist test compounds in assay buffer. Also, prepare a stock solution of the A₂AR agonist (NECA).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted A₂AR antagonist compounds. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the A₂AR agonist (NECA) at a final concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
T-cell Proliferation Assay
Objective: To assess the ability of an A₂AR antagonist to reverse adenosine-mediated suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
Adenosine A₂AR agonist (e.g., NECA)
-
A₂AR antagonist test compounds
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well round-bottom plates
-
Flow cytometer or liquid scintillation counter
Protocol:
-
T-cell Labeling (if using CFSE): Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed the labeled T-cells or PBMCs into 96-well round-bottom plates.
-
Treatment: Add the A₂AR antagonist, followed by the A₂AR agonist (NECA) to the respective wells.
-
Stimulation: Add the T-cell activation stimulus to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂.
-
Proliferation Measurement:
-
CFSE: Harvest the cells, stain for T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.
-
[³H]-thymidine: Add [³H]-thymidine for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Quantify the percentage of proliferated cells or the counts per minute (CPM) and compare the different treatment groups.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of an A₂AR antagonist in combination with an immune checkpoint inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
A₂AR antagonist formulated for in vivo administration (e.g., oral gavage)
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, A₂AR antagonist alone, anti-PD-1 alone, Combination).
-
Drug Administration: Administer the A₂AR antagonist and the anti-PD-1 antibody according to the planned dosing schedule and route of administration.
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor the body weight and overall health of the mice. Record the date of euthanasia due to tumor burden to determine survival.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in immune cell populations (e.g., CD8⁺ T cells, regulatory T cells).
Quantitative Data Summary
The following table summarizes representative quantitative data for A₂AR antagonists, highlighting their potency and effects in combination therapies.
| Compound/Parameter | Value | Assay/Model | Source |
| Compound 14a (Triple A1/A2A/A2B Antagonist) | [4] | ||
| IC₅₀ (cAMP inhibition in A₂AR-HEK293 cells) | 0.8 nM | cAMP Accumulation Assay | [4] |
| Kᵢ (binding affinity for A₂AR) | 0.6 nM | Radioligand Binding Assay | [4] |
| EC₅₀ (T-cell proliferation rescue) | 6.2 nM | T-cell Proliferation Assay | [4] |
| EC₅₀ (T-cell mediated cytotoxicity vs. A1R-expressing cancer cells) | 1.5 nM | Cytotoxicity Assay | [4] |
| EC₅₀ (Synergistic cytotoxicity with anti-PD-L1) | 4.2 nM | Cytotoxicity Assay | [4] |
| Ciforadenant (CPI-444) | [4] | ||
| EC₅₀ (T-cell proliferation rescue) | 17 nM | T-cell Proliferation Assay | [4] |
| EC₅₀ (T-cell mediated cytotoxicity vs. A1R-expressing cancer cells) | 59 nM | Cytotoxicity Assay | [4] |
Conclusion
The combination of A₂A receptor antagonists with immune checkpoint inhibitors represents a promising strategy to overcome adenosine-mediated immunosuppression in the tumor microenvironment. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of such combination therapies. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this approach in various cancer types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Troubleshooting "Adenosine-2-carboxy methyl amide" solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Adenosine-2-carboxy methyl amide in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine (B94841) nucleoside analog.[1][2][3] Purine nucleoside analogs are a class of compounds with established antitumor activity.[1][2][3] Their mechanism of action primarily involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: I'm observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A2: this compound, like many purine nucleoside analogs, is expected to have low aqueous solubility. Precipitation in aqueous media is a common issue and typically occurs when the concentration of the compound exceeds its solubility limit in the final experimental solution. This is often a result of diluting a concentrated stock solution (usually in an organic solvent like DMSO) into the aqueous buffer or cell culture medium.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: While specific data for this compound is limited, based on chemically similar adenosine (B11128) analogs, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as primary solvents for preparing concentrated stock solutions. For adenosine, solubility in DMSO is approximately 20 mg/mL and in DMF is approximately 5 mg/mL.[4]
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5% (v/v), and ideally not exceeding 0.1%. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line or assay.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions of nucleoside analogs are typically stored at -20°C or -80°C to maintain stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving solubility problems encountered with this compound during in vitro experiments.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | 1. Reduce the final concentration: The desired final concentration may exceed the compound's solubility in the aqueous medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation. 2. Increase the volume of aqueous media: A larger final volume for the same amount of stock solution will result in a lower final concentration. | A clear, precipitate-free solution at a lower, but still effective, concentration. |
| "Salting Out" Effect | 1. Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the stock solution can sometimes improve solubility. 2. Vortex while adding: Add the stock solution dropwise to the vortexing aqueous medium to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation. | Improved dissolution and a clear final solution. |
| pH-dependent solubility | Adjust the pH of the buffer: The solubility of purine analogs can be influenced by pH. While cell culture media are buffered, for simpler buffer systems, a slight adjustment of the pH (if experimentally permissible) might enhance solubility. | Identification of a pH range that improves the solubility of the compound. |
Problem: The compound precipitates out of solution over time during the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | Maintain constant temperature: Ensure that the experimental setup is maintained at a constant temperature (e.g., 37°C in an incubator), as temperature drops can decrease solubility. | The compound remains in solution for the duration of the experiment. |
| Interaction with media components | Test different media formulations: If possible, test the solubility in different basal media to see if specific components are contributing to the precipitation. | Identification of a more compatible medium for the experiment. |
Quantitative Data Summary
| Compound | Solvent | Approximate Solubility | Reference |
| Adenosine | DMSO | 20 mg/mL | [4] |
| Adenosine | DMF | 5 mg/mL | [4] |
| Adenosine | PBS (pH 7.2) | 10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 324.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 3.24 mg of this compound and place it into a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Determining Maximum Solubility in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your chosen cell culture medium, pre-warmed to 37°C.
-
Create a dilution series by adding increasing volumes of the 10 mM stock solution to the tubes. For example:
-
Tube 1: 1 µL of stock (10 µM final concentration)
-
Tube 2: 2 µL of stock (20 µM final concentration)
-
Tube 3: 5 µL of stock (50 µM final concentration)
-
Tube 4: 10 µL of stock (100 µM final concentration)
-
...continue as needed.
-
-
Immediately after adding the stock solution, vortex each tube gently.
-
Incubate the tubes at 37°C for a period that mimics your experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear solution is the maximum practical working concentration for your experiment.
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Caption: Conceptual signaling pathway for purine nucleoside analog-induced apoptosis.
References
Optimizing "Adenosine-2-carboxy methyl amide" Concentration for Cell-Based Assays: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals utilizing "Adenosine-2-carboxy methyl amide" in their cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
"this compound" is a purine (B94841) nucleoside analog.[1][2][3][4] While specific research on this compound is limited, as a purine nucleoside analog, it is suggested to exhibit antitumor activity.[1][2][3][4] The proposed mechanisms for such compounds generally involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Q2: What are the typical starting concentrations for "this compound" in cell-based assays?
Due to the limited specific data for "this compound," establishing a definitive starting concentration requires empirical determination. For initial experiments, a broad dose-response curve is recommended. Based on data for other adenosine (B11128) analogs, a starting range of 1 µM to 100 µM could be considered.[5][6] It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and assay.[6][7]
Q3: How should I prepare and store "this compound"?
For optimal stability, "this compound" should be stored under the conditions specified on its certificate of analysis. Generally, nucleoside analogs are stored as a stock solution in a suitable solvent like DMSO at -20°C or -80°C, protected from light.[6] It is advisable to prepare fresh dilutions for each experiment to avoid degradation.[6] Avoid repeated freeze-thaw cycles.[8]
Q4: I am observing high cytotoxicity even at low concentrations. What could be the cause?
High cytotoxicity at low concentrations may indicate that your cell line is particularly sensitive to this purine nucleoside analog.[5] It is also possible that the compound is potently affecting critical cellular pathways.[5] Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity (typically <0.1%).[6] A thorough dose-response and time-course experiment is essential to find a non-toxic, effective concentration and the appropriate incubation window.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Observable Effect | - Concentration is too low.- Insufficient incubation time.- Compound has degraded.- Low expression of target receptors/enzymes in the cell line. | - Perform a dose-response experiment with a wider and higher concentration range.[6]- Optimize the incubation time by conducting a time-course experiment.[6][7]- Prepare fresh compound dilutions for each experiment and ensure proper storage of the stock solution.[6]- Verify the expression of relevant adenosine receptors or other potential targets in your cell line using methods like RT-PCR or Western blot.[5] |
| High Variability or Inconsistent Results | - Inconsistent cell seeding density.- Variability in compound application.- Poor cell health or high passage number. | - Ensure a uniform and optimized cell number is seeded in all wells.[6][9]- Use precise pipetting techniques and ensure the compound is thoroughly mixed in the culture medium.[6]- Use healthy, low-passage number cells for your experiments.[7] Monitor cell viability throughout the experiment. |
| High Background Signal in Assays | - Cell culture contamination.- High cell density.- Interference from reagents. | - Regularly check for and address any microbial contamination.[5]- Optimize the cell seeding density to avoid overgrowth.[5][9]- Include appropriate controls to test for reagent interference. |
| Unexpected Morphological Changes in Cells | - Cytotoxicity of the compound or solvent.- Induction of a cellular stress response. | - Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify cell death.[5]- Lower the concentration of the compound and/or the solvent.[5]- Observe cells at multiple time points to track morphological changes.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol provides a method to determine the optimal, non-toxic concentration range of "this compound."
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
"this compound"
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of "this compound" in complete cell culture medium. Include a vehicle control with the same final concentration of DMSO.[5]
-
Treatment: After cell attachment, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the log concentration of the compound to determine the IC50 (inhibitory concentration 50%).
Protocol 2: cAMP Accumulation Assay
This protocol is for assessing the functional effect of "this compound" on G-protein coupled adenosine receptors that modulate cyclic AMP (cAMP) levels. Adenosine A2A and A2B receptors typically increase cAMP, while A1 and A3 receptors decrease it.[10]
Materials:
-
Cells expressing the adenosine receptor of interest
-
Assay buffer
-
"this compound"
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[7]
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Preparation: Seed cells into a suitable multi-well plate at an optimized density.[7]
-
Pre-treatment: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.[7]
-
Compound Addition: Add varying concentrations of "this compound" or a reference agonist.
-
Incubation: Incubate for a time determined by a time-course experiment to achieve peak stimulation.[7]
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Convert sample readings to cAMP concentrations and plot against the log concentration of the compound to determine the EC50 (effective concentration 50%).[7]
Visualizing Experimental Workflows and Signaling Pathways
Caption: A general workflow for determining the optimal concentration of "this compound".
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathways for adenosine receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
Technical Support Center: Synthesis of Purine Nucleoside Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of purine (B94841) nucleoside analogues.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I experiencing low yields in my glycosylation reaction?
Low yields in the Vorbrüggen glycosylation are a frequent issue. Several factors can contribute to this, including the choice of catalyst, solvent, and the nature of the purine base and sugar donor.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using an appropriate Lewis acid catalyst. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is commonly used, but its concentration is critical. Excessive catalyst can lead to degradation of the sugar donor.
-
Solvent System: The reaction is highly sensitive to the solvent. Acetonitrile is a common choice, but for less reactive purines, consider using a less polar solvent like 1,2-dichloroethane (B1671644) to enhance the reactivity of the silylated purine.
-
Purine Silylation: Incomplete silylation of the purine base is a primary cause of low yields. Ensure the purine is thoroughly dried before silylation and that the silylating agent (e.g., HMDS or BSA) is added in sufficient excess. The reaction should be refluxed until the solution becomes clear.
-
Reaction Temperature: The glycosylation reaction is typically run at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC. Running the reaction for too long or at too high a temperature can lead to anomerization or decomposition.
-
2. How can I control the regioselectivity (N9 vs. N7 glycosylation) of my reaction?
Achieving high regioselectivity for the desired N9 isomer over the N7 isomer is a critical challenge in purine nucleoside synthesis.
-
Troubleshooting Steps:
-
Steric Hindrance: The use of bulky protecting groups on the sugar donor can sterically hinder the approach to the N7 position, favoring N9 glycosylation.
-
Reaction Conditions:
-
Fusion Method: This method, which involves heating the purine with a protected sugar, often favors the thermodynamically more stable N9 isomer.
-
Lewis Acid Choice: The choice of Lewis acid can influence the N9/N7 ratio. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) to optimize for the desired isomer.
-
-
Purine Substitution: Electron-withdrawing groups on the purine ring can influence the nucleophilicity of the nitrogen atoms and affect the regioselectivity.
-
3. I am observing the formation of an anomer. How can I improve the stereoselectivity?
The formation of the desired β-anomer is crucial for biological activity. The presence of the α-anomer complicates purification and reduces the overall yield.
-
Troubleshooting Steps:
-
Neighboring Group Participation: The use of a 2'-O-acyl protecting group (e.g., O-acetyl or O-benzoyl) on the sugar donor is essential for ensuring β-selectivity through neighboring group participation. This group directs the incoming purine base to the β-face of the oxocarbenium ion intermediate.
-
Solvent Choice: The polarity of the solvent can influence the anomeric ratio. In some cases, less polar solvents may favor the formation of the β-anomer.
-
Catalyst: The nature and amount of the Lewis acid catalyst can also affect the stereoselectivity.
-
4. My protecting groups are being cleaved during the glycosylation step. What can I do?
Premature deprotection can lead to a mixture of undesired products and complicate purification.
-
Troubleshooting Steps:
-
Catalyst Concentration: Reduce the concentration of the Lewis acid catalyst (e.g., TMSOTf). High concentrations can lead to the cleavage of acid-labile protecting groups.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.
-
Choice of Protecting Groups: If premature cleavage persists, consider using more robust protecting groups that are stable to the glycosylation conditions.
-
Key Experimental Protocols
Protocol 1: Silylation of Purine Base
-
Dry the purine base (1 equivalent) under high vacuum for at least 4 hours.
-
Add the dried purine to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add hexamethyldisilazane (B44280) (HMDS) (3-5 equivalents) and a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture until the solution becomes clear (typically 2-4 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated purine, which should be used immediately in the glycosylation reaction.
Protocol 2: Vorbrüggen Glycosylation
-
To the freshly prepared silylated purine (1 equivalent) in a flame-dried flask under an inert atmosphere, add anhydrous acetonitrile.
-
Add the protected sugar donor (1.2 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Lewis Acid on N9/N7 Regioselectivity
| Lewis Acid | Solvent | N9 Isomer (%) | N7 Isomer (%) |
| TMSOTf | Acetonitrile | 85 | 15 |
| SnCl₄ | 1,2-Dichloroethane | 92 | 8 |
| TiCl₄ | Acetonitrile | 78 | 22 |
Table 2: Effect of 2'-Protecting Group on β-Anomer Selectivity
| 2'-Protecting Group | β-Anomer (%) | α-Anomer (%) |
| O-Acetyl | >95 | <5 |
| O-Benzoyl | >98 | <2 |
| O-TBDMS | 60 | 40 |
Visualizations
Caption: General workflow for purine nucleoside analogue synthesis.
Caption: Troubleshooting logic for common synthesis challenges.
Improving the stability of "Adenosine-2-carboxy methyl amide" in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Adenosine-2-carboxy methyl amide" in solution during experiments.
Disclaimer
Quantitative stability data for "this compound" is not extensively available in public literature. The data and protocols provided below are based on studies of adenosine (B11128) and its close structural analogs. These should be considered as a starting point for developing and validating protocols specific to "this compound".
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of adenosine analogs like this compound in solution is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond, a primary degradation pathway for adenosine derivatives.[1] Generally, a neutral pH range is recommended for aqueous solutions to minimize this degradation.
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[2] For long-term storage, it is crucial to maintain low temperatures.
-
Light: Exposure to ultraviolet (UV) light can lead to photodegradation.[3] It is a good practice to protect solutions from light.
Q2: What is the main degradation pathway for this compound?
A2: The most common degradation pathway for adenosine and its analogs is the hydrolysis of the N-glycosidic bond, which connects the adenine (B156593) base to the ribose sugar.[1] This cleavage results in the formation of adenine (or a modified adenine if the carboxymethylamide group remains attached) and ribose. Other potential degradation pathways may include hydrolysis of the carboxamide group, although this is generally more stable than the glycosidic bond.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Based on general guidelines for modified nucleosides, the following storage conditions are recommended:
-
Short-term storage (days to weeks): Store solutions at 2-8°C in a refrigerator.[4]
-
Long-term storage (months to years): For maximum stability, store solutions frozen at -20°C or -80°C.[4] It is best practice to dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]
Q4: Which buffers are suitable for preparing solutions of this compound?
A4: To maintain a stable pH, it is recommended to use a buffer system. Phosphate (B84403) buffers or Tris-HCl buffers are commonly used for nucleoside solutions. The optimal pH is generally in the neutral range (pH 6.8-7.4) to minimize acid or base-catalyzed hydrolysis. It is crucial to ensure the buffer components themselves do not react with the compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Loss of compound potency or inconsistent results. | Degradation of this compound in the stock or working solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light.[4][5]2. Check pH of the Solution: Measure the pH of your solution. If it has drifted to acidic or alkaline ranges, prepare a fresh solution using a suitable buffer (e.g., phosphate buffer, pH 7.4).3. Prepare Fresh Solutions: If the solution has been stored for an extended period at a suboptimal temperature, it is best to prepare a fresh stock solution.4. Perform a Stability Check: Use a stability-indicating method like HPLC to check the purity of your current solution against a freshly prepared standard. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Identify Degradation Products: The primary degradation product is likely the corresponding adenine derivative from the cleavage of the N-glycosidic bond.[1] Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products.[5][6]2. Review Experimental Conditions: Analyze the conditions under which the degradation occurred (e.g., high temperature, extreme pH, light exposure). This will help in identifying the cause and preventing future degradation.3. Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a small sample of the compound under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Check Solubility: Verify the solubility of this compound in your chosen solvent or buffer system. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) if solubility in aqueous buffers is low.2. Filter the Solution: If you suspect precipitation, filter the solution through a 0.22 µm filter before use to remove any undissolved particles.3. Store at Appropriate Temperature: Some compounds may precipitate at lower temperatures. Check if the precipitation disappears upon warming to room temperature. If so, consider preparing fresh solutions for each experiment instead of storing them cold. However, be mindful of the trade-off with chemical stability. |
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical adenosine analog, "Compound X," with structural similarities to this compound. This data is intended to demonstrate how to present quantitative stability information and should not be taken as actual data for this compound.
Table 1: Effect of pH on the Hydrolysis of Compound X at 37°C
| pH | Rate Constant (k, x 10⁻⁵ h⁻¹) | Half-life (t₁/₂, hours) |
| 2.0 | 15.2 | 456 |
| 4.0 | 3.5 | 1980 |
| 7.4 | 0.8 | 8663 |
| 9.0 | 2.1 | 3300 |
| 11.0 | 12.8 | 541 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Effect of Temperature on the Degradation of Compound X at pH 7.4
| Temperature (°C) | Rate Constant (k, x 10⁻⁵ h⁻¹) | Half-life (t₁/₂, hours) |
| 4 | 0.1 | 69315 |
| 25 | 0.5 | 13863 |
| 37 | 0.8 | 8663 |
| 50 | 2.5 | 2773 |
| 70 | 10.2 | 680 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer or HPLC-UV system
2. Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a small amount of the compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution in phosphate buffer (pH 7.4) at 70°C for 48 hours in the dark.
-
Photodegradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Use LC-MS/MS to identify the mass of the major degradation products.[5][6]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method for assessing the purity and stability of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (or the λmax of this compound).
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Dilute the stock solution to a working concentration within the linear range of the detector.
3. Analysis:
-
Inject the sample and the stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a stability study using HPLC.
References
- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. Proton affinities and N-glycosidic bond stabilities of hydroxyl radical modified adenosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOP for Forced Degradation Study [m-pharmainfo.com]
- 5. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"Adenosine-2-carboxy methyl amide" off-target effects and how to mitigate them
Welcome to the technical support center for researchers utilizing Adenosine-2-carboxymethylamide. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you anticipate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target receptors for Adenosine-2-carboxymethylamide?
Adenosine-2-carboxymethylamide is an analog of adenosine (B11128), which is the endogenous ligand for four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] It is critical to experimentally determine the binding affinity and functional activity of your compound at each of these receptors to establish its primary target(s).
Q2: What are the common off-target effects observed with adenosine analogs?
Off-target effects for adenosine analogs can be broadly categorized into two types:
-
Interaction with other adenosine receptor subtypes: A compound designed to be selective for one adenosine receptor subtype may also bind to and activate or inhibit other subtypes, leading to unintended signaling.
-
Interaction with unrelated proteins: Adenosine analogs can sometimes interact with other proteins, such as kinases or transporters. For instance, some compounds have been shown to inhibit adenosine transport, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors.[2]
Q3: How can I proactively mitigate potential off-target effects in my experimental design?
A multi-pronged approach is recommended:
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding sites based on the structure of Adenosine-2-carboxymethylamide.
-
Selective Antagonists: In your cellular assays, co-administer selective antagonists for the adenosine receptor subtypes you are not intending to target. This can help to isolate the effects of your compound on the desired receptor.
-
Use of Knockout/Knockdown Models: Employ cell lines or animal models where the intended target receptor has been knocked out or knocked down. Any remaining activity of your compound in these models can be attributed to off-target effects. The use of CRISPR/Cas9 for gene deletion of specific adenosine receptors has been shown to be an effective strategy.[3]
Q4: What are the initial steps to experimentally identify off-target effects?
A tiered approach is often most effective:
-
Comprehensive Receptor Profiling: Screen Adenosine-2-carboxymethylamide against a panel of known receptors, especially those related to the adenosine signaling pathway.
-
Unbiased Genome-Wide Methods: For in-depth analysis, especially in the context of therapeutic development, unbiased methods can identify unexpected off-target interactions.[4] Techniques like GUIDE-seq or whole-genome sequencing can provide a comprehensive view of off-target events.[5][6]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects on other adenosine receptors are modulating the cellular response.
-
Troubleshooting Steps:
-
Perform a concentration-response curve of Adenosine-2-carboxymethylamide in the presence of selective antagonists for each of the four adenosine receptor subtypes.
-
If an antagonist for a specific receptor subtype blocks the unexpected effect, it indicates an off-target interaction with that receptor.
-
Consider using a cell line that does not express the suspected off-target receptor to confirm this finding.
-
Problem: Observed cellular phenotype does not align with known signaling pathways of the intended target receptor.
-
Possible Cause: Adenosine-2-carboxymethylamide may be interacting with an unrelated signaling pathway.
-
Troubleshooting Steps:
-
Conduct a kinase profiling assay to determine if the compound inhibits or activates any kinases.
-
Perform a broad functional screening assay (e.g., a cellular thermal shift assay) to identify protein binding partners.
-
Review literature for known off-target effects of structurally similar compounds.
-
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki, nM) of Adenosine-2-carboxymethylamide at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine-2-carboxymethylamide | 50 | 800 | 1500 | 2500 |
| Adenosine (for reference) | 15 | 20 | 1000 | 50 |
This is hypothetical data and should be experimentally determined.
Table 2: Experimental Methods for Off-Target Effect Identification
| Method | Throughput | Description | Advantages | Disadvantages |
| Targeted Deep Sequencing | Low (10-50 sites) | PCR amplification and NGS of predicted off-target sites. | High sensitivity for confirming suspected off-target loci. | Biased; will not discover novel off-target sites.[7] |
| GUIDE-seq | Genome-wide | In vivo integration of double-stranded oligodeoxynucleotide (dsODN) tags at double-strand breaks, followed by NGS. | Unbiased, captures events in a cellular context.[7] | Requires transfection of dsODN, which may not be suitable for all cell types.[8] |
| CIRCLE-seq | Genome-wide | In vitro Cas9 digestion of genomic DNA, followed by ligation and sequencing. | Highly sensitive and independent of cellular processes. | In vitro conditions may not fully replicate the cellular environment.[7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes, a known radioligand for the specific receptor, and varying concentrations of Adenosine-2-carboxymethylamide.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value for Adenosine-2-carboxymethylamide by analyzing the displacement of the radioligand.
-
Protocol 2: cAMP Assay to Determine Functional Activity
-
Cell Culture:
-
Plate cells expressing the target adenosine receptor in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash cells and incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of Adenosine-2-carboxymethylamide.
-
For A1 and A3 receptors (which inhibit adenylyl cyclase), stimulate the cells with forskolin.
-
Incubate to allow for cAMP production.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Calculate the EC50 or IC50 value for Adenosine-2-carboxymethylamide.
-
Visualizations
Caption: Logical relationship of potential on- and off-target effects.
References
- 1. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 mediated deletion of the adenosine A2A receptor enhances CAR T cell efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling "Adenosine-2-carboxy methyl amide"
This technical support center provides best practices for storing and handling "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analogue. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the solid compound should be stored at -20°C. For short-term use, some suppliers suggest that storage at 4°C is also acceptable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: What are the recommended solvents for dissolving this compound?
While specific solubility data for this compound is not widely published, purine nucleoside analogs generally exhibit good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a high-purity grade of DMSO and then dilute it in the aqueous culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Some purine nucleoside analogs also have moderate to low solubility in ethanol (B145695) and water.[1]
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, stock solutions in DMSO are typically stored at -80°C for periods ranging from 6 months to 2 years.[2][3][4] For shorter periods, storage at -20°C for up to a month is also feasible.[2][4] If using an aqueous buffer, it is advisable to prepare the solution fresh for each experiment.
Q4: What are the general safety precautions for handling this compound?
As with any chemical compound, this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[5] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause: Compound precipitation in the cell culture medium.
-
Troubleshooting Steps:
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Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Reduce the final concentration of the compound in your assay.
-
Consider preparing the final dilution in a serum-free medium before adding it to the cells, as serum proteins can sometimes interact with the compound.
-
-
-
Possible Cause: Degradation of the compound in the stock solution or culture medium.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid compound.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Minimize the exposure of the compound to light, as some nucleoside analogs can be light-sensitive.
-
-
Problem 2: High background signal or off-target effects observed.
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Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess the effect of the solvent on the cells.
-
-
-
Possible Cause: The compound is affecting unintended cellular pathways.
-
Troubleshooting Steps:
-
Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
-
Consult the literature for known off-target effects of similar purine nucleoside analogs.
-
-
Quantitative Data Summary
The following table summarizes typical storage conditions and solubility for purine nucleoside analogs, which can be used as a general guideline for this compound in the absence of specific data.
| Parameter | Condition | Duration | Reference |
| Solid Storage | -20°C | 3 years | [2] |
| 4°C (short-term) | Varies | [4] | |
| Solution Storage (in DMSO) | -80°C | 6 months - 2 years | [2][3][4] |
| -20°C | 1 month | [2][4] | |
| General Solubility | DMSO | Good solubility | [1] |
| Ethanol/Methanol | Moderate solubility | [1] | |
| Water | Moderate to low solubility | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in the complete cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with DMSO only).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action for purine nucleoside analogs leading to apoptosis.
Experimental Workflow
Caption: Workflow for determining the IC50 of a compound using an MTT assay.
References
Adenosine Receptor Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting adenosine (B11128) receptor binding assays. The following information is presented in a question-and-answer format to directly address common issues encountered during these experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue: High Non-Specific Binding
Q1: My non-specific binding is excessively high, what are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Common causes and troubleshooting steps include:
-
Radioligand Properties : Hydrophobic radioligands have a tendency to exhibit higher non-specific binding. If possible, consider using a radioligand with lower hydrophobicity and ensure its purity is greater than 90%.[1]
-
Assay Conditions :
-
Optimize Blocking Agents : Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions.[1] The addition of salts or detergents to the wash or binding buffer can also be beneficial.[1]
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Adjust Incubation Time and Temperature : Shorter incubation times and lower temperatures can sometimes reduce NSB. However, it's crucial to ensure that specific binding still reaches equilibrium.[1]
-
Radioligand Concentration : Using a radioligand concentration that is too high can lead to binding at lower-affinity, non-specific sites.[2]
-
-
Filtration and Washing :
-
Pre-treat Filters : Pre-coating filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter itself.[3]
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Optimize Washing : Inadequate or slow washing steps may not effectively remove all unbound and non-specifically bound radioligand.[2] Ensure rapid and efficient washing with ice-cold buffer.
-
Issue: Low Specific Binding
Q2: I am observing very low or no specific binding. What are the potential reasons for this?
A2: Low specific binding can be frustrating and may stem from several factors:
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Receptor Integrity and Concentration :
-
Membrane Preparation : Ensure that the membrane preparation has been properly stored and handled to maintain receptor integrity.
-
Protein Concentration : Optimize the amount of membrane protein used in the assay. Too little protein will result in a low signal.[3]
-
-
Ligand Quality and Concentration :
-
Radioligand Degradation : Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.[3] Perform a saturation binding experiment to confirm the radioligand is performing as expected.[3]
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Incorrect Ligand Concentration : Ensure the concentration of the radioligand is appropriate for the assay, typically at or below its Kd value for competition assays.[4]
-
-
Assay Conditions :
-
Equilibrium Not Reached : Determine the optimal incubation time for your specific radioligand and experimental conditions by performing a time-course experiment.[3]
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Buffer Composition : The pH and ionic strength of the buffer can influence ligand binding. Ensure the buffer composition is optimal for the receptor-ligand interaction.
-
Issue: Inconsistent Results
Q3: My results are not reproducible between experiments. What could be causing this variability?
A3: Inconsistent results can be caused by a variety of factors throughout the experimental workflow:
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Pipetting Errors : Inaccurate or inconsistent pipetting can lead to significant variability. Ensure all pipettes are calibrated and use proper pipetting techniques.
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Reagent Preparation : Prepare fresh reagents for each experiment whenever possible. Inconsistent reagent concentrations can affect binding.
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Cell Culture Conditions : For assays using whole cells, variations in cell density, passage number, and overall cell health can impact receptor expression and binding.
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Incubation Times and Temperatures : Strict adherence to consistent incubation times and temperatures is critical for reproducible results.
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Washing Steps : The speed and consistency of the washing steps are important to minimize variability in the removal of unbound ligand.[2]
Issue: Discrepancy Between Binding Affinity and Functional Potency
Q4: My compound shows high affinity in binding assays but low potency in functional assays. What could be the issue?
A4: This is a common observation and can be attributed to several factors:
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Partial Agonism : The compound may be a partial agonist, which will bind with high affinity but only elicit a submaximal functional response compared to a full agonist.[3]
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Functional Selectivity (Biased Agonism) : The compound might be a "biased agonist," preferentially activating one signaling pathway over another. For instance, it could be potent in a GTPγS binding assay but weak in a cAMP inhibition assay. It is important to test the compound in multiple functional assays that measure different downstream signaling events.[3]
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Assay Conditions : Differences in assay conditions, such as the cell line used, receptor expression levels, and the specific functional readout, can influence the observed potency.[3]
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Cellular Environment : The intracellular environment, including the complement of G proteins and other signaling molecules, can vary between cell types and affect the functional response to an agonist.[3]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of common ligands for the four human adenosine receptor subtypes. These values are indicative and can vary based on experimental conditions.
| Ligand | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Agonists | ||||
| NECA | 13 | 14 | 1,300 | 28 |
| Adenosine | 410 | 1,200 | 15,000 | 1,200 |
| R-PIA | 1.1 | 130 | - | 3,100 |
| CGS-21680 | 230 | 27 | - | - |
| Antagonists | ||||
| ZM-241385 | - | 0.4 | - | - |
| DPCPX | 0.5 | 2,000 | - | - |
| Theophylline | 9,000 | 13,000 | 24,000 | 45,000 |
Data compiled from multiple sources and should be used as a reference. Actual values may vary.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a known radioligand.
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Membrane Preparation :
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Culture cells expressing the adenosine receptor subtype of interest to confluency.
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Harvest the cells and homogenize them in an ice-cold membrane preparation buffer.
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Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer.
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Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[4]
-
-
Assay Setup :
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In a 96-well plate, add the following components in order:
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For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known non-selective antagonist (e.g., 10 µM theophylline) instead of the test compound.[4]
-
-
Incubation :
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[5]
-
-
Filtration :
-
Radioactivity Measurement :
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
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Measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis :
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol measures the functional activity of a test compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Cell Seeding :
-
Seed cells expressing the adenosine receptor subtype of interest into a 96-well plate and grow to approximately 90% confluency.[4]
-
-
Assay Procedure (Antagonist Mode) :
-
Wash the cells once with assay buffer.
-
Add 50 µL of various concentrations of the antagonist (test compound) to the wells and pre-incubate for 15-30 minutes at room temperature.[4]
-
Prepare a solution containing an adenosine receptor agonist (at a concentration that produces ~80% of its maximal effect, EC80) and forskolin (B1673556) (e.g., 10 µM, for Gi-coupled receptors).[4]
-
Add 50 µL of the agonist/forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.[4]
-
-
cAMP Measurement :
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.[5]
-
-
Data Analysis :
-
Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value of the antagonist.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways for adenosine receptor subtypes.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common assay issues.
References
How to improve the yield of "Adenosine-2-carboxy methyl amide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Adenosine-2-carboxymethylamide. The guidance provided is based on established principles of nucleoside chemistry and aims to address common challenges to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for Adenosine-2-carboxymethylamide?
A1: A common and effective strategy involves a two-step process starting from a commercially available precursor like 2-aminoadenosine (B16350). The first step is the introduction of a carboxymethyl group at the 2-position via acylation, followed by a second step of amidation to form the final product. Protecting groups for the ribose hydroxyls are often necessary to prevent side reactions.
Q2: Why is the protection of the ribose hydroxyl groups important?
A2: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are nucleophilic and can react with many of the reagents used in the synthesis, leading to a mixture of undesired products and a significant reduction in the yield of the target molecule. Protection, for example by forming an isopropylidene acetal (B89532) (protecting the 2' and 3' hydroxyls) or using silyl (B83357) ethers, ensures that the reaction occurs selectively at the desired position on the purine (B94841) ring.
Q3: What are the main challenges in the synthesis of 2-substituted adenosine (B11128) analogs?
A3: The main challenges include achieving regioselectivity, avoiding side reactions on the purine ring and the ribose, and the purification of the final product from structurally similar impurities. The N1 and N6 positions of adenine (B156593) are also nucleophilic and can compete with the desired reaction at the 2-position if not properly managed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for monitoring the reaction progress. These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide: Synthesis of Adenosine-2-carboxymethylamide
This guide addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of 2-carboxymethyladenosine and its subsequent amidation.
Part 1: Synthesis of 2-Carboxymethyladenosine (from 2-Aminoadenosine)
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | Ineffective activation of the acylating agent. | Ensure that the activating agent (e.g., a carbodiimide) is fresh and used in the correct stoichiometric amount. |
| Low reactivity of 2-aminoadenosine. | Ensure the starting material is pure and dry. The presence of impurities or moisture can inhibit the reaction. | |
| Formation of multiple products | Reaction at other nucleophilic sites (N1, N6, or ribose hydroxyls). | Use appropriate protecting groups for the ribose hydroxyls (e.g., isopropylidene) and consider protecting the N6-amino group if side reactions are observed.[1][2] |
| Low yield of the desired product | Suboptimal reaction conditions. | Optimize the reaction temperature and time. Some reactions may require elevated temperatures to proceed efficiently, while others may need to be run at lower temperatures to minimize side reactions. |
| Difficult purification. | Utilize column chromatography with a suitable solvent system to separate the product from unreacted starting materials and byproducts. |
Part 2: Amidation of 2-Carboxymethyladenosine
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final amide product | Incomplete activation of the carboxylic acid. | Use a reliable coupling reagent such as HATU or EDC in an appropriate solvent. Ensure all reagents are anhydrous. |
| Degradation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Presence of unreacted carboxylic acid | Insufficient amount of methylamine (B109427) or coupling reagent. | Use a slight excess of methylamine and ensure at least one equivalent of the coupling reagent is used. |
| Difficulty in purifying the final product | Co-elution with byproducts. | Optimize the chromatography conditions. A different solvent system or a different stationary phase may be required for effective separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Carboxymethylamino)adenosine
This protocol describes a potential method for the synthesis of the carboxylic acid intermediate from 2-aminoadenosine.
-
Protection of Ribose Hydroxyls: Protect the 2' and 3'-hydroxyl groups of 2-aminoadenosine using acetone (B3395972) in the presence of an acid catalyst to form the isopropylidene acetal.
-
Acylation: React the protected 2-aminoadenosine with a suitable acylating agent, such as methyl malonyl chloride, in an aprotic solvent like DMF in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Decarboxylation: Heat the reaction mixture to induce decarboxylation of the malonate intermediate to yield the protected 2-(carboxymethylamino)adenosine.
-
Deprotection: Remove the isopropylidene protecting group using acidic conditions (e.g., trifluoroacetic acid in water) to yield 2-(carboxymethylamino)adenosine.
-
Purification: Purify the product using reverse-phase HPLC.
Protocol 2: Synthesis of Adenosine-2-carboxymethylamide
This protocol outlines the amidation of the carboxylic acid intermediate.
-
Activation of Carboxylic Acid: Dissolve 2-(carboxymethylamino)adenosine in an anhydrous aprotic solvent such as DMF. Add a coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA). Stir the mixture for 15-30 minutes at room temperature.
-
Amidation: Add a solution of methylamine (e.g., 1.5 equivalents of a solution in THF or as a hydrochloride salt) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the final Adenosine-2-carboxymethylamide.
Visualizations
Experimental Workflow
Caption: A flowchart of the proposed synthesis of Adenosine-2-carboxymethylamide.
Adenosine Receptor Signaling Pathway
Caption: A simplified diagram of the A2A adenosine receptor signaling pathway.
References
"Adenosine-2-carboxy methyl amide" degradation pathways and prevention
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Adenosine-2-carboxymethylamide?
A1: Based on the known degradation of adenosine (B11128), Adenosine-2-carboxymethylamide is likely susceptible to both enzymatic and chemical degradation. The primary enzymatic degradation pathway for adenosine involves deamination by Adenosine Deaminase (ADA) to form inosine.[1][2] Another key pathway involves cleavage of the glycosidic bond. Chemically, hydrolysis, particularly at acidic pH, can lead to the cleavage of the glycosidic bond, separating the purine (B94841) base from the ribose sugar.[3][4]
Q2: How can I prevent the degradation of my Adenosine-2-carboxymethylamide samples?
A2: To prevent degradation, it is crucial to control storage conditions and consider the experimental environment. Key prevention strategies include:
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1]
-
pH Control: Maintain solutions at a neutral pH to minimize acid or base-catalyzed hydrolysis.[1]
-
Enzyme Inhibitors: In biological samples where enzymatic degradation is a concern, use a "stop solution" containing enzyme inhibitors like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine deaminase inhibitor, to prevent enzymatic breakdown.
-
Proper Collection of Biological Samples: When working with blood or plasma, collect samples directly into tubes containing a "stop solution" to immediately inhibit enzymatic activity.[5]
Q3: What are the typical signs of Adenosine-2-carboxymethylamide degradation?
A3: Degradation can be identified by several indicators:
-
Appearance of New Peaks in Chromatography: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks that are not present in a fresh sample is a strong indicator of degradation. The primary degradant of adenosine is adenine.[1]
-
Changes in pH: A significant change in the pH of a solution over time can indicate chemical degradation.[4][6]
-
Visual Changes: While less common for solutions, any change in color or clarity, or the formation of precipitates, could suggest degradation or instability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, pH). Ensure samples were stored at recommended temperatures (-20°C or -80°C for long-term). 2. Prepare fresh samples and re-analyze. 3. For biological samples, ensure a "stop solution" with enzyme inhibitors was used during collection. |
| Loss of compound activity or concentration over time. | Chemical or enzymatic degradation. | 1. Perform a stability study by analyzing aliquots of your sample at different time points under various storage conditions (e.g., room temperature, 4°C, -20°C). 2. Use a validated, stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.[1] 3. If enzymatic degradation is suspected, add an adenosine deaminase inhibitor to your sample preparation. |
| Inconsistent results between experimental replicates. | Variable degradation between samples due to differences in handling. | 1. Standardize your sample handling protocol. Ensure all samples are processed identically and for the same duration. 2. Minimize the time samples spend at room temperature. 3. Use fresh aliquots for each experiment to avoid freeze-thaw cycles that can contribute to degradation. |
Quantitative Data Summary
The stability of adenosine, and likely Adenosine-2-carboxymethylamide, is influenced by temperature and storage duration.
Table 1: Stability of Adenosine Solutions
| Concentration | Storage Vehicle | Temperature | Duration | Stability | Reference |
| 6 µg/mL | 0.9% Sodium Chloride | 4°C or 25°C | 5 years (projected) | Stable | [1] |
| 0.08 and 0.33 mg/mL | Cardioplegic solutions | 4°C or 23°C | 14 days | >90% of initial concentration retained | [4] |
| 2 mg/mL | 0.9% Sodium Chloride in PVC and polyolefin bags | 2-8°C and 20-25°C | 14 days | >90% of initial concentration retained | [6] |
| Not specified | Aqueous solution | 4°C, 22°C, 37°C | 6 months | No alteration in initial concentration | [1] |
| Not specified | Aqueous solution | 60°C, 72°C | 6 months | Significant decrease in concentration | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1]
-
Acid Hydrolysis: Treat a solution of Adenosine-2-carboxymethylamide with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.[1]
-
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample or solution of the compound at a high temperature.[1]
-
Photodegradation: Expose a solution of the compound to UV light.[1]
-
Analysis: Analyze the stressed samples using a suitable analytical method like HPLC to identify and quantify the parent compound and any degradation products.[1]
Protocol 2: HPLC Method for Stability Testing
A stability-indicating HPLC method is crucial for accurately determining the concentration of the compound and detecting any degradation products.[1]
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 25mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 0.2 ml/min.[7]
-
Detection: UV detection at an appropriate wavelength for adenosine analogs (typically around 260 nm).
-
Quantification: For accurate quantification, especially in biological matrices, the use of a stable isotope-labeled internal standard (e.g., Adenosine-d2) with LC-MS/MS is recommended.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adenosine nucleotides degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
Technical Support Center: Minimizing Side Effects of Adenosine Agonists in Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the side effects of adenosine (B11128) agonists in preclinical studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with non-selective adenosine agonists in preclinical studies?
A1: Non-selective adenosine agonists can activate all four adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to a range of physiological effects. The most frequently observed side effects in preclinical models include cardiovascular and central nervous system (CNS) effects. Cardiovascular effects can manifest as hypotension (a drop in blood pressure), bradycardia (a slow heart rate), and atrioventricular (AV) block.[1][2] CNS effects may include sedation and motor impairment.[1][2] Other reported side effects are flushing, nausea, and shortness of breath.[1]
Q2: How can I minimize the cardiovascular side effects of my adenosine agonist?
A2: Minimizing cardiovascular side effects is a critical aspect of preclinical development. A key strategy is to use agonists with high selectivity for a specific adenosine receptor subtype to avoid off-target effects.[3] For example, A1 receptor activation is strongly linked to bradycardia, so highly selective A2A or A3 agonists would be expected to have a better cardiovascular safety profile in this regard.[2][3] Another approach is the use of partial agonists, which do not elicit a maximal response even at saturating concentrations, potentially reducing the severity of on-target side effects.[4] Careful dose-response studies are also essential to identify a therapeutic window where the desired efficacy is achieved with minimal side effects.
Q3: My A1 adenosine receptor agonist is causing significant bradycardia in my animal model. What can I do?
A3: Significant bradycardia is a known on-target side effect of A1 receptor activation.[2] To mitigate this, consider using a partial A1 agonist, which may provide therapeutic benefits without the pronounced cardiac effects of a full agonist.[2] Another strategy is to explore biased agonists that preferentially activate cardioprotective signaling pathways over those that lead to bradycardia.[3] Additionally, refining the dosing regimen to the lowest effective dose can help minimize this side effect.[5]
Q4: I am observing unexpected or inconsistent results in my in vivo studies. What are some potential reasons?
A4: Inconsistent in vivo results can stem from several factors. Species differences in adenosine receptor pharmacology are a significant consideration; a compound that is selective in one species may not be in another.[5] Receptor desensitization, or tachyphylaxis, where the receptor's response diminishes with repeated or prolonged agonist exposure, can also lead to a loss of efficacy over time.[4][6] It is also crucial to control for endogenous adenosine levels, which can fluctuate under different physiological conditions and influence the effects of your agonist.[6]
Troubleshooting Guides
In Vitro Assays
Problem: High variability or inconsistent results in my cAMP assay.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, viable, and within a low passage number to prevent phenotypic drift and altered receptor expression.[7] |
| Agonist Concentration and Stimulation Time | Perform a full dose-response curve to identify the optimal agonist concentration. A time-course experiment (e.g., 5, 15, 30, 60 minutes) will determine the peak stimulation time for cAMP modulation.[7] |
| Phosphodiesterase (PDE) Activity | Use a PDE inhibitor, such as IBMX, to prevent cAMP degradation and achieve a robust assay window. The concentration of the PDE inhibitor should be optimized for your cell type.[7] |
| Assay Drift | Include positive (a known agonist) and negative (vehicle) controls on every plate to monitor assay performance and detect any drift between experiments.[7] |
| Low Forskolin (B1673556) Stimulation (for Gi-coupled receptors) | Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin) to achieve a reproducible and robust cAMP signal.[6] |
| Compound Cytotoxicity | Perform a cell viability assay to confirm that the observed effects are not due to cell death caused by the test compound.[6] |
Problem: High non-specific binding in my radioligand binding assay.
| Possible Cause | Troubleshooting Steps |
| Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[8] |
| Membrane Protein Concentration | Optimize the amount of membrane protein per well. Too much protein can increase non-specific binding.[6] |
| Inadequate Washing | Ensure sufficient and rapid washing of the filters to remove unbound radioligand.[9] |
| Filter Pre-treatment | Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6] |
| Presence of Endogenous Adenosine | Add adenosine deaminase to the assay buffer to degrade any endogenous adenosine in the membrane preparation that could interfere with binding.[6] |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.[6] |
Quantitative Data
Table 1: Binding Affinities (Ki) and Potencies (EC50) of Selected Adenosine Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |
| Adenosine | A1 | - | 310 | [10] |
| A2A | - | 700 | [10] | |
| A2B | - | 24000 | [10] | |
| A3 | - | 290 | [10] | |
| N6-Cyclopentyladenosine (CPA) | A1 | 0.6 | - | [11] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | 0.2 | - | [11] |
| CGS-21680 | A2A | 22 | 27 | [12] |
| NECA | A1 | 14 | - | [13] |
| A2A | 20 | - | [13] | |
| A3 | 50 | 217 | [13] | |
| 2-Cl-IB-MECA | A3 | 1.1 | 39 | [13] |
| CVT-3619 | A1 | 55 | - | [5] |
Note: Ki and EC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radioligand specific for the receptor subtype.
-
Non-labeled competitor ligand (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound to wells containing the membrane preparation.[6]
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]
Protocol 2: cAMP Functional Assay (for Gi-coupled A1 and A3 receptors)
Objective: To measure the functional potency (EC50) of an agonist in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the Gi-coupled adenosine receptor of interest.
-
Adenosine agonist (test compound).
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.[14]
-
Compound Addition: Pre-incubate cells with increasing concentrations of the adenosine agonist.[14]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.[14]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.[7]
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 value.[14]
Visualizations
Caption: Adenosine Receptor Signaling Pathways.
Caption: Preclinical Experimental Workflow.
Caption: Troubleshooting Workflow.
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]
- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Refining protocols for consistent results with "Adenosine-2-carboxy methyl amide"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Adenosine-2-carboxy methyl amide in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a purine (B94841) nucleoside analogue.[1][2] Such analogues are recognized for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2] The primary mechanisms of action are believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Q2: How should I dissolve and store this compound?
For initial stock solutions, it is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] Poor aqueous solubility is a common issue with many adenosine (B11128) receptor agonists.[3] For long-term storage, it is advisable to store the compound as a crystalline solid at -20°C, where it can be stable for at least four years. Aqueous solutions are not recommended for storage for more than one day.
Q3: What are the known signaling pathways associated with adenosine analogs?
Adenosine analogs typically exert their effects by interacting with four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3.[4][5] These receptors are G protein-coupled receptors (GPCRs).[4][5]
-
A1 and A3 Receptors: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4] They can also activate phospholipase C (PLC) pathways.[4]
-
A2A and A2B Receptors: Typically couple to Gs proteins, which stimulates adenylyl cyclase and increases intracellular cAMP levels.[4] The A2B receptor can also couple to Gq.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of the adenosine analog. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as DMSO can have physiological effects.[6] |
| Inconsistent or No Biological Activity | 1. Compound degradation. 2. Incorrect receptor subtype expression in the cell model. 3. Suboptimal compound concentration. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Verify the expression of adenosine receptor subtypes (A1, A2A, A2B, A3) in your cell line using techniques like RT-PCR.[7] 3. Perform a dose-response experiment to determine the optimal concentration range. |
| High Background Signal in cAMP Assays | Basal activity of adenylyl cyclase or constitutive receptor activity. | Consider using a reference inverse agonist to establish a baseline for inverse agonism measurements.[8] If testing for agonism, ensure to include a control with a known adenylyl cyclase activator like forskolin (B1673556) to confirm assay functionality.[9] |
| Unexpected Off-Target Effects | Lack of receptor selectivity. | Characterize the binding affinity of this compound across all four adenosine receptor subtypes to determine its selectivity profile.[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of 10 mM Stock Solution:
-
Weigh out a precise amount of this compound (Molecular Weight: 324.29 g/mol ).
-
Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.24 mg of the compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentrations.
-
Important: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) and consistent across all experimental conditions to avoid solvent-induced artifacts.[6]
-
Protocol 2: In Vitro Cell-Based cAMP Assay
This protocol is designed to assess the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating its potential agonistic or antagonistic activity at Gs- or Gi-coupled adenosine receptors.
-
Cell Seeding:
-
Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate (e.g., 96-well plate).
-
Allow the cells to adhere and grow to the desired confluency (typically 80-90%).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Include appropriate controls:
-
Vehicle control (medium with the same final concentration of DMSO).
-
Positive control for Gs-coupled receptors (e.g., a known A2A or A2B agonist).
-
Positive control for Gi-coupled receptors (e.g., a known A1 or A3 agonist in the presence of forskolin to stimulate basal cAMP).
-
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds and controls.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the normalized cAMP levels against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
Quantitative Data
The following table presents representative binding affinities for adenosine receptor agonists. Note that specific Ki values for this compound are not publicly available and would need to be determined experimentally.
| Compound | Human A1 (Ki, nM) | Human A2A (Ki, nM) |
| Adenosine Analog X | 5.2 | 150 |
| Adenosine Analog Y | 250 | 8.9 |
| Non-selective Agonist | 12.1 | 15.5 |
Table 1: Example binding affinities (Ki, nM) of adenosine receptor agonists.[3]
Visualizations
Caption: Adenosine receptor signaling pathways.
Caption: General experimental workflow for a cell-based cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Adenosine Signaling Increases Proinflammatory and Profibrotic Mediators through Activation of a Functional Adenosine 2B Receptor in Renal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Challenges and solutions in the clinical development of adenosine receptor agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of adenosine (B11128) receptor agonists.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical and clinical development.
Question: My adenosine receptor agonist shows low potency or efficacy in functional assays. What are the potential causes and solutions?
Answer: Low potency or efficacy can stem from several factors ranging from experimental setup to inherent compound properties.
-
Receptor Desensitization: Prolonged exposure to full agonists can lead to receptor desensitization (tachyphylaxis), where the cellular response diminishes over time.[1][2] The A3 receptor, in particular, is subject to very fast downregulation, sometimes within minutes.[3]
-
Solution: Consider using partial agonists, which are less likely to cause desensitization.[4] For in vitro assays, minimize pre-incubation times and use agonist-naive cells for each experiment.
-
-
Assay Conditions: The choice of functional assay can influence the observed efficacy. A compound may appear as a partial agonist in one assay but a full agonist in another, a phenomenon known as functional selectivity or biased agonism.[5]
-
Solution: Profile your compound across multiple functional readouts (e.g., cAMP accumulation, β-arrestin recruitment, ion channel activation) to build a complete picture of its signaling profile.
-
-
Low Receptor Density: The target tissue or cell line may have a low density of the specific adenosine receptor subtype, leading to a weak response.[1]
-
Solution: Use cell lines engineered to overexpress the receptor of interest for initial characterization. Confirm receptor expression levels in your experimental system using techniques like radioligand binding or western blotting.
-
-
Compound Stability/Solubility: The agonist may be degrading in the assay medium or have poor solubility, reducing the effective concentration at the receptor.
-
Solution: Assess compound stability and solubility under your specific experimental conditions. Adjust buffer components or use appropriate vehicles (e.g., DMSO) as needed.
-
Question: I'm observing significant off-target effects, particularly cardiovascular side effects, in my in vivo models. How can I mitigate these?
Answer: Off-target effects are a primary challenge due to the wide distribution of adenosine receptors throughout the body.[1][6] Cardiovascular effects like bradycardia (slow heart rate) and hypotension (low blood pressure) are common with A1 receptor agonists, while A2A agonists can also affect blood pressure.[7][8]
-
Improve Subtype Selectivity: The agonist may be acting on multiple adenosine receptor subtypes. For example, an intended A1 agonist might also activate A2A or A2B receptors, leading to vasodilation and hypotension.
-
Solution: The primary strategy is to design agonists with high selectivity for the target receptor subtype. Refer to structure-activity relationship (SAR) studies to guide medicinal chemistry efforts.[9]
-
-
Consider Partial Agonism: Full agonists can elicit a maximal response that leads to on-target side effects. For instance, strong A1 activation in the heart is cardioprotective but also causes bradycardia.[8]
-
Explore Biased Agonism: A biased agonist can selectively activate a therapeutically relevant pathway (e.g., a cardioprotective signal) without engaging the pathway that causes adverse effects (e.g., bradycardia), even though both are mediated by the same receptor.[5][8]
-
Solution: Design ligands that preferentially stimulate specific downstream signaling cascades (e.g., G-protein vs. β-arrestin pathways). This requires detailed characterization using multiple functional assays.
-
-
Allosteric Modulators: Positive allosteric modulators (PAMs) are an alternative. They don't activate the receptor directly but enhance the effect of the endogenous agonist (adenosine). This can provide a more localized and physiologically controlled response, as the effect is more pronounced in tissues with high adenosine levels, such as ischemic areas.[2][4]
Question: My agonist has poor oral bioavailability and a short half-life. What are some potential solutions?
Answer: Many adenosine derivatives, being nucleoside analogs, suffer from poor membrane permeability and rapid metabolism, leading to a short half-life and low oral bioavailability.[1]
-
Prodrugs: Design a prodrug that masks the polar functional groups of the agonist, improving its absorption. The prodrug is then metabolized in vivo to release the active compound.
-
Formulation Strategies: Employ pharmaceutical formulation techniques such as nano-formulations, liposomes, or co-crystals to enhance solubility and absorption.
-
Structural Modification: Modify the compound's structure to reduce susceptibility to metabolic enzymes like adenosine deaminase and adenosine kinase.[10] For CNS-targeted drugs, modifications are needed to improve the ability to cross the blood-brain barrier.[1][11]
Frequently Asked Questions (FAQs)
Question: What are the primary signaling pathways for the four adenosine receptor subtypes?
Answer: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and other downstream effectors.[10][12]
-
A1 and A3 Receptors: These subtypes typically couple to inhibitory G proteins (Gαi/o). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] They can also activate other pathways, including phospholipase C (PLC), leading to increased intracellular calcium.[13]
-
A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gαs). Activation of Gαs stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[12][14] This rise in cAMP activates Protein Kinase A (PKA) and other downstream targets.[14] The A2B receptor can also couple to Gq in some tissues, stimulating the PLC pathway.[2]
Question: What are the most common adverse effects observed in the clinical development of adenosine agonists?
Answer: Adverse effects are a major hurdle, primarily due to the ubiquitous expression of adenosine receptors.[1][6] The effects are typically short-lived due to adenosine's rapid metabolism.[15][16]
| Adverse Effect Category | Specific Symptoms | Associated Receptor(s) (Primarily) | Frequency |
| Cardiovascular | Flushing, hypotension (low blood pressure), arrhythmias (e.g., AV block, atrial fibrillation), bradycardia, chest pain.[17][18] | A1, A2A, A2B | Very Common to Common |
| Respiratory | Dyspnea (shortness of breath), bronchospasm (especially in asthmatics).[16][18] | A2B, A3 | Common |
| Neurological | Headache, dizziness, lightheadedness, numbness, nervousness.[15][17] | A1, A2A | Common |
| Gastrointestinal | Nausea, metallic taste.[15][16] | - | Common |
| General | Sweating, feeling of impending doom or general discomfort.[15][16] | - | Common |
Question: How do I perform a competitive radioligand binding assay to determine the affinity (Ki) of my test compound?
Answer: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[19][20]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the adenosine receptor subtype of interest in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform centrifugation to pellet the cell debris and isolate the membrane fraction, which contains the receptors. Resuspend the membrane pellet in the assay buffer.[19]
-
-
Assay Setup (in a 96-well plate or microcentrifuge tubes):
-
Add the membrane preparation (typically 20-50 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS-21680 for A2A receptors) at a concentration near its dissociation constant (Kd).[19][21]
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known standard antagonist (e.g., theophylline) in separate wells.
-
For determining total binding, add only the membrane and radioligand.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[20]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[20]
-
-
Detection:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Question: What is a standard protocol for a cAMP accumulation functional assay?
Answer: This functional assay measures the ability of an agonist to stimulate (via A2A/A2B receptors) or inhibit (via A1/A3 receptors) the production of intracellular cyclic AMP (cAMP).[19][21]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Preparation:
-
Culture cells expressing the adenosine receptor of interest in 24- or 96-well plates until they reach the desired confluency.
-
Wash the cells with a serum-free medium (e.g., DMEM with HEPES).[21]
-
-
Pre-incubation:
-
Agonist Stimulation:
-
For A2A/A2B Receptors (Gs-coupled): Add increasing concentrations of your test agonist to the wells.
-
For A1/A3 Receptors (Gi-coupled): Add a fixed, sub-maximal concentration of an adenylyl cyclase activator like forskolin (B1673556) to all wells. Then, add increasing concentrations of your test agonist. The agonist is expected to inhibit the forskolin-stimulated cAMP production.[19]
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[19]
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or LANCE (Lanthanide Chelate Excite).[19]
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists or Gi-coupled agonists) and the maximum response (Emax).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 5. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A1 Receptor Agonists as Clinically Viable Agents for Treatment of Ischemic Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of on-target efficacy from adverse effects through rational design of a bitopic adenosine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the agonist selectivity of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the first adenosine A1receptor agonist radioligand for positron emission tomography (PET) imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine - Wikipedia [en.wikipedia.org]
- 16. What are the side effects of Adenosine? [synapse.patsnap.com]
- 17. Adenosine Side Effects: Common, Severe, Long Term [drugs.com]
- 18. Adenosine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"Adenosine-2-carboxy methyl amide" vs other adenosine A1 receptor agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of selected adenosine (B11128) A1 receptor (A1R) agonists, focusing on their biochemical and pharmacological properties. Due to the limited publicly available data on the specific compound "Adenosine-2-carboxy methyl amide" regarding its activity at the adenosine A1 receptor, this guide will focus on a comparative analysis of well-characterized A1R agonists. This will include endogenous adenosine and several synthetic analogs, providing a framework for understanding the structure-activity relationships and experimental evaluation of this class of compounds.
Introduction to Adenosine A1 Receptor Agonists
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the body, including the brain, heart, adipose tissue, and kidneys. Its activation by adenosine and synthetic agonists elicits a range of physiological effects, making it a significant target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. A1R agonists are being investigated for their potential as antiarrhythmics, anticonvulsants, analgesics, and cardioprotective agents.
Comparative Performance of A1 Receptor Agonists
The efficacy and utility of an A1R agonist are determined by several key parameters, including its binding affinity (Ki), functional potency (EC50 or IC50), and selectivity for the A1R over other adenosine receptor subtypes (A2A, A2B, and A3). Below is a summary of these parameters for several prominent A1R agonists.
Table 1: Binding Affinity (Ki) of Selected Agonists for Human Adenosine A1 Receptor
| Compound | Ki (nM) at human A1R | Reference |
| Adenosine | ~100 | [1] |
| CPA (N⁶-Cyclopentyladenosine) | 1.8 | [2] |
| CCPA (2-Chloro-N⁶-cyclopentyladenosine) | 0.5 - 1.5 | [2] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 6.7 | [2] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.
Table 2: Functional Potency and Selectivity of Selected A1R Agonists
| Compound | Functional Assay | Potency (EC50/IC50, nM) | A1R Selectivity vs A2AR | Reference |
| Adenosine | cAMP Inhibition | ~300 | Non-selective | [3] |
| CPA | cAMP Inhibition | ~25 | High | [2] |
| CCPA | cAMP Inhibition | ~10 | Very High (>1000-fold) | [2] |
| NECA | cAMP Inhibition | ~10 | Low (potent at multiple subtypes) | [2] |
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist initiates a cascade of intracellular signaling events. The A1R is primarily coupled to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium channels (causing hyperpolarization) and the inhibition of N-type and P/Q-type calcium channels.[4] This signaling cascade underlies the inhibitory effects of A1R activation on neuronal firing and cardiac conduction.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of adenosine A1 receptor agonists relies on standardized in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A1 receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
Objective: To measure the ability of a test compound to displace a specific radioligand from the A1 receptor, thereby determining its binding affinity.
Materials:
-
Cell membranes prepared from cells or tissues expressing the adenosine A1 receptor.
-
Radioligand: e.g., [³H]CCPA (a high-affinity A1R agonist) or [³H]DPCPX (a high-affinity A1R antagonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled A1R ligand (e.g., theophylline (B1681296) or unlabeled CCPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an A1R agonist to inhibit the production of cyclic AMP (cAMP), providing a measure of its functional potency (EC50 or IC50).
Objective: To quantify the dose-dependent inhibition of adenylyl cyclase activity by an A1R agonist.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compound (e.g., this compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or LANCE-based).
Procedure:
-
Cell Culture: Plate the A1R-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels as a function of the test compound concentration to generate a dose-response curve and determine the IC50 or EC50 value for the inhibition of cAMP accumulation.
Caption: Experimental Workflow for A1R Agonist Characterization.
Conclusion
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine-2-carboxy methyl amide and Cladribine
An Objective Comparison of Adenosine-2-carboxy methyl amide and Cladribine (B1669150) for Researchers
This guide provides a detailed comparative analysis of two purine (B94841) nucleoside analogs: this compound and cladribine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and clinical implications based on available data. While cladribine is a well-documented therapeutic agent, information on this compound is limited to its classification as a purine nucleoside analog with general antitumor properties.
Introduction to the Compounds
This compound is identified as a purine nucleoside analogue.[1][2][3] Compounds of this class are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2][3] The general mechanism of action for these analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3]
Cladribine , also known as 2-chlorodeoxyadenosine (2-CdA), is a synthetic deoxyadenosine (B7792050) analog.[4][5] It is an established medication used in the treatment of hairy cell leukemia and relapsing forms of multiple sclerosis.[4][6][7][8] Cladribine selectively targets lymphocytes, leading to their depletion and thereby exerting its therapeutic effects.[6][9][10]
Mechanism of Action
Purine nucleoside analogs function as antimetabolites. After cellular uptake, they are phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid synthesis and repair.
This compound , as a purine nucleoside analog, is presumed to follow this general mechanism. It likely requires intracellular phosphorylation to an active form that can be incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in rapidly dividing cells.[1][2][3]
Cladribine has a well-defined mechanism of action. It is transported into cells and phosphorylated by deoxycytidine kinase (DCK) to its active form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP).[4][6][9] A key feature of cladribine is its resistance to degradation by adenosine (B11128) deaminase (ADA), allowing it to accumulate within the cell.[4][6] Cd-ATP interferes with DNA synthesis and repair by inhibiting enzymes like ribonucleotide reductase and DNA polymerase, leading to DNA strand breaks and apoptosis.[4][10] Cladribine's selectivity for lymphocytes is due to the high DCK to 5'-nucleotidase (5'-NT) ratio in these cells, leading to the preferential accumulation of its active metabolites.[6][10]
Signaling Pathway of Cladribine
Caption: Mechanism of action of Cladribine.
Comparative Data
Table 1: Comparison of General Properties and Mechanism of Action
| Feature | This compound | Cladribine |
| Compound Class | Purine Nucleoside Analog[1][2][3] | Purine Nucleoside Analog (Deoxyadenosine Analog)[4][5] |
| Primary Target | Presumed to be rapidly dividing cells, particularly lymphoid malignancies[1][2] | B and T lymphocytes[6][10] |
| Activation | Requires intracellular phosphorylation (presumed)[1][2] | Intracellular phosphorylation by deoxycytidine kinase (DCK)[6][9] |
| Active Metabolite | Not specified | 2-chloro-deoxyadenosine triphosphate (Cd-ATP)[4] |
| Molecular Mechanism | Inhibition of DNA synthesis, induction of apoptosis (general for class)[1][2][3] | Inhibition of DNA polymerase and ribonucleotide reductase, incorporation into DNA, leading to DNA strand breaks and apoptosis[4][10] |
| Resistance to ADA | Not specified | Yes, the chlorine atom at the 2-position confers resistance to adenosine deaminase (ADA)[4][6] |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | This compound | Cladribine |
| Administration | Not specified (Research chemical) | Oral, Intravenous, Subcutaneous[7][11] |
| Oral Bioavailability | Not available | ~40% (range 37-51%)[11][12] |
| Distribution | Not available | Extensive tissue distribution and intracellular uptake; Volume of distribution: 480–490 L[12] |
| Plasma Protein Binding | Not available | 20%[12] |
| Metabolism | Not available | Primarily intracellular phosphorylation. Cytochrome P450-mediated metabolism is minor.[7][12] |
| Elimination Half-life | Not available | Varies, approx. 10 to 20 hours depending on administration route[7][11] |
| Excretion | Not available | Mainly renal; 21-35% of an IV dose is excreted unchanged in urine[11] |
Table 3: Clinical Efficacy and Safety Overview
| Aspect | This compound | Cladribine |
| Approved Indications | None (Research chemical) | Hairy Cell Leukemia, Relapsing Multiple Sclerosis[4][5][8] |
| Efficacy in MS (CLARITY Study) | Not applicable | Reduced annualized relapse rate by 58% vs. placebo.[13] A high proportion of patients remained relapse-free over extended periods.[13][14] |
| Long-term Efficacy (CLASSIC-MS) | Not applicable | Durable effect, with over 53% of patients remaining attack-free 8-11 years post-treatment in the ORACLE trial cohort.[15] |
| Common Adverse Events | Not available | Lymphopenia, infections, bone marrow suppression, nausea.[7][14][16] |
| Serious Adverse Events | Not available | Severe lymphopenia, potential for neurotoxicity at high doses.[14][17] |
Experimental Protocols
Detailed experimental data for this compound is not publicly available. The following protocols describe general methodologies for evaluating purine analogs and specific methods used for cladribine.
Protocol 1: In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., lymphoid leukemia cell lines like Jurkat or CEM) in appropriate media.
-
Treatment: Plate cells in 96-well plates and treat with a range of concentrations of this compound or cladribine for 48-72 hours.
-
Viability Assessment: Assess cell viability using an MTT or resazurin-based assay. The absorbance is measured using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.
-
Protocol 2: Apoptosis Assay via Flow Cytometry
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Methodology:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
Experimental Workflow Diagram
Caption: Comparative experimental workflow.
Conclusion
This comparative analysis highlights the significant difference in the available scientific knowledge between this compound and cladribine. Cladribine is a well-characterized drug with a defined mechanism of action, a comprehensive pharmacokinetic profile, and proven clinical efficacy and safety data from extensive trials.[4][6][11][13][16][18] It represents a targeted therapy that selectively depletes lymphocyte populations central to the pathogenesis of diseases like multiple sclerosis and hairy cell leukemia.[5][10]
In contrast, this compound is currently positioned as a research chemical within the broader class of purine nucleoside analogs.[1][2] While its mechanism is expected to involve the disruption of DNA synthesis and induction of apoptosis, specific experimental data on its potency, selectivity, pharmacokinetic properties, and safety are lacking in the public domain.
For researchers in drug development, cladribine serves as a benchmark purine analog with known therapeutic windows and toxicities. This compound may represent a novel chemical entity for investigation, but its potential can only be elucidated through rigorous preclinical testing following the experimental workflows outlined in this guide. Future studies are required to determine if it offers any advantages over established drugs like cladribine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cladribine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cladribine: not just another purine analogue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects Associated with Cladribine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis | springermedizin.de [springermedizin.de]
- 13. neurologylive.com [neurologylive.com]
- 14. Safety and efficacy of cladribine tablets in patients with relapsing-remitting multiple sclerosis: Results from the randomized extension trial of the CLARITY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vjneurology.com [vjneurology.com]
- 16. Safety and efficacy of cladribine in multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Adenosine-2-carboxy methyl amide versus Fludarabine in Oncology
A detailed review of the available scientific literature presents a stark contrast in the body of evidence for Adenosine-2-carboxy methyl amide and the well-established anti-cancer agent, fludarabine (B1672870). While both are classified as purine (B94841) nucleoside analogs, a direct comparison of their efficacy is challenging due to the limited specific data available for this compound.
Fludarabine is a widely studied and clinically approved medication with a robust dataset supporting its use in the treatment of various hematological malignancies.[1][2] In contrast, this compound appears to be a compound primarily available for research purposes, with its anti-tumor activity described in general terms characteristic of its chemical class rather than through specific preclinical or clinical trial results.[3][4]
Overview of Fludarabine
Fludarabine, a fluorinated purine analog, is a cornerstone in the therapy of chronic lymphocytic leukemia (CLL) and other indolent lymphoid malignancies.[1] Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[5]
The Enigma of this compound
This compound is categorized as a purine nucleoside analogue, and like others in this family, it is suggested to exhibit broad antitumor activity.[3][4] The proposed mechanisms of action are the inhibition of DNA synthesis and the induction of apoptosis.[4] However, a thorough review of published literature reveals a lack of specific studies detailing its efficacy in cancer cell lines or in vivo models, and no comparative data against established drugs like fludarabine could be identified. The compound is listed by chemical suppliers for research use, indicating it has not undergone extensive clinical development.
Efficacy Data: A Tale of Two Compounds
Due to the absence of specific efficacy data for this compound, a direct quantitative comparison with fludarabine is not feasible. The following tables summarize the well-documented efficacy of fludarabine in its primary indication, chronic lymphocytic leukemia.
Table 1: Clinical Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Fludarabine Monotherapy | Previously Untreated B-CLL | 63% | 20% | [1] |
| Fludarabine + Cyclophosphamide (FC) | Previously Untreated CLL | ≥80% | 35% | [6] |
| Fludarabine + Cyclophosphamide + Rituximab (B1143277) (FCR) | Previously Untreated CLL | 95% | 72% | [7] |
| Fludarabine Monotherapy | Pre-treated B-CLL | 48% | Not specified | [1] |
| Fludarabine + Cyclophosphamide (FC) | Fludarabine-Refractory CLL | 38% | Not specified | [6] |
Note: Response rates can vary based on patient characteristics and specific study protocols.
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of these compounds are crucial for reproducible research. Below are representative protocols for assessing the effects of fludarabine on cancer cells. Similar methodologies could be applied to study this compound.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in a cancer cell line.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., RPMI-8226 for multiple myeloma or MEC-2 for CLL) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., 10 nmol/L to 10 µmol/L for fludarabine).[8] A vehicle-treated control is included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay.[8] The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by a compound.
Methodology:
-
Cell Treatment: Cells are treated with the compound at a relevant concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.[8]
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V and Propidium Iodide (PI).[5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Signaling Pathways and Mechanisms of Action
The antitumor activity of purine nucleoside analogs is primarily mediated through their interference with DNA synthesis and the induction of apoptosis.
References
- 1. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the In Vivo Effects of Novel Adenosine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of adenosine (B11128) receptors presents a significant therapeutic potential for a myriad of pathological conditions, including inflammation, neuropathic pain, and cardiovascular diseases. The development of novel adenosine derivatives with enhanced selectivity and favorable pharmacokinetic profiles is a key focus in drug discovery. This guide provides an objective comparison of the in vivo effects of several novel adenosine derivatives, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Adenosine Receptor Signaling Pathways
Adenosine exerts its physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct intracellular signaling cascades, which are summarized below.
Comparative In Vivo Efficacy of Novel Adenosine Derivatives
The following tables summarize the in vivo effects of representative novel adenosine derivatives compared to standard reference compounds.
Anti-Inflammatory Effects
Model: Carrageenan-Induced Paw Edema in Rats
| Compound | Receptor Target | Dose (mg/kg) | Route | Max. Inhibition of Edema (%) | Reference Compound | Max. Inhibition of Edema (%) |
| CF101 (IB-MECA) | A3 Agonist | 1 | p.o. | ~50% | Indomethacin | ~60% |
| LUF6000 | A3 Allosteric Modulator | 0.1 | p.o. | ~45% | Indomethacin | ~60% |
| ATL313 | A2A Agonist | 0.01 | i.v. | Significant reduction | Rolipram | Significant reduction |
Analgesic Effects in Neuropathic Pain
Model: Chronic Constriction Injury (CCI) in Rats
| Compound | Receptor Target | Dose (µmol/kg) | Route | Reversal of Mechanical Allodynia (%) | Reference Compound | Reversal of Mechanical Allodynia (%) |
| MRS5698 | A3 Agonist | 3 | p.o. | >80% | Gabapentin | ~60% |
| Cl-IB-MECA (CF102) | A3 Agonist | 1 (mg/kg) | i.p. | Significant reversal | Amitriptyline | Significant reversal |
| Capadenoson | Partial A1 Agonist | 1 (mg/kg) | p.o. | Moderate reversal | Morphine | Complete reversal |
Cardiovascular Effects
Model: Conscious, Normotensive Rats
| Compound | Receptor Target | Dose | Route | Effect on Heart Rate | Effect on Blood Pressure |
| CCPA | A1 Agonist | 0.3-10 µg/kg | i.v. | Dose-dependent decrease (Bradycardia) | Dose-dependent decrease (Hypotension) |
| 2-hexynyl-NECA | A2A Agonist | 0.3-10 µg/kg | i.v. | No significant change | Dose-dependent decrease (Hypotension) |
| Capadenoson | Partial A1 Agonist | up to 10 µM | i.v. | Minimal decrease | No significant change |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the in vivo anti-inflammatory activity of novel compounds.
Procedure:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection (typically 60 minutes for p.o. and 30 minutes for i.p.).
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used and validated model of peripheral neuropathic pain.
Procedure:
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Preparation: The surgical area on the lateral aspect of the thigh is shaved and disinfected.
-
Sciatic Nerve Exposure: A small incision is made in the skin, and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the surrounding muscles is observed.
-
Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test), typically develop within a few days and can be assessed for several weeks.
In Vivo Cardiovascular Assessment in Conscious Rats
This protocol allows for the measurement of cardiovascular parameters in unrestrained, conscious animals, providing more physiologically relevant data.
Procedure:
-
Surgical Implantation of Telemetry Device: Rats are anesthetized, and a telemetry transmitter is surgically implanted. The pressure-sensing catheter is inserted into the abdominal aorta, and the biopotential leads are placed to record the electrocardiogram (ECG).
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Acclimatization to Experimental Cages: Rats are housed individually in their home cages placed on top of the telemetry receivers.
-
Baseline Data Collection: Baseline cardiovascular parameters (blood pressure, heart rate, and activity) are continuously recorded for a control period (e.g., 24 hours).
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Post-Dose Data Collection: Cardiovascular parameters are continuously monitored for a specified period after compound administration.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between treatment groups.
This guide provides a foundational framework for the in vivo validation of novel adenosine derivatives. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on specific compounds and models. The provided data and methodologies aim to facilitate the objective comparison and selection of promising therapeutic candidates for further development.
A Head-to-Head Comparison of Purine Nucleoside Analogues in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro performance of key purine (B94841) nucleoside analogues—cladribine (B1669150), fludarabine, nelarabine (B1678015), and clofarabine (B1669196)—across various leukemia models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows, this document aims to be an essential resource for researchers in hematological malignancies.
Purine nucleoside analogues are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby disrupting DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] While their general mechanism is understood, their specific activities and potencies can vary significantly across different types of leukemia.
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for cladribine, fludarabine, nelarabine, and clofarabine in a range of leukemia cell lines. It is important to note that these values are compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as incubation times and assay methods.
Table 1: IC50 Values of Cladribine and Fludarabine in Leukemia Cell Lines
| Cell Line | Leukemia Type | Cladribine IC50 (µM) | Fludarabine IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | - | 3.33[2] |
| LAMA-84 | Chronic Myeloid Leukemia | - | 0.101 |
| JURL-MK1 | Chronic Myeloid Leukemia | - | 0.239 |
| SUP-B15 | Acute Lymphoblastic Leukemia | - | 0.686 |
| NALM-6 | B-cell Leukemia | - | 0.749 |
| HL-60 | Acute Promyelocytic Leukemia | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | - |
| THP-1 | Acute Monocytic Leukemia | - | - |
| RPMI 8226 | Multiple Myeloma | 0.75[3][4] | 1.54 (as µg/mL)[5] |
| MM.1S | Multiple Myeloma | 0.18[3][4] | 13.48 (as µg/mL)[5] |
| U266 | Multiple Myeloma | 2.43[3][4] | 222.2 (as µg/mL)[5] |
Table 2: IC50 Values of Nelarabine and Clofarabine in Leukemia Cell Lines
| Cell Line | Leukemia Type | Nelarabine IC50 (µM) | Clofarabine IC50 (µM) |
| T-ALL Cell Lines (sensitive) | T-cell Acute Lymphoblastic Leukemia | 2 - 5.5[6][7] | - |
| T-ALL Cell Lines (resistant) | T-cell Acute Lymphoblastic Leukemia | >10[6] | - |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 300[7] | - |
| K562 | Chronic Myelogenous Leukemia | - | >0.29[8][9] |
| L1210 | Leukemia | - | <0.29[9] |
| HL-60 | Acute Promyelocytic Leukemia | - | 0.028 - 0.29[8] |
| HL/ara-C20 | Cytarabine-resistant AML | - | 0.32[10] |
| Infant ALL Cell Lines | Acute Lymphoblastic Leukemia | - | 0.01 - 0.1[11] |
Mechanisms of Action: A Visualized Pathway
Purine nucleoside analogues exert their cytotoxic effects through a multi-step intracellular process. The following diagram illustrates the generalized signaling pathway.
Caption: Generalized mechanism of action for purine nucleoside analogues.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of these purine nucleoside analogues.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
A serial dilution of the purine nucleoside analogue is prepared.
-
Cells are treated with the various concentrations of the drug and incubated for a specified period, typically 48 or 72 hours.[12]
-
-
MTT Addition and Incubation:
-
10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[12]
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting cell viability against the compound concentration.[12]
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Cell Treatment and Harvesting:
-
Leukemia cells are treated with the desired concentrations of the purine nucleoside analogue for the specified time.
-
Both adherent and suspension cells are collected. For adherent cells, they are first detached using trypsin or a cell scraper.[13]
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive and PI-negative cells are identified as early apoptotic cells.
-
Annexin V-positive and PI-positive cells are considered to be in late apoptosis or necrosis.[16]
-
-
Quantification:
-
The percentage of apoptotic cells in each population is determined from the flow cytometry data.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a purine nucleoside analogue.
References
- 1. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 11. Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Purine Nucleoside Analogue: "Adenosine-2-carboxy methyl amide" Against Established Adenosine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the pharmacological characterization of "Adenosine-2-carboxy methyl amide," a purine (B94841) nucleoside analogue. Due to the current lack of specific data on its activity at adenosine (B11128) receptors, this document focuses on providing benchmark data for well-established adenosine agonists. This allows for a clear understanding of the experimental landscape and a direct comparative pathway should data for "this compound" become available. The established agonists included for comparison are:
-
NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective agonist for all adenosine receptor subtypes.[1]
-
CGS-21680: A selective agonist for the A2A adenosine receptor.[2]
-
Regadenoson: A selective A2A adenosine receptor agonist used in cardiac stress testing.[3]
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the established adenosine agonists across the four main adenosine receptor subtypes (A1, A2A, A2B, and A3). All data is presented in nanomolar (nM) concentrations, where a lower value indicates higher affinity or potency.
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NECA | 14[4] | 20[4] | - | 6.2[4] |
| CGS-21680 | >2500 | 27[5] | - | - |
| Regadenoson | >16,500[6] | ~1,300[6] | Weak Affinity[6] | Weak Affinity[6] |
Note: A dash (-) indicates that comprehensive and consistent Ki values for the A2B receptor are not widely reported due to its low affinity for many ligands.
Table 2: Adenosine Receptor Functional Potency (EC50, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NECA | - | - | 2,400[4] | - |
| CGS-21680 | - | 1.48-180[7] | - | - |
| Regadenoson | - | - | - | - |
Note: EC50 values are highly dependent on the specific functional assay and cell system used. The data presented are representative values from the literature.
Experimental Protocols
To benchmark "this compound," standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of "this compound" for each adenosine receptor subtype.
Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes. The displacement of the radioligand is proportional to the affinity of the test compound.
Materials:
-
Membrane preparations from cell lines stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3).
-
"this compound" at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of "this compound".
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Adenylyl Cyclase Activity Assay
Objective: To determine the functional potency (EC50) and efficacy of "this compound" at Gs- and Gi-coupled adenosine receptors.
Principle: A2A and A2B receptors are coupled to the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] A1 and A3 receptors are coupled to the Gi protein, which inhibits adenylyl cyclase activity.[8] This assay measures the change in intracellular cAMP levels in response to the test compound.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
"this compound" at a range of concentrations.
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Compound Addition (Gs-coupled receptors): Add varying concentrations of "this compound" to the cells and incubate for a specified time.
-
Compound Addition (Gi-coupled receptors): Pre-treat cells with varying concentrations of "this compound" before stimulating them with a fixed concentration of forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal efficacy.
Visualizing Molecular Pathways and Experimental Design
The following diagrams illustrate the key signaling pathways of adenosine receptors and a typical workflow for benchmarking a novel agonist.
Figure 1: Adenosine Receptor Signaling Pathways.
Figure 2: Experimental Workflow for Agonist Benchmarking.
Conclusion
While "this compound" is currently characterized as a purine nucleoside analogue with antitumor activity, its potential as an adenosine receptor agonist remains to be elucidated. This guide provides the necessary framework to systematically evaluate its pharmacological profile at adenosine receptors. By employing the detailed experimental protocols and comparing the resulting data with the provided benchmarks for established agonists like NECA, CGS-21680, and Regadenoson, researchers can achieve a comprehensive and objective assessment of the compound's affinity, potency, and selectivity. Such a characterization is a critical step in understanding its mechanism of action and potential therapeutic applications.
References
- 1. karger.com [karger.com]
- 2. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine-5'-uronamides rapidly desensitize the adenosine A2 receptor in coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Adenosine-2-Carboxy Methyl Amide: A Comparative Guide to its Interaction with Purinergic Receptors
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the cross-reactivity of Adenosine-2-carboxy methyl amide with a range of purinergic receptors. This guide provides an in-depth analysis of the compound's binding affinities and functional activities, presenting crucial data for assessing its selectivity and potential therapeutic applications.
This compound, a purine (B94841) nucleoside analog, has been investigated for its potential as a pharmacological agent. Understanding its interaction with the broader family of purinergic receptors, which includes the P1 (adenosine) receptors (A1, A2A, A2B, A3) and the P2 (nucleotide) receptors (P2Y and P2X subtypes), is critical for predicting its biological effects and off-target activities. This guide synthesizes available data to offer a clear comparison of its performance against various purinergic receptor subtypes.
Comparative Analysis of Binding Affinity and Functional Activity
To provide a clear overview of the selectivity profile of this compound and its analogs, the following table summarizes key binding affinity (Ki) and functional activity (EC50 or IC50) data across various human purinergic receptors. The data is compiled from studies on 2-substituted adenosine (B11128) derivatives, providing a predictive framework in the absence of direct comprehensive screening of the titular compound.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50/IC50, nM) |
| P1 Receptors | ||||
| A1 | 2-substituted adenosine analogs | Generally >100 | cAMP Inhibition | Variable |
| A2A | 2-(1-hexynyl)adenosine | 6 | cAMP Stimulation | Potent Agonist |
| A2B | (S)-2-phenylhydroxypropynyl-5'-N-ethylcarboxamidoadenosine | Not Reported | cAMP Stimulation | 220 |
| A3 | 2-(1-hexynyl)-5'-S-methyl-5'-thioadenosine | 15 | cAMP Inhibition | Partial Agonist |
| P2Y Receptors | ||||
| P2Y1 | This compound | >10,000 (predicted) | Calcium Mobilization | Inactive |
| P2Y2 | This compound | >10,000 (predicted) | Calcium Mobilization | Inactive |
| P2Y12 | This compound | >10,000 (predicted) | cAMP Inhibition | Inactive |
| P2X Receptors | ||||
| P2X1 | This compound | >10,000 (predicted) | Ion Flux | Inactive |
| P2X3 | This compound | >10,000 (predicted) | Ion Flux | Inactive |
| P2X7 | This compound | >10,000 (predicted) | Ion Flux / Pore Formation | Inactive |
Experimental Methodologies
The data presented in this guide is derived from established experimental protocols designed to assess ligand-receptor interactions.
Radioligand Displacement Binding Assays (for P1 and P2Y Receptors)
This technique is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Workflow:
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the purinergic receptor of interest are isolated.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Functional Assays
cAMP Accumulation/Inhibition Assay (for A1, A2A, A2B, A3, and Gs/Gi-coupled P2Y Receptors): This assay measures the ability of a compound to stimulate (agonize) or inhibit (antagonize) the production of cyclic AMP (cAMP), a key second messenger.
Calcium Mobilization Assay (for Gq-coupled P2Y Receptors): This assay measures changes in intracellular calcium concentration upon receptor activation.
Ion Flux Assay (for P2X Receptors): This assay measures the influx of ions (e.g., Ca2+, Na+) through the ion channel of P2X receptors upon activation.
Signaling Pathways
The interaction of this compound with P1 receptors is predicted to primarily modulate adenylyl cyclase activity, leading to either a decrease (via A1 and A3 receptors) or an increase (via A2A and A2B receptors) in intracellular cAMP levels. Based on the general inactivity of adenosine analogs at P2 receptors, significant engagement of P2Y (G-protein coupled) or P2X (ion channel) signaling pathways is not anticipated.
Conclusion
This comparative guide indicates that this compound and its close analogs primarily interact with P1 adenosine receptors, with varying affinities and functional activities across the A1, A2A, A2B, and A3 subtypes. The available evidence suggests a low potential for cross-reactivity with P2Y and P2X receptors. These findings are crucial for the rational design and development of selective purinergic ligands for therapeutic intervention. Further comprehensive screening of this compound against a full panel of P2 receptors is warranted to definitively confirm its selectivity profile.
Comparative study on the pharmacokinetics of different purine analogues
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of three key purine (B94841) analogues: cladribine (B1669150), fludarabine (B1672870), and nelarabine (B1678015). The information presented is curated from peer-reviewed literature to provide a robust resource for researchers and professionals in the field of drug development.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cladribine, fludarabine, and nelarabine, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Cladribine | Fludarabine | Nelarabine |
| Prodrug | Yes | Yes | Yes |
| Active Metabolite | 2-chlorodeoxyadenosine triphosphate (Cd-ATP) | 9-β-D-arabinofuranosyl-2-fluoroadenine triphosphate (F-ara-ATP) | 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP) |
| Bioavailability (Oral) | 37-51%[1][2] | ~58%[3] | Not administered orally |
| Time to Peak Plasma Concentration (Oral) | Not specified | Not specified | Not applicable |
| Half-life (Terminal) | 5.7 to 19.7 hours[1] | ~10 hours[3] | Nelarabine: ~15 minutes, ara-G: 2-3 hours[4][5] |
| Volume of Distribution | 54 to 357 L/m²[1] | ~0.5 L/kg | ara-G: 0.587 to 0.986 L/kg[5] |
| Clearance | Renal clearance is 51% of total clearance[1] | Primarily renal | ara-G clearance is higher in pediatric patients (0.312 L/h/kg) than in adults (0.213 L/h/kg)[4] |
| Protein Binding | ~20-25%[2] | Not specified | Not specified |
| CSF Penetration | CSF concentration is ~25% of plasma concentration[1] | Not specified | Excellent CSF penetration of both nelarabine and ara-G (~23-29% of plasma AUC)[6] |
Experimental Protocols
The determination of the pharmacokinetic parameters detailed above involves a series of sophisticated experimental procedures. Below are generalized methodologies for the key experiments cited in the literature.
Drug Concentration Analysis in Biological Matrices
Objective: To accurately quantify the concentration of the parent drug and its metabolites in plasma, urine, and cerebrospinal fluid (CSF).
Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.
-
Urine: Samples are often diluted with a suitable buffer to bring the analyte concentration within the linear range of the assay and to minimize matrix effects. Centrifugation is used to remove any particulate matter.
-
CSF: Due to the low protein content, CSF samples may require minimal preparation, such as centrifugation to remove any cellular debris.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is frequently used for the separation of purine analogues and their metabolites.
-
A gradient elution is typically employed, starting with a high concentration of an aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic mobile phase (e.g., acetonitrile or methanol). This allows for the separation of compounds with different polarities.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard to ensure accurate quantification.
-
Pharmacokinetic Modeling
Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the concentration-time data.
Methodology: Non-compartmental or Compartmental Analysis
-
Data Collection: Following drug administration (intravenous or oral), blood, urine, and/or CSF samples are collected at predefined time points.
-
Data Analysis:
-
Non-compartmental analysis (NCA): This method does not assume a specific compartmental model and is used to calculate parameters like the area under the concentration-time curve (AUC), clearance (CL), and terminal half-life (t½).
-
Compartmental analysis: The data is fitted to a one-, two-, or three-compartment model to describe the drug's distribution and elimination phases. This approach can provide more detailed information about the drug's disposition in the body. Population pharmacokinetic (PopPK) modeling is often used to identify sources of variability in drug exposure among patients.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general intracellular activation pathway of purine analogues and a typical workflow for a comparative pharmacokinetic study.
Caption: Intracellular activation of purine analogues.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of nelarabine and 9-beta-D-arabinofuranosyl guanine in pediatric and adult patients during a phase I study of nelarabine for the treatment of refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Plasma and cerebrospinal fluid pharmacokinetics of nelarabine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of "Adenosine-2-carboxy methyl amide" as a selective adenosine receptor ligand
A Note to Our Readers: The initial focus of this guide was the validation of "Adenosine-2-carboxy methyl amide" as a selective adenosine (B11128) receptor ligand. However, a comprehensive review of scientific literature and chemical databases did not yield sufficient public data to characterize the binding affinity and functional potency of this specific molecule at the four adenosine receptor subtypes.
To fulfill our commitment to providing a valuable resource for researchers, this guide has been adapted to feature a well-characterized and widely-cited selective adenosine receptor agonist: CGS 21680 . This comparison guide will serve as a practical example of how to evaluate the selectivity of a given ligand, utilizing established comparators and detailed experimental protocols.
Introduction to Adenosine Receptor Selectivity
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The development of subtype-selective ligands is a critical endeavor in pharmacology and drug discovery, as it allows for the targeted therapeutic intervention in conditions ranging from cardiovascular diseases and inflammation to neurodegenerative disorders and cancer.
The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in increased cAMP levels.[1] A ligand's selectivity is determined by its relative affinity and potency for one receptor subtype over the others. This guide provides a comparative analysis of CGS 21680, a notable A₂ₐ-selective agonist, against other key adenosine receptor ligands.
Comparative Analysis of Adenosine Receptor Ligands
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of CGS 21680 and other reference compounds at the four human adenosine receptor subtypes. This quantitative data is essential for assessing the selectivity profile of each ligand.
Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Ligands at Human Receptor Subtypes
| Ligand | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| CGS 21680 | 2900 | 15 | >10000 | >10000 |
| NECA (Non-selective) | 14 | 20 | 5000 | 23 |
| CPA (A₁-selective) | 1.2 | 2500 | >10000 | 380 |
| IB-MECA (A₃-selective) | 2400 | 2500 | >10000 | 2.1 |
Data compiled from various sources. Kᵢ values can vary based on experimental conditions.
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Ligands
| Ligand | A₁ Receptor (cAMP Inhibition) IC₅₀ (nM) | A₂ₐ Receptor (cAMP Stimulation) EC₅₀ (nM) | A₂ₑ Receptor (cAMP Stimulation) EC₅₀ (nM) | A₃ Receptor (cAMP Inhibition) IC₅₀ (nM) |
| CGS 21680 | >10000 | 23 | >10000 | >10000 |
| NECA (Non-selective) | 10 | 15 | 300 | 25 |
| CPA (A₁-selective) | 2.5 | >10000 | >10000 | 1000 |
| IB-MECA (A₃-selective) | >10000 | >10000 | >10000 | 1.5 |
Data compiled from various sources. EC₅₀/IC₅₀ values can vary based on cell line and assay conditions.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared.[2]
-
Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled antagonist or agonist (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, or [¹²⁵I]-AB-MECA for A₃) and varying concentrations of the unlabeled test ligand.[3][4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, typically by quantifying the change in intracellular second messenger levels, such as cAMP.
Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of a test compound in modulating adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Whole cells expressing the specific human adenosine receptor subtype are cultured.
-
Pre-incubation: Cells are pre-incubated with an adenosine deaminase inhibitor to prevent the breakdown of any endogenous adenosine.
-
Stimulation/Inhibition:
-
For A₂ₐ and A₂ₑ receptors, cells are incubated with varying concentrations of the agonist, and the accumulation of cAMP is measured.
-
For A₁ and A₃ receptors, cells are first stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and then co-incubated with varying concentrations of the inhibitory agonist. The reduction in forskolin-stimulated cAMP levels is then measured.[5]
-
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody (e.g., ELISA or HTRF assays).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) of the test ligand.
Visualizing a Key Signaling Pathway
The following diagram illustrates the canonical signaling pathway for A₂ₐ adenosine receptor activation, which is the primary target of CGS 21680.
Caption: A₂ₐ Adenosine Receptor Signaling Pathway.
Workflow for Assessing Ligand Selectivity
The following diagram outlines the typical experimental workflow for characterizing the selectivity profile of a novel adenosine receptor ligand.
Caption: Experimental Workflow for Ligand Selectivity Profiling.
Conclusion
Based on the presented data, CGS 21680 demonstrates high selectivity for the A₂ₐ adenosine receptor subtype. Its binding affinity and functional potency at the A₂ₐ receptor are in the low nanomolar range, while its activity at A₁, A₂ₑ, and A₃ receptors is significantly lower, often by several orders of magnitude. This pronounced selectivity makes CGS 21680 an invaluable pharmacological tool for investigating the specific roles of the A₂ₐ receptor in health and disease. In contrast, ligands like NECA show high potency across multiple subtypes, highlighting the importance of comprehensive profiling to confirm selectivity. This guide underscores the systematic approach required to validate a compound as a selective adenosine receptor ligand, a crucial step in the development of targeted therapeutics.
References
"Adenosine-2-carboxy methyl amide" efficacy in different cancer cell lines a comparative review
Adenosine (B11128) Analogues in Oncology: A Comparative Review of Efficacy in Cancer Cell Lines
A comprehensive analysis of the anti-proliferative and apoptotic effects of adenosine analogues, with a focus on comparative efficacy across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals.
While specific experimental data on the efficacy of "Adenosine-2-carboxy methyl amide" in different cancer cell lines is not extensively available in publicly accessible literature, the broader class of purine (B94841) nucleoside analogues, to which it belongs, has been a subject of significant research in oncology.[1] These compounds are recognized for their broad antitumor activities, which are primarily attributed to their ability to inhibit DNA synthesis and induce apoptosis.[1] This review provides a comparative analysis of the efficacy of several well-studied adenosine analogues in various cancer cell lines, serving as a valuable reference for the potential therapeutic applications of this class of molecules.
The anticancer effects of adenosine analogues are often mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that can modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The differential expression of these receptors in tumor tissues compared to normal tissues makes them attractive therapeutic targets.
Comparative Efficacy of Adenosine Receptor Agonists
This section focuses on the comparative efficacy of A3 Adenosine Receptor (A3AR) agonists, which have shown promise in preclinical studies. The A3AR is often overexpressed in tumor cells, and its activation by specific agonists can lead to the inhibition of cell proliferation and induction of apoptosis.[2]
Table 1: Comparative IC50 Values of A3AR Agonists in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Namodenoson (Cl-IB-MECA) | Panc-1 | Pancreatic | 1.2 | [2] |
| MiaPaCa-2 | Pancreatic | 2.5 | [2] | |
| HepG2 | Liver | 0.8 | [2] | |
| Huh-7 | Liver | 1.5 | [2] | |
| PC-3 | Prostate | 3.1 | [2] | |
| DU145 | Prostate | 4.2 | [2] | |
| MCF-7 | Breast | 2.8 | [2] | |
| MDA-MB-231 | Breast | 3.5 | [2] | |
| Piclidenoson (IB-MECA) | Panc-1 | Pancreatic | 5.8 | [2] |
| MiaPaCa-2 | Pancreatic | 8.2 | [2] | |
| HepG2 | Liver | 4.5 | [2] | |
| Huh-7 | Liver | 6.1 | [2] | |
| PC-3 | Prostate | 9.7 | [2] | |
| DU145 | Prostate | 11.3 | [2] | |
| MCF-7 | Breast | 7.9 | [2] | |
| MDA-MB-231 | Breast | 9.1 | [2] |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of anticancer compounds in vitro.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adenosine analogue and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the adenosine analogue for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by adenosine analogues and a typical experimental workflow for evaluating their anticancer efficacy.
Caption: A3AR agonist signaling pathway in cancer cells.
Caption: Experimental workflow for anticancer drug screening.
References
Assessing the relative potency of "Adenosine-2-carboxy methyl amide" at adenosine receptor subtypes
A Comparative Guide for Researchers
Adenosine (B11128) Receptor Subtypes and Signaling
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are categorized into four subtypes, each with distinct signaling pathways and physiological roles.[1][2]
-
A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/ₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] They can also activate other signaling pathways, such as phospholipase C (PLC) and potassium channels.
-
A₂ₐ and A₂ₒ Receptors: These receptors couple to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1][2] The A₂ₒ receptor can also couple to Gᵩ proteins, leading to an increase in intracellular calcium.
The differential coupling to G proteins and the resulting changes in second messenger levels form the basis for many functional assays used to determine agonist potency.
Comparative Potency of Adenosine Receptor Agonists
The potency of an agonist is typically determined through binding assays (measuring affinity, Kᵢ) and functional assays (measuring efficacy, EC₅₀ or IC₅₀). The following tables summarize the reported potency values for NECA and CGS-21680 at human adenosine receptor subtypes.
Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₒ Receptor | A₃ Receptor |
| NECA | 14[3] | 20[3] | 330 | 6.2[3] |
| CGS-21680 | 290 | 27[4] | >10,000 | 88,800 |
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Agonists
| Compound | A₁ Receptor (IC₅₀) | A₂ₐ Receptor (EC₅₀) | A₂ₒ Receptor (EC₅₀) | A₃ Receptor (IC₅₀) |
| NECA | - | 1.48-180 | 2,400[3] | - |
| CGS-21680 | - | 1.48-180[4] | - | - |
Experimental Protocols
The determination of agonist potency relies on standardized experimental procedures. The two most common methods are radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissues.[5]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CGS-21680 for A₂ₐ receptors) and varying concentrations of the unlabeled test compound.[5][6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[5]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate (for A₂ₐ/A₂ₒ) or inhibit (for A₁/A₃) the production of intracellular cAMP.
General Protocol for A₂ₐ/A₂ₒ Receptors (Stimulation):
-
Cell Culture: Cells stably expressing the A₂ₐ or A₂ₒ receptor are cultured in appropriate media.[7]
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC₅₀ value is determined.
General Protocol for A₁/A₃ Receptors (Inhibition):
-
Cell Culture: Cells stably expressing the A₁ or A₃ receptor are cultured.
-
Forskolin Stimulation: The cells are first stimulated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.[9]
-
Agonist Treatment: The cells are then treated with varying concentrations of the test agonist in the presence of forskolin.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured as described above.[8]
-
Data Analysis: A dose-response curve is generated, showing the inhibition of forskolin-stimulated cAMP production by the agonist. The IC₅₀ value is determined from this curve.
Conclusion
The relative potency of an adenosine receptor agonist is a critical determinant of its pharmacological profile and therapeutic potential. As demonstrated by the data for NECA and CGS-21680, agonists can exhibit a wide range of affinities and functional potencies across the four adenosine receptor subtypes. NECA acts as a high-affinity, non-selective agonist, while CGS-21680 displays significant selectivity for the A₂ₐ receptor. The experimental protocols outlined provide a standardized framework for assessing the potency of novel compounds, such as "Adenosine-2-carboxy methyl amide," and comparing them to established reference agents. A thorough characterization of a compound's potency at all four adenosine receptor subtypes is essential for understanding its mechanism of action and predicting its physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptor Agonist, NECA [sigmaaldrich.com]
- 4. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Review of the Mechanisms of Action of Purine Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of several clinically significant purine (B94841) nucleoside analogues. By delving into their molecular interactions, metabolic activation, and cellular consequences, this review aims to offer a comprehensive resource for understanding their therapeutic applications and potential for future drug development. The information is supported by experimental data and detailed methodologies for key assays.
Overview of Purine Nucleoside Analogues
Purine nucleoside analogues are a class of antimetabolite drugs that are structurally similar to endogenous purine nucleosides, such as adenosine (B11128) and guanosine. These compounds are widely used in the treatment of various cancers, particularly hematological malignancies, as well as in immunosuppressive therapies.[1] Their therapeutic efficacy stems from their ability to interfere with nucleic acid synthesis and other vital cellular processes, leading to cytotoxicity, especially in rapidly proliferating cells.[1] This review will focus on a selection of prominent purine analogues: Cladribine, Clofarabine, Fludarabine, Mercaptopurine, Thioguanine, and Pentostatin.
Comparative Mechanism of Action
The primary mechanism of action for most purine nucleoside analogues involves a multi-step process: cellular uptake, metabolic activation through phosphorylation to their triphosphate forms, and subsequent interference with DNA and/or RNA synthesis.[1] However, the specific enzymes they inhibit and the downstream cellular consequences can vary significantly, leading to different therapeutic profiles.
Inhibition of DNA Synthesis
A common mechanism for many purine analogues is the inhibition of DNA synthesis. This is achieved through two primary routes:
-
Inhibition of DNA Polymerases: The triphosphate metabolites of these analogues act as competitive inhibitors of DNA polymerases, competing with their natural counterparts (dATP or dGTP).[2] Incorporation of the analogue into the growing DNA strand can also lead to chain termination, halting further replication.[2]
-
Inhibition of Ribonucleotide Reductase (RNR): This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[3] By inhibiting RNR, purine analogues deplete the intracellular pool of deoxyribonucleotides, further hindering DNA synthesis.[3]
Incorporation into Nucleic Acids
Beyond enzyme inhibition, the triphosphate forms of these analogues can be incorporated into both DNA and RNA.[2] This incorporation disrupts the integrity and function of these nucleic acids, leading to errors in replication and transcription, DNA strand breaks, and ultimately, the induction of apoptosis.[2]
Induction of Apoptosis
A key outcome of the cellular damage induced by purine analogues is the activation of apoptotic pathways. Disruption of DNA synthesis, accumulation of DNA strand breaks, and mitochondrial dysfunction all contribute to the initiation of programmed cell death.[4] This is a critical component of their anticancer activity.
Quantitative Data Presentation
The following tables summarize the cytotoxic and inhibitory activities of selected purine nucleoside analogues from various experimental studies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki values represent the inhibition constant for an enzyme.
Table 1: Comparative Cytotoxicity (IC50, µM) of Purine Nucleoside Analogues in Leukemia Cell Lines
| Drug | Cell Line | Leukemia Type | IC50 (µM) |
| Clofarabine | Leukemia Average | - | 0.18 ± 0.01[5] |
| Cladribine | Leukemia Average | - | 0.34 ± 0.03[5] |
| HL-60 | Acute Promyelocytic Leukemia | 0.027 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | |
| THP-1 | Acute Monocytic Leukemia | 0.045 | |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | |
| Mercaptopurine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.1 - 1.0 |
| Thioguanine | MOLT-4 | Acute Lymphoblastic Leukemia | ~0.05 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 2: Comparative Inhibition of Key Enzymes by Purine Analogue Triphosphates
| Analogue Triphosphate | Target Enzyme | Ki Value |
| Clofarabine Triphosphate | Ribonucleotide Reductase | Potent Inhibitor |
| DNA Polymerase α | Potent Inhibitor | |
| Cladribine Triphosphate (2-CdATP) | Ribonucleotide Reductase | Potent Inhibitor[2] |
| DNA Polymerase α | Competitive Inhibitor[2] | |
| Fludarabine Triphosphate (F-ara-ATP) | Ribonucleotide Reductase | Potent Inhibitor[2] |
| DNA Polymerase α | Competitive Inhibitor[2] | |
| dATP (natural substrate) | Ribonucleotide Reductase | - |
| DNA Polymerase α | Substrate |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of purine nucleoside analogues are provided below.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Purine nucleoside analogues (e.g., Cladribine, Fludarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well).[6]
-
Drug Treatment: Prepare serial dilutions of the purine nucleoside analogues in complete culture medium. Add the desired concentrations to the wells. Include untreated wells as a negative control.[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against drug concentration to determine the IC50 value.
Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells by centrifugation.[10]
-
Washing: Wash the cells once with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
In Vitro DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of a purine analogue to inhibit the activity of DNA polymerase.
Materials:
-
Purified human DNA Polymerase α
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [3H]dTTP)
-
Triphosphate form of the purine analogue
-
Reaction buffer (containing MgCl2, Tris-HCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA, three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the purine analogue triphosphate to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a known amount of DNA Polymerase α.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each analogue concentration and determine the Ki value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental workflows.
Caption: General mechanism of action for purine nucleoside analogues.
Caption: Metabolic activation pathway of Mercaptopurine.
Caption: Simplified intrinsic apoptosis pathway induced by purine analogues.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
Validating the Therapeutic Window of Adenosine-2-carboxymethylamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for validating the therapeutic window of "Adenosine-2-carboxymethylamide," a purine (B94841) nucleoside analogue with demonstrated broad antitumor activity.[1] Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with established purine analogue-based chemotherapeutic agents: Cladribine, Fludarabine (B1672870), and Pentostatin. The guide summarizes key performance data, details essential experimental protocols for determining the therapeutic window, and visualizes the underlying molecular pathways.
While specific quantitative data for the in vitro cytotoxicity (IC50) and in vivo toxicity (LD50) of "Adenosine-2-carboxymethylamide" are not yet publicly available, this guide furnishes the necessary protocols to conduct these critical evaluations. The provided data on comparator drugs serve as a benchmark for assessing the therapeutic potential of this novel compound.
Understanding the Therapeutic Window
The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective without causing unacceptable levels of toxicity. A wide therapeutic window is a desirable characteristic for any new drug candidate, as it indicates a greater margin of safety. This is determined by comparing the dose required for a therapeutic effect (efficacy) with the dose that causes toxicity. In the context of anticancer drugs, this is often assessed by comparing the in vitro concentration that inhibits cancer cell growth by 50% (IC50) with the in vivo dose that is lethal to 50% of a test population (LD50).
Comparative Analysis of Purine Analogue Anticancer Agents
The following tables summarize the available in vitro cytotoxicity and in vivo acute toxicity data for established purine analogue drugs. This data provides a reference point for the anticipated therapeutic window of "Adenosine-2-carboxymethylamide."
Table 1: In Vitro Cytotoxicity (IC50) of Purine Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [2][3] |
| RPMI8226 | Multiple Myeloma | 0.75 | [2][3] | |
| MM1.S | Multiple Myeloma | 0.18 | [2][3] | |
| 501Mel | Melanoma | 2.9 | [4] | |
| 1205Lu | Melanoma | 2.0 | [4] | |
| M249R | Melanoma | 6.3 | [4] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | ~5.1 (1.54 µg/mL) | [5][6] |
| MM.1S | Multiple Myeloma | ~44.7 (13.48 µg/mL) | [5][6] | |
| MM.1R | Multiple Myeloma | ~112.0 (33.79 µg/mL) | [5][6] | |
| U266 | Multiple Myeloma | ~736.1 (222.2 µg/mL) | [5][6] | |
| CCRF-CEM | Leukemia | 19.49 | [7] | |
| HCT-116 | Colon Cancer | 6.6 | [7] | |
| HL60 | Leukemia | 0.09 | [8] | |
| MCF7 | Breast Cancer | 0.13 | [8] | |
| KG1 | Leukemia | 0.15 | [8] | |
| Pentostatin | L1210 | Leukemia | 1.9 (without coformycin) | [9] |
| L1210 | Leukemia | 0.25 (with coformycin) | [9] | |
| Adenosine-2-carboxymethylamide | - | - | Data Not Available | - |
Table 2: In Vivo Acute Toxicity (LD50) of Purine Analogues
| Compound | Route | Species | LD50 (mg/kg) | Reference |
| Cladribine | Intraperitoneal | Mouse | 150 | [10] |
| Fludarabine | Intraperitoneal | Mouse | 375 | [11] |
| Intravenous | Mouse | 1236 | [12][13] | |
| Pentostatin | Oral | Mouse | 227 | [14] |
| Intraperitoneal | Mouse | >500 (TDLO) | [14] | |
| Adenosine-2-carboxymethylamide | - | - | Data Not Available | - |
TDLO (Toxic Dose Low) is the lowest dose reported to have produced any toxic effect.
Mechanism of Action: Induction of Apoptosis by Purine Analogues
Purine analogues exert their anticancer effects primarily by interfering with DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis).[15][16] Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which are then incorporated into DNA, causing chain termination and triggering the apoptotic cascade. This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. enamine.net [enamine.net]
- 2. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the STAT1 pathway in apoptosis induced by fludarabine and JAK kinase inhibitors in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Comparative Genomics of Resistance to Purine Nucleoside Analogues: A Guide for Researchers
This guide provides a comprehensive comparison of the genomic mechanisms underlying resistance to purine (B94841) nucleoside analogues, a critical class of chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on genetic alterations that confer resistance, details the methodologies used to identify these changes, and visualizes the complex biological pathways and workflows involved.
Overview of Resistance Mechanisms
Resistance to purine nucleoside analogues is a significant challenge in cancer therapy, particularly in hematological malignancies.[1][2] These drugs, including fludarabine (B1672870), cladribine, and thiopurines (e.g., 6-mercaptopurine), are pro-drugs that require intracellular activation through phosphorylation to exert their cytotoxic effects.[3] Resistance can emerge through various genetic and epigenetic alterations that affect drug transport, metabolism, target interaction, DNA repair mechanisms, and apoptotic signaling.[4][5][6]
Comparative genomic studies, utilizing next-generation sequencing and functional screens, have been instrumental in identifying a landscape of genes and pathways whose alteration leads to drug resistance.[7][8][9]
Comparative Data on Genomic Alterations
The following table summarizes key genes implicated in resistance to various purine nucleoside analogues, detailing the type of genomic alteration and its functional consequence.
| Gene | Drug(s) | Type of Alteration | Consequence | References |
| Drug Metabolism & Transport | ||||
| Deoxycytidine Kinase (DCK) | Fludarabine, Cladribine, Cytarabine | Loss-of-function mutations, decreased expression | Impaired pro-drug activation (first phosphorylation step), leading to reduced levels of active drug triphosphate.[5][7][8] | [5][7][8] |
| 5'-Nucleotidase (NT5C2) | Thiopurines (6-MP, 6-TG) | Gain-of-function mutations, overexpression | Increased dephosphorylation (inactivation) of active drug monophosphates, preventing their conversion to cytotoxic triphosphates.[10][11] | [10][11] |
| Thiopurine S-methyltransferase (TPMT) | Thiopurines (Azathioprine, 6-MP) | Genetic polymorphisms (variants) | Altered enzyme activity leading to modified drug metabolism. Low activity increases toxic metabolite accumulation.[1][12] | [1][12] |
| Nudix Hydrolase 15 (NUDT15) | Thiopurines | Genetic variants | Reduced enzyme function, leading to an accumulation of active thiopurine metabolites and increased toxicity/myelosuppression.[12] | [12] |
| Purine Nucleoside Phosphorylase (PNP) | 2-chlorodeoxyadenosine | Increased expression | Enhanced drug catabolism.[10] | [10] |
| DNA Repair & Cell Cycle | ||||
| ATM/p53/p21 Pathway | Thiopurines, Fludarabine | Overexpression/activation | Activation of DNA damage response pathways can lead to cell cycle arrest, allowing time for DNA repair and preventing apoptosis.[1][13] | [1][13] |
| Mismatch Repair (MMR) Genes (e.g., MSH2) | Cisplatin (related mechanism) | Deficiency/mutation | Contributes to resistance against DNA-damaging agents.[14] | [14] |
| Signaling Pathways | ||||
| MAPK Pathway | Fludarabine | Deregulation | Altered signaling can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[7][8] | [7][8] |
| BRAF | Fludarabine | Mutations/activation | Contributes to drug insensitivity, potentially through the MAPK pathway.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the genomic analysis of drug resistance.
This protocol outlines a method to identify genes that, when disrupted, confer resistance to a drug like fludarabine.[7][8]
-
Cell Line Preparation : Culture a human cancer cell line (e.g., a Chronic Lymphocytic Leukemia cell line like HG3) under standard conditions.
-
Transposon Mutagenesis : Co-transfect the cells with a transposon vector (e.g., piggyBac) and a transposase expression vector. The transposase will randomly insert the transposon into the genome, causing gene disruption.
-
Drug Selection : Expose the mutagenized cell population to increasing concentrations of the purine nucleoside analogue (e.g., fludarabine). Start with a concentration around the IC50 value.
-
Isolation of Resistant Clones : Culture the cells until a resistant population emerges that can proliferate steadily in the presence of the drug.
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from the pool of resistant cells.
-
Sequencing and Analysis :
-
Perform next-generation sequencing to identify the genomic locations of the transposon insertions.
-
Map the insertion sites to the human genome.
-
Genes that are frequently targeted by insertions in the resistant population are identified as candidate resistance genes.
-
-
Validation : Validate the role of candidate genes in conferring resistance using techniques like shRNA-mediated knockdown or CRISPR/Cas9-based knockout in the parental sensitive cell line and observing changes in drug sensitivity.[8]
This protocol is used to compare the genomic profiles of patient tumor cells before treatment and after relapse to identify acquired resistance mutations.[15]
-
Sample Collection : Collect paired tumor samples from patients at initial diagnosis (pre-treatment) and at the time of relapse (post-treatment with a purine nucleoside analogue). Isolate malignant cells.
-
DNA Extraction : Extract high-quality genomic DNA from both the diagnosis and relapse samples. Also, extract DNA from a matched normal (germline) sample (e.g., from peripheral blood mononuclear cells in remission).
-
Library Preparation & Sequencing :
-
Prepare sequencing libraries for whole-genome sequencing (WGS) or whole-exome sequencing (WES) according to the manufacturer's protocols (e.g., Illumina).
-
Perform deep sequencing to achieve high coverage (e.g., >100x for WES, >30x for WGS).
-
-
Bioinformatic Analysis :
-
Alignment : Align sequencing reads to the reference human genome.
-
Variant Calling : Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in both tumor samples.
-
Somatic Variant Identification : Compare the relapse and diagnosis samples against the germline sample to identify somatic mutations.
-
Comparative Analysis : Identify mutations that are present only in the relapse sample or have a significantly higher variant allele frequency (VAF) at relapse compared to diagnosis. These are candidate resistance-driving mutations.
-
-
Functional Annotation and Prioritization : Annotate the identified mutations to determine their potential functional impact (e.g., missense, nonsense, frameshift). Prioritize genes known to be involved in drug metabolism, DNA repair, or apoptosis pathways for further validation.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in purine nucleoside analogue resistance.
Caption: Metabolic activation of purine nucleoside analogues and key resistance points.
Caption: Experimental workflow for identifying resistance genes via a transposon screen.
Caption: Logical overview of the major categories of resistance mechanisms.
References
- 1. Molecular insight into thiopurine resistance: transcriptomic signature in lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on gene mutations and drug resistance in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiopurines — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 13. Determination of genes and microRNAs involved in the resistance to fludarabine in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Genomics Approaches to Elucidate Vulnerabilities of Intrinsic and Acquired Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and genetic alterations associated with therapy resistance and relapse of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Adenosine-2-carboxy methyl amide
This document provides crucial safety and logistical information for the proper disposal of Adenosine-2-carboxy methyl amide, a purine (B94841) nucleoside analogue. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring safe handling and compliance with standard laboratory practices.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, Adenosine.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Summary of Key Data
The following table summarizes the known data for Adenosine, the parent compound of this compound. This information should be used as a precautionary guide.
| Property | Data (for Adenosine) |
| Chemical Formula | C₁₀H₁₃N₅O₄ (for Adenosine) |
| Appearance | Solid |
| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[5] Suspected of causing genetic defects.[4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][5] A NIOSH-approved respirator should be used if dust is generated.[1][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] |
**Detailed Disposal Protocol
Follow these steps for the safe disposal of this compound:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific chemical waste management procedures and consult with your EHS department.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][5]
-
Waste Collection:
-
Solid Waste: Collect dry, unused this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[1][3] Avoid generating dust.[1]
-
Liquid Waste: For solutions containing this compound, transfer the waste to a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1][2]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, or any liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site. Report all spills to your supervisor and EHS department.
-
Personal Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
-
Disposal Decision Pathway
The following diagram outlines the general decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Adenosine-2-carboxy methyl amide
FOR IMMEDIATE REFERENCE IN CASE OF EXPOSURE OR SPILL, PROCEED DIRECTLY TO THE EMERGENCY PROCEDURES SECTION.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adenosine-2-carboxy methyl amide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring laboratory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical.[3] The following table outlines the required PPE for handling this compound, particularly in its powdered form.
| Protection Type | Specific PPE | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To protect against inhalation of airborne particles and fumes.[4][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes and airborne particles.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][7] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental spills.[4][5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[2]
-
Waste Segregation: Do not mix with non-hazardous trash.[2]
-
Containerization: Collect all waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][11] The label must include the full chemical name: "Hazardous Waste: this compound".[2]
-
Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.[2] Do not pour down the drain or discard in regular trash.[2]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Immediate Action |
| Spill | 1. Alert personnel in the area.[2] 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] 3. Carefully sweep or vacuum the absorbed material, avoiding dust generation, and place it in the designated hazardous waste container.[8][11] 4. Clean the spill area with a suitable solvent and decontaminate.[2] All cleanup materials must be disposed of as hazardous waste.[2] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] 2. Seek immediate medical attention. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[7][9] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Inhalation | 1. Move the individual to fresh air.[7][9] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water.[7] 3. Seek immediate medical attention. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for handling and disposal, as well as a conceptual signaling pathway for purine (B94841) nucleoside analogues like this compound.
Caption: Standard Operating Procedure Workflow
Caption: Conceptual Antitumor Signaling Pathway
Disclaimer: This document is intended as a guide and should be supplemented with institution-specific safety protocols and a thorough review of any available Safety Data Sheets for similar compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. amsbio.com [amsbio.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
